molecular formula C6H4ClFN4 B11927265 6-Chloro-2-fluoro-9-methyl-9h-purine

6-Chloro-2-fluoro-9-methyl-9h-purine

Cat. No.: B11927265
M. Wt: 186.57 g/mol
InChI Key: BWKFRWAZBTUQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-fluoro-9-methyl-9H-purine is a versatile and key synthetic intermediate in medicinal chemistry, built upon the privileged purine scaffold. This compound is specifically designed for research and development, particularly in the field of anticancer agent discovery. The purine core is a fundamental structure in medicinal chemistry, and its substitution pattern at the C-2, C-6, and N-9 positions is a well-established strategy for creating potent bioactive molecules . Its primary research value lies in its application as a precursor for the synthesis of novel 2,6,9-trisubstituted purine derivatives. These derivatives are extensively investigated for their potential as antitumor compounds and Smoothened (SMO) receptor antagonists, which are inhibitors of the Hedgehog (HH) signaling pathway . The synthetic utility of this compound is demonstrated in multi-step synthesis schemes, where it serves as a building block to generate diverse compound libraries for biological evaluation . Researchers utilize this intermediate to develop potential therapeutic agents that can induce apoptosis (programmed cell death), cause cell cycle arrest, and demonstrate selective cytotoxicity against various cancer cell lines . The presence of distinct halogen and methyl substituents at the C-2, C-6, and N-9 positions allows for sequential and regioselective functionalization, making it an indispensable tool for fragment-based drug design . Handling and Safety: This compound is classified with the signal word "Danger" . It requires appropriate personal protective equipment, including gloves, eyeshields, and a dust mask type N95 (US) . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClFN4

Molecular Weight

186.57 g/mol

IUPAC Name

6-chloro-2-fluoro-9-methylpurine

InChI

InChI=1S/C6H4ClFN4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3

InChI Key

BWKFRWAZBTUQMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-fluoro-9-methyl-9H-purine: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Purine

6-Chloro-2-fluoro-9-methyl-9H-purine (CAS 344891-56-1) is a synthetically versatile heterocyclic compound that has emerged as a crucial intermediate in the field of drug discovery. As a trifunctionalized purine scaffold, it offers medicinal chemists a privileged starting point for creating diverse libraries of bioactive molecules. The purine core is a fundamental component of essential biomolecules such as DNA, RNA, and ATP, making its analogs a rich source for developing therapeutic agents that can modulate biological pathways with high specificity.[1][2]

The strategic placement of three distinct functional groups—a highly reactive chloro group at the C6 position, a modulating fluoro group at C2, and a methyl group at the N9 position—provides a platform for sequential and regioselective chemical modifications. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of this key building block, providing field-proven insights for its effective utilization in research and development. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane penetration, and binding affinity.[3][4]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data. Key properties are summarized below.

PropertyValueReference
CAS Number 344891-56-1[5]
Molecular Formula C₆H₄ClFN₄[5]
Molecular Weight 186.58 g/mol [5]
IUPAC Name This compound[5]
Appearance White Solid[5]
Purity ≥97% (Commercially available)[5]
SMILES CN1C=NC2=C(Cl)N=C(F)N=C21[5]

Synthesis and Purification

Rationale for Synthetic Strategy

The chosen strategy leverages the commercially available 6-chloro-2-fluoropurine. The N9 position of the purine ring is nucleophilic and can be selectively alkylated under basic conditions. The key is to control the reaction to favor N9 alkylation over the less common N7 alkylation. Typically, using a polar aprotic solvent and a suitable base ensures high regioselectivity.

Detailed Experimental Protocol: N9-Methylation

Reaction: 6-chloro-2-fluoropurine to this compound

  • Preparation: To a solution of 6-chloro-2-fluoropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Reagent Addition: Stir the suspension vigorously. Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its predictable and versatile reactivity, which is dominated by the electrophilic nature of the purine ring, particularly at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The C6-chloro group is the most reactive site on the molecule and serves as an excellent leaving group for SNAr reactions. This position is readily attacked by a wide range of nucleophiles, providing the principal pathway for structural diversification.[7][8][9]

  • Causality: The electron-withdrawing nature of the purine ring's nitrogen atoms makes the carbon atoms, especially C2, C6, and C8, electron-deficient. The chlorine at C6 further enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate.

  • Applicable Nucleophiles:

    • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to synthesize libraries of C6-amino-purines, which are foundational for many kinase inhibitors.

    • O-Nucleophiles: Alcohols and phenols react, typically under basic conditions, to form C6-alkoxy and C6-aryloxy purine derivatives.

    • S-Nucleophiles: Thiols readily displace the chloride to form C6-thioether linkages.

Relative Reactivity of Halogens

The C2-fluoro group is significantly less reactive towards nucleophilic displacement than the C6-chloro group.[10] This differential reactivity is crucial for synthetic design, as it allows for selective functionalization at the C6 position while leaving the C2 position intact for potential subsequent modifications under more forcing conditions. This selectivity provides a powerful tool for building molecular complexity in a controlled manner.

G cluster_0 Reactivity Profile cluster_1 Primary Reaction Site (C6) cluster_2 Resulting Scaffolds Start This compound N_nuc N-Nucleophiles (e.g., R₂NH) Start->N_nuc SₙAr O_nuc O-Nucleophiles (e.g., ROH, ArOH) Start->O_nuc SₙAr S_nuc S-Nucleophiles (e.g., RSH) Start->S_nuc SₙAr Amino C6-Aminopurine Derivatives N_nuc->Amino Alkoxy C6-Alkoxy/Aryloxy Derivatives O_nuc->Alkoxy Thio C6-Thioether Derivatives S_nuc->Thio

Key SNAr reactions at the C6 position.
General Protocol for C6-Functionalization via SNAr
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol, isopropanol, or DMF.

  • Addition of Reagents: Add the desired nucleophile (amine, alcohol, or thiol, 1.2-2.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the mixture, typically between 80 °C and 120 °C, and monitor by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[9]

  • Isolation: After cooling, perform an appropriate aqueous work-up. The product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Applications in Drug Discovery

The 2,6,9-trisubstituted purine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][11] this compound is an ideal starting material for accessing this chemical space.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors mimic the adenine moiety of ATP to bind to the enzyme's active site.[12] The C6 position of the purine ring often serves as an attachment point for side chains that occupy adjacent hydrophobic pockets in the kinase domain, enhancing both potency and selectivity. The C2 position can be functionalized to further fine-tune these interactions.

Antiviral and Anticancer Agents

Modified purine nucleosides and their analogues are cornerstone therapies for viral infections and cancer.[13][14] The title compound serves as a key intermediate for synthesizing novel purine derivatives that can be tested for these activities. The 6-chloropurine moiety itself has been identified as important for the antiviral activity of some nucleoside analogs, potentially due to its electrophilic nature.[14]

G cluster_workflow Drug Discovery Workflow A 6-Chloro-2-fluoro- 9-methyl-9H-purine B SₙAr Reaction (C6-Diversification) A->B C Library of C6-Substituted Purine Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Compound D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Role in a typical drug discovery campaign.

Spectral Characterization (Predicted)

While specific published spectra for this exact compound are scarce, its spectral properties can be reliably predicted based on its structure and data from closely related analogs like 6-chloro-9-methyl-9H-purine and 2,6-dichloro-9-methyl-9H-purine.[15][16]

  • ¹H NMR:

    • A singlet corresponding to the C8-H proton, expected around δ 8.5-8.8 ppm.

    • A singlet for the N9-CH₃ protons, expected around δ 3.8-4.0 ppm.

  • ¹³C NMR:

    • Signals for the purine ring carbons would be expected in the range of δ 140-160 ppm.

    • The N9-CH₃ carbon would appear significantly upfield, around δ 30-35 ppm.

  • Mass Spectrometry (MS):

    • The ESI-MS would show a prominent [M+H]⁺ ion at m/z 187.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Safety, Handling, and Storage

As with other halogenated heterocyclic compounds, appropriate safety precautions must be observed. Data from closely related compounds suggest the following hazard profile.[15]

Hazard TypeGHS Classification (Inferred)Precautionary Measures
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing.
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side-shields or goggles.
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.
Handling and Storage Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. Its predictable reactivity, dominated by selective nucleophilic substitution at the C6 position, allows for controlled and systematic structural modifications. This makes it an indispensable tool for medicinal chemists and drug development professionals, particularly those focused on the discovery of novel kinase inhibitors and other therapeutics derived from the privileged purine scaffold.

References

  • Purine Analogues as Kinase Inhibitors: A Review. (2014). Ingenta Connect. Available at: [Link]

  • Sharma, P., & Kumar, V. (2014). Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link]

  • Purine Analogues as Kinase Inhibitors: A Review | Request PDF. (2025). ResearchGate. Available at: [Link]

  • When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. Available at: [Link]

  • Some examples of purine derivatives reported as TKIs inhibitors. ResearchGate. Available at: [Link]

  • Wächtler, B., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available at: [Link]

  • Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (1974). PMC - NIH. Available at: [Link]

  • Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%). ResearchGate. Available at: [Link]

  • Guo, H. M., et al. (2012). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. RSC Publishing. Available at: [Link]

  • Synthesis and base-mediated dehydrochlorination of 6-chloro-7,8-dihydro-9-(4-methylbenzyl)-2-(trifluormethyl)purine. ACS Publications. Available at: [Link]

  • Hocek, M., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. PubChem. Available at: [Link]

  • New 6-fluoropurine compounds and preparation method thereof. Google Patents.
  • CAS 220696-58-2 | 2-Fluoro-6-chloro-9-(1-methylethyl)-9h-purine. Hoffman Fine Chemicals. Available at: [Link]

  • Product Class 17: Purines. Science of Synthesis. Available at: [Link]

  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2009). PMC - NIH. Available at: [Link]

  • THE NEW CONVENIENT SYNTHESIS OF 6-FLUOROPURINE AND ITS 7-/9-UNSUBSTITUTED ANALOGUES. Semantic Scholar. Available at: [Link]

  • Scheme (7). Reagents and Conditions: (a) 2-amino-6-chloropurine (for...). ResearchGate. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. Available at: [Link]

  • Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer. (2009). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners. (2024). ACS Publications. Available at: [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). PMC - NIH. Available at: [Link]

  • DNA Methylation Protocols. Springer. Available at: [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC. Available at: [Link]

  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. (2005). PubMed. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. Available at: [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Purines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Fluoro-6-Chloropurine Derivatives

Purine analogs represent a cornerstone of modern chemotherapy, fundamentally impacting the treatment of cancers and viral diseases. Their structural resemblance to endogenous purine nucleobases allows them to interfere with critical cellular processes, such as DNA and RNA synthesis.[1] Within this class of molecules, 2-fluoro-6-chloropurine has emerged as a particularly valuable and versatile building block in medicinal chemistry.[2][3] The strategic placement of halogen atoms—a fluorine at the C2 position and a chlorine at the C6 position—creates a scaffold with enhanced reactivity and unique electronic properties. This allows for the targeted synthesis of nucleoside and non-nucleoside derivatives designed to interact with specific enzymatic targets.[2][3]

The chlorine atom at the C6 position serves as an excellent leaving group, facilitating nucleophilic substitution to introduce a wide array of functional groups. Simultaneously, the electron-withdrawing fluorine atom at the C2 position modulates the chemical properties of the purine ring, often enhancing the binding affinity of its derivatives to target enzymes involved in nucleic acid metabolism.[3] This guide provides a detailed exploration of the biological activities of 2-fluoro-6-chloropurine derivatives, focusing on their mechanisms of action as anticancer and antiviral agents, supported by field-proven experimental protocols and efficacy data.

Part 1: Anticancer Activity of 2-Fluoro-6-Chloropurine Derivatives

The deregulation of cellular signaling pathways is a hallmark of cancer. Protein kinases, which regulate a vast number of these pathways, have become primary targets for therapeutic intervention.[4][5][6] Derivatives of 2-fluoro-6-chloropurine have demonstrated significant potential as potent inhibitors of various protein kinases, leading to antiproliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action: Inhibition of Key Oncogenic Pathways

The primary anticancer mechanism for many purine analogs involves the competitive inhibition of the ATP-binding pocket of protein kinases.[7][8] By mimicking the adenine core of ATP, these derivatives can block the kinase's phosphotransferase activity, thereby disrupting downstream signaling cascades essential for tumor cell growth, survival, and proliferation.[6][9]

  • Protein Kinase Inhibition: Studies have shown that purine derivatives can inhibit a range of kinases, including cyclin-dependent kinases (CDKs) that control cell cycle progression, and receptor tyrosine kinases (RTKs) like PDGFR, which are often overactive in cancer.[7][10] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[10][11]

  • Hedgehog Pathway Antagonism: Certain derivatives have been identified as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[12] Aberrant HH signaling is implicated in the development and progression of various cancers. By blocking SMO, these compounds can downregulate the expression of target genes like GLI1, leading to cell cycle arrest and apoptosis.[12]

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[13] Novel 2-amino-6-halopurine derivatives have been rationally designed as potent Hsp90 inhibitors, leading to the degradation of client proteins like HER-2 and exhibiting powerful antiproliferative activity.[13]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseDomain Kinase Domain RTK->KinaseDomain Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds ATP ATP ATP->KinaseDomain Binds to Active Site Derivative 2-Fluoro-6-Chloropurine Derivative Derivative->KinaseDomain Inhibits (Competitive) Arrest Cell Cycle Arrest & Apoptosis SignalCascade Downstream Signaling Cascade KinaseDomain->SignalCascade Phosphorylates Proliferation Cell Proliferation, Survival, Growth SignalCascade->Proliferation

Caption: General mechanism of anticancer 2-fluoro-6-chloropurine derivatives as kinase inhibitors.

In Vitro Efficacy and Cytotoxicity Data

The anticancer potential of these derivatives is typically evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,6-dichloro-purine derivative (7)K562 (Leukemia)2.27[10]
2,6-dichloro-purine derivative (7)HL-60 (Leukemia)1.42[10]
2,6-dichloro-purine derivative (10)HL-60 (Leukemia)1.52[10]
Purine-based SMO Antagonist (4s)Various1.3 - 15[12]
2-amino-6-chloro-purine Hsp90 Inhibitor (30)MCF7 (Breast)0.03[13]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content. It provides a sensitive measure of drug-induced cytotoxicity.[11]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. The cell concentration is a critical parameter, as inhibitory activity can vary inversely with cell density.[14]

  • Compound Treatment: Add various concentrations of the 2-fluoro-6-chloropurine derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step is crucial for precipitating and fixing cellular proteins to the plate.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, unincorporated dye, and serum proteins. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow Start Start Plating Plate Cells in 96-well plate Start->Plating Incubate1 Incubate 24h (Attachment) Plating->Incubate1 Treatment Add Compound Derivatives Incubate1->Treatment Incubate2 Incubate 48-72h (Exposure) Treatment->Incubate2 Fixation Fix with 10% TCA Incubate2->Fixation Wash1 Wash with Water Fixation->Wash1 Staining Stain with 0.4% SRB Wash1->Staining Wash2 Wash with 1% Acetic Acid Staining->Wash2 Solubilize Solubilize dye with 10mM Tris Base Wash2->Solubilize Read Read Absorbance at 510 nm Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Part 2: Antiviral Activity of 2-Fluoro-6-Chloropurine Derivatives

Nucleoside analogs are a critical class of antiviral drugs that function by disrupting viral replication.[1] The synthesis of derivatives from 2-fluoro-6-chloropurine has yielded compounds with notable activity against several DNA viruses.[3][15][16]

Mechanism of Action: Chain Termination and Polymerase Inhibition

The antiviral activity of these nucleoside derivatives is dependent on their intracellular conversion to the active triphosphate form.[17] This metabolic activation is a key self-validating step; often, the initial phosphorylation is catalyzed by a virus-encoded kinase, which confers selectivity for infected cells over healthy host cells.

  • Anabolic Phosphorylation: The derivative enters the cell and is sequentially phosphorylated by viral and/or host cell kinases to its 5'-triphosphate analog. The first phosphorylation is often the rate-limiting step.[17]

  • Incorporation and Inhibition: The triphosphate analog, mimicking a natural deoxynucleotide triphosphate (dNTP), is recognized by the viral DNA or RNA polymerase.

  • Chain Termination: Once incorporated into the growing viral nucleic acid chain, the analog prevents further elongation. This is often because the sugar moiety lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

  • Polymerase Inhibition: The triphosphate analog can also act as a direct competitive inhibitor of the viral polymerase, blocking its ability to bind to natural dNTPs.

This mechanism has been demonstrated for a 6-chloropurine arabinoside derivative, whose potent activity against varicella-zoster virus (VZV) was dependent on phosphorylation by the VZV-induced thymidine kinase.[15][16]

Antiviral_Mechanism cluster_0 Infected Host Cell Derivative Nucleoside Analog (Prodrug) Kinase1 Viral or Host Kinase Derivative->Kinase1 Mono_P Monophosphate Kinase2 Host Kinases Mono_P->Kinase2 Di_P Diphosphate Di_P->Kinase2 Tri_P Active Triphosphate Analog Polymerase Viral DNA/RNA Polymerase Tri_P->Polymerase Inhibits or is Incorporated by Kinase1->Mono_P Kinase2->Di_P Kinase2->Tri_P Chain Growing Nucleic Acid Chain Polymerase->Chain Template Viral Nucleic Acid Template Template->Polymerase Termination Chain Termination

Caption: Activation and mechanism of action for antiviral nucleoside analogs.

Spectrum of Antiviral Activity

Derivatives based on the 6-chloropurine scaffold have shown a varied spectrum of activity, primarily against DNA viruses.

  • Varicella-Zoster Virus (VZV): 6-Chloropurine arabinoside displayed potent activity against VZV.[15][16]

  • Herpes Simplex Virus (HSV-1, HSV-2): Moderate activity was observed against both HSV-1 and HSV-2.[15][16] Interestingly, the activity was independent of the HSV-1-encoded thymidine kinase, suggesting a different activation pathway in this case.[15]

  • Coronaviruses: Nucleoside analogs with a 6-chloropurine base have been synthesized and evaluated for activity against SARS-CoV, with some compounds showing promising efficacy comparable to known agents like ribavirin.[18][19]

  • RNA Viruses: In one study, the tested compounds showed no significant activity against various RNA viruses, including HIV, at subtoxic concentrations.[15]

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the efficacy of an antiviral compound by measuring the reduction in virus-induced plaque formation in a cell monolayer.

Principle: A single infectious virus particle will infect a cell, replicate, and then lyse the cell, releasing progeny virions that infect neighboring cells. This cycle creates a localized area of cell death and debris known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral will reduce the number or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for coronaviruses) in 6-well or 12-well plates.[20]

  • Virus Adsorption: Remove the growth medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Compound Application: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., medium containing 1.2% Avicel or agar) mixed with various concentrations of the antiviral compound. The semi-solid overlay prevents the random spread of progeny virus, ensuring localized plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Remove the overlay. Fix the cells with a 10% formaldehyde solution. Stain the cells with a crystal violet solution (0.1% w/v in 20% ethanol). The stain will color the living cells purple, leaving the plaques (areas of dead cells) as clear zones.

  • Quantification: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 (50% effective concentration) value.

Plaque_Assay_Workflow Start Start Seeding Seed confluent monolayer of host cells Start->Seeding Infection Infect with known PFU of virus (1 hr) Seeding->Infection Overlay Apply semi-solid overlay with test compound Infection->Overlay Incubation Incubate for 2-5 days Overlay->Incubation Fixation Fix cells (e.g., Formaldehyde) Incubation->Fixation Staining Stain with Crystal Violet Fixation->Staining Counting Count plaques (clear zones) Staining->Counting End Calculate EC50 Counting->End

Caption: Workflow for a standard viral Plaque Reduction Assay.

Part 3: Synthesis and Future Perspectives

The foundation for these biologically active molecules is the synthesis of the 2-fluoro-6-chloropurine intermediate. This is often achieved via known diazotization methods starting from the commercially available 2-amino-6-chloropurine.[21][22] From this key intermediate, a diverse library of derivatives can be generated through nucleophilic substitution at the C6 position and N-glycosylation to form nucleoside analogs.[23]

Synthesis_Concept Start 2-Amino-6-chloropurine Intermediate 2-Fluoro-6-chloropurine (Key Intermediate) Start->Intermediate Diazotization Nucleophilic Nucleophilic Substitution (C6) Intermediate->Nucleophilic Glycosylation N-Glycosylation (N9) Intermediate->Glycosylation Derivatives Biologically Active Derivatives Nucleophilic->Derivatives Glycosylation->Derivatives

Caption: General synthesis strategy for 2-fluoro-6-chloropurine derivatives.

The derivatives of 2-fluoro-6-chloropurine represent a promising field of research in the development of targeted therapeutics. Their proven efficacy as kinase inhibitors and antiviral agents provides a strong foundation for further exploration. Future work will likely focus on optimizing the selectivity of these compounds to reduce off-target effects, elucidating mechanisms of drug resistance, and expanding their application to other diseases where the target pathways are implicated. The chemical tractability of the 2-fluoro-6-chloropurine scaffold ensures that it will remain a valuable platform for the discovery of novel and potent therapeutic agents.

References

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

  • Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. PubMed. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO México. [Link]

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. MDPI. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

  • The Synthesis of 2-Fluoropurine Nucleosides (1994). Semantic Scholar. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-fluoro Derivative. J-Stage. [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. [Link]

  • Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar. [Link]

  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. PubMed. [Link]

  • Synthesis and Antiviral Activity of 6-Chloropurine. Amanote Research. [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

  • Antiviral nucleoside analogs. PMC. [Link]

  • Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. ResearchGate. [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Semantic Scholar. [Link]

  • Repurposing Nucleoside Analogs for Human Coronaviruses. Emory School of Medicine. [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. MDPI. [Link]

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC. [Link]

  • Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. [Link]

  • Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark. [Link]

  • Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. ResearchGate. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]

  • Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. SciSpace. [Link]

  • Kinase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

  • Rationally Designed High-Affinity 2-Amino-6-halopurine Heat Shock Protein 90 Inhibitors That Exhibit Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link]

Sources

6-chloro-2-fluoro-9-methyl-purine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 6-Chloro-2-fluoro-9-methyl-purine

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical overview of 6-chloro-2-fluoro-9-methyl-purine, a substituted purine derivative relevant to synthetic chemistry and drug discovery. The document outlines its core molecular properties, structural information, and its context as a chemical intermediate.

Core Molecular Identifiers and Properties

6-chloro-2-fluoro-9-methyl-purine is a halogenated and methylated purine analog. Its specific functional groups—a chloro group at the 6-position, a fluoro group at the 2-position, and a methyl group at the 9-position—make it a versatile building block for creating more complex molecules, particularly in the development of kinase inhibitors or other therapeutic agents that target purine-binding sites.

The fundamental physicochemical properties of this compound are summarized below. These identifiers are critical for compound registration, database searching, and accurate experimental design.

PropertyValueSource
IUPAC Name 6-chloro-2-fluoro-9-methyl-9h-purineAdvanced ChemBlocks[1]
CAS Number 344891-56-1Advanced ChemBlocks[1]
Molecular Formula C₆H₄ClFN₄(Calculated)
Molecular Weight 186.58 g/mol Advanced ChemBlocks[1]
Purity ≥ 97%Advanced ChemBlocks[1]
SMILES CN1C=NC2=C(Cl)N=C(F)N=C21Advanced ChemBlocks[1]

Chemical Structure

The structural arrangement of the atoms dictates the molecule's reactivity and steric properties. The purine core is a bicyclic aromatic heterocycle, and the substituents are positioned at key locations that are often involved in biological interactions or further chemical modification.

chemical_structure cluster_ring N1 N C2 C N1->C2 C6 C N3 N C2->N3 F_sub F C2->F_sub C4 C N3->C4 C5 C C4->C5 N9 N C4->N9 C5->C6 C6->N1 Cl_sub Cl C6->Cl_sub N7 N N7->C5 C8 C C8->N7 H8_sub H C8->H8_sub N9->C8 CH3_sub CH₃ N9->CH3_sub workflow cluster_0 Synthesis Phase cluster_1 Derivatization Phase cluster_2 Application A Precursor Materials (e.g., Dihalogenated Purines) B 6-Chloro-2-fluoro-9-methyl-purine (Core Intermediate) A->B Methylation & Halogenation C Nucleophilic Substitution (e.g., with R-NH₂) B->C SₙAr Reaction D Final Compound Library (e.g., Novel Kinase Inhibitors) C->D E Biological Screening (HTS, SAR Studies) D->E

Caption: Generalized workflow using the title compound as an intermediate.

Safety, Handling, and Storage

Trustworthiness through Prudence: While a specific Safety Data Sheet (SDS) for 6-chloro-2-fluoro-9-methyl-purine must be obtained from the supplier and consulted before use, the safety profile can be inferred from structurally similar compounds. The related compound 6-Chloro-2-fluoropurine is classified as hazardous, with warnings for being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation. Recommended Protocol:

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. 3. Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature for the related compound is 2-8°C. 4. Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

Sources

The Purine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets with high affinity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of the purine scaffold, designed for researchers, scientists, and drug development professionals. We will dissect the impact of substitutions at each key position of the purine ring, offering a comprehensive analysis of how these modifications influence biological activity. This guide synthesizes field-proven insights with technical accuracy, providing detailed experimental protocols for the synthesis and evaluation of purine derivatives, and visualizes complex biological pathways to illuminate their mechanism of action. Our objective is to furnish a practical and authoritative resource that empowers the rational design of novel purine-based therapeutics.

Part 1: The Purine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Purine Core

The purine scaffold is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring.[1] Its fundamental structure and numbering system are depicted below.

The physicochemical properties of the purine core, including its aromaticity, capacity for hydrogen bonding, and potential for tautomerism, are central to its biological activity.[2] In nature, purine derivatives are ubiquitous and essential for life, forming the nucleobases adenine and guanine, which are fundamental building blocks of DNA and RNA.[2] They also play crucial roles in cellular signaling (e.g., adenosine triphosphate - ATP) and as cofactors for enzymes.[3][4]

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets.[5] The purine ring system is a quintessential example of such a scaffold. Its widespread success in drug discovery can be attributed to several factors:

  • Mimicry of Endogenous Ligands: The purine structure is a key component of ATP, the universal energy currency and a substrate for hundreds of kinases. This makes the purine scaffold an ideal starting point for the design of ATP-competitive kinase inhibitors.[6]

  • Versatile Substitution Patterns: The purine ring offers multiple positions for substitution (C2, C6, C8, N1, N3, N7, and N9), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[4]

  • Rich Hydrogen Bonding Capabilities: The nitrogen atoms within the purine ring system act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[7]

The versatility of the purine scaffold is evidenced by the numerous approved drugs that incorporate this core, including antiviral agents like acyclovir and anticancer drugs such as 6-mercaptopurine.[8]

Part 2: Structure-Activity Relationship (SAR) at Key Positions

Introduction to SAR for the Purine Scaffold

The biological activity of purine derivatives can be profoundly influenced by the nature and position of their substituents. A systematic exploration of these modifications, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of rational drug design. The primary positions for substitution on the purine ring are C2, C6, C8, and N9, with modifications at N1, N3, and N7 also playing important, albeit less frequently explored, roles.

SAR at the C6 Position

The C6 position is one of the most extensively studied and modified sites on the purine scaffold. Substitutions at this position can dramatically impact a compound's potency and selectivity, particularly for kinase inhibitors.

  • Amines: The introduction of substituted anilines at the C6 position has been a highly successful strategy for developing potent kinase inhibitors. The nature of the substituent on the aniline ring can influence interactions with the solvent-exposed region of the ATP-binding pocket. For example, in a series of cyclin-dependent kinase (CDK) inhibitors, the presence of a 4'-sulfamoylanilino group at C2, combined with various C6 substituents, led to potent and selective CDK2 inhibitors.[9]

  • Ethers and Thioethers: Alkoxy and alkylthio groups at the C6 position can also modulate activity. For instance, a 6-cyclohexylmethoxy substituent was found to be crucial for the activity of certain CDK2/7 inhibitors.[10]

  • Carbon-Linked Groups: Direct carbon-carbon bond formation at the C6 position offers another avenue for diversification, though it is synthetically more challenging.

Compound C6-Substituent Target IC50 (µM) Reference
NU6102 6-cyclohexylmethoxyCDK20.005[9]
Compound 7 2,6-dichloroK562 cells2.27[6]
Compound 10 2,6-dichloroHL-60 cells1.52[6]
NSC35866 S6 substituted guanine analogTopoisomerase IINot specified[11]
SAR at the C2 Position

Modifications at the C2 position are critical for fine-tuning the selectivity and potency of purine-based inhibitors.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at C2 can lead to potent inhibitors. For example, a series of C2-substituted purines with a bone-targeting arylphosphinylmethylphosphinic acid moiety yielded potent Src tyrosine kinase inhibitors.[12]

  • Alkynes: C2-alkynylated purines have shown significant inhibitory activity against CDKs.[13]

  • Amines: Similar to the C6 position, substituted amines at C2 can form important hydrogen bonds within the ATP-binding site.

Compound C2-Substituent Target IC50 (µM) Reference
AP23451 Arylphosphinylmethylphosphinic acid containing moietySrc kinase0.068[12]
Compound 4k Adamantane-substitutedCDKNot specified[14]
SAR at the N9 Position

The N9 position is frequently modified, particularly in the development of nucleoside analogs. Substituents at this position can influence solubility, cell permeability, and interactions with the ribose-binding pocket of enzymes.

  • Alkyl and Cycloalkyl Groups: Simple alkyl or cycloalkyl groups at N9 can enhance lipophilicity and cell permeability. The size and nature of these groups can impact potency. For instance, in a series of FLT3-ITD inhibitors, increasing the size of the cycloalkyl moiety from cyclopentyl to cycloheptyl at the N9 position led to a slight improvement in anti-kinase potency.[15]

  • Aryl Groups: The introduction of aryl groups at the N9 position has been explored for developing HIV-1 Tat-TAR interaction inhibitors. The nature of the aryl group was found to affect the binding affinity to TAR RNA.[16]

  • Sugar Moieties: The attachment of ribose or deoxyribose sugars at the N9 position is the basis for a vast number of antiviral and anticancer nucleoside analogs.

Compound N9-Substituent Target Activity Reference
9-norbornyl-6-chloropurine derivatives NorbornylCoxsackievirus B3Selective antiviral activity[11]
iP derivatives Tetrahydropyran-2-yl, ethoxyethyl, C2-C4 alkyl chainsCytokinin activityVaried activity in bioassays[17]
SAR at the C8 Position

The C8 position has emerged as a key site for modification to enhance selectivity and overcome drug resistance.

  • Aryl and Heteroaryl Groups: The introduction of bulky substituents, such as indolyl groups, at the C8 position of guanine derivatives has been shown to achieve higher selectivity for FGFR1.[18]

  • Alkyl Groups: C8-alkyl-substituted purines have demonstrated unique bioactivities. For example, 8-methyladenosine is a selective inhibitor of the vaccinia virus.[19]

Compound C8-Substituent Target IC50 (µM) Reference
N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide 4-bromo-1H-indol-3-ylFGFR1 kinase1.56[18]
10b ArylamineAdenosine kinase0.019[10]
SAR at Other Positions (N1, N3, N7)

While less commonly modified, substitutions at the N1, N3, and N7 positions can have significant effects on the physicochemical properties and biological activity of purine derivatives.

  • N1 and N3 Positions: Modifications at these positions can influence the tautomeric equilibrium of the purine ring and its hydrogen bonding patterns. For example, in a series of ecto-5'-nucleotidase (CD73) inhibitors, modifications at the N1 and N3 positions of adenine were found to be detrimental to activity.[4]

  • N7 Position: The N7 position is a key site for hydrogen bonding with the hinge region of many kinases.

Part 3: Key Therapeutic Applications and Mechanistic Insights

Purine Derivatives as Kinase Inhibitors

The structural similarity of the purine scaffold to the adenine moiety of ATP makes it an ideal template for the design of ATP-competitive kinase inhibitors.[6] These inhibitors bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[20] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[21] Purine-based inhibitors can effectively block this pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Purine_Inhibitor Purine-based Inhibitor Purine_Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by Purine Derivatives.

Purine Derivatives as Antiviral Agents

Purine nucleoside analogs are a cornerstone of antiviral therapy.[22] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.

Mechanism of Action of Acyclovir (a Guanine Analog)

Acyclovir is a classic example of a purine-based antiviral drug. It is selectively activated by viral thymidine kinase, which is much more efficient at phosphorylating acyclovir than cellular kinases. The resulting acyclovir triphosphate then inhibits and is incorporated into the viral DNA, leading to chain termination.

Antiviral_Mechanism Acyclovir Acyclovir (Purine Analog) Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Phosphorylation Acyclovir_TP Acyclovir Triphosphate Acyclovir_MP->Acyclovir_TP Phosphorylation Viral_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_Polymerase Incorporation Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Acyclovir_TP Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Catalyzes Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Leads to

Caption: Mechanism of Action of Acyclovir.

Part 4: Experimental Protocols for SAR Studies

General Synthetic Strategies for Purine Derivatives
4.1.1. Traube Purine Synthesis

The Traube synthesis is a classic and versatile method for constructing the purine ring system from pyrimidine precursors.[23]

Step 1: Nitrosation of 4-amino-6-hydroxypyrimidine

  • Dissolve 4-amino-6-hydroxypyrimidine in formamide.

  • Cool the solution to approximately 4°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite in a mixture of formamide and 98% formic acid, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 10°C for 2 hours.

Step 2: Reduction and Cyclization

  • Heat the reaction mixture to 80°C.

  • Add sodium bisulfite and continue the reaction at 80°C for 1 hour.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold water and dry under vacuum.

In Vitro Biological Evaluation
4.2.1. Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, while a high ATP level indicates inhibition.[24]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2.2. Antiviral Assay (Plaque Reduction Assay)

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9]

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • Test compounds

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6- or 12-well cell culture plates

Procedure:

  • Seed the cell culture plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and the test compounds.

  • Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • After a viral adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

4.2.3. Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral or anticancer activity is not due to general toxicity to the host cells.

Materials:

  • Host cell line

  • Test compounds

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed a 96-well plate with host cells.

  • Add serial dilutions of the test compound to the wells. Include a "no drug" control.

  • Incubate the plate for the same duration as the activity assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the "no drug" control and determine the CC50 value.

Part 5: Conclusion and Future Perspectives

The purine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new and improved drugs. As our understanding of the molecular basis of diseases deepens, so too will our ability to design purine derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Emerging trends in drug discovery, such as the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs), offer exciting new avenues for the application of the purine scaffold. The continued exploration of novel substitutions and the use of advanced computational methods will undoubtedly lead to the development of the next generation of purine-based medicines.

References

Sources

The Strategic Role of 9-Methyl Substitution in Purine Analog Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 9-methyl substituted purine analogs, a significant class of molecules in drug discovery and development. We will delve into the rationale behind the strategic incorporation of a methyl group at the 9-position of the purine scaffold, its impact on physicochemical and pharmacological properties, and the subsequent therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this structural motif in their own research.

The Purine Scaffold: A Privileged Structure in Biology and Medicine

Purines, encompassing adenine and guanine, are fundamental components of nucleic acids and play pivotal roles in a myriad of cellular processes, including energy metabolism (ATP, GTP), signal transduction (cAMP, cGMP), and as building blocks for essential cofactors (NAD, FAD). This inherent biological relevance makes the purine scaffold a "privileged structure" in drug design. By modifying the purine core, medicinal chemists can create analogs that act as agonists, antagonists, or inhibitors of key enzymes and receptors, leading to therapeutic interventions for a wide range of diseases.

Purine analogs have found success as antiviral, anticancer, and immunosuppressive agents.[1][2] The development of these drugs often stems from a deep understanding of purine metabolism and the enzymes involved.[3] However, the therapeutic utility of early purine analogs was often hampered by poor selectivity, metabolic instability, and off-target effects. This necessitated the exploration of novel synthetic strategies to fine-tune the pharmacological properties of these molecules.

The Significance of the 9-Methyl Substitution

The introduction of a methyl group at the 9-position of the purine ring is a key strategic modification that can profoundly influence the drug-like properties of the resulting analog. This seemingly simple substitution can lead to several advantageous effects:

  • Blocked Glycosylation and Enhanced Metabolic Stability: In biological systems, the N9 position of purines is the site of attachment for ribose or deoxyribose sugars to form nucleosides. By introducing a methyl group at this position, the analog is prevented from being recognized by enzymes involved in nucleoside and nucleotide synthesis, thereby blocking its incorporation into DNA and RNA. This significantly enhances the metabolic stability of the compound and reduces the likelihood of genotoxicity.

  • Modulation of Receptor and Enzyme Interactions: The 9-methyl group can influence the binding affinity and selectivity of the analog for its target protein. It can establish favorable van der Waals interactions within a hydrophobic pocket of the binding site, or it can sterically hinder binding to off-target proteins, thereby improving the selectivity profile.

  • Improved Physicochemical Properties: Methylation can alter the solubility, lipophilicity, and crystal packing of the purine analog, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The following diagram illustrates the general structure of a 9-methyl substituted purine analog compared to a natural purine nucleoside.

G cluster_0 Natural Purine Nucleoside cluster_1 9-Methyl Purine Analog Adenosine Adenine (Purine Base) Ribose Ribose (Sugar) Adenosine->Ribose N9-Glycosidic Bond 9-Methyladenine 9-Methyladenine (Modified Purine) Methyl_Group Methyl Group (at N9) 9-Methyladenine->Methyl_Group Blocks Glycosylation

Caption: Comparison of a natural purine nucleoside with a 9-methyl purine analog.

Therapeutic Applications of 9-Methyl Substituted Purine Analogs

The strategic use of the 9-methyl group has led to the development of purine analogs with diverse therapeutic applications.

Anticancer Agents

9-Methyl substituted purine analogs have shown promise as anticancer agents by targeting various cellular pathways. For instance, a series of novel 9-methyl-9H-purine derivatives were designed and synthesized as potent mTOR inhibitors.[4] The lead compound from this series demonstrated nanomolar to low micromolar IC50 values against several human cancer cell lines and induced cell cycle arrest and autophagy.[4]

The general mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The 9-methyl group helps to confer selectivity and improve the pharmacokinetic profile of these inhibitors.

Antiviral Agents

Several 9-substituted purine analogs have been investigated for their antiviral activity.[5] For example, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) is a guanosine analog that inhibits the replication of various herpesviruses.[6] While not a simple 9-methyl derivative, the modification at the 9-position is crucial for its antiviral mechanism, which involves selective phosphorylation by viral thymidine kinase.[6] This highlights the importance of the 9-position in designing selective antiviral agents.

Kinase Inhibitors

The purine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the ATP molecule that binds to the kinase active site. The 9-methyl substitution can be used to fine-tune the selectivity of these inhibitors. For example, substituted purine analogs have been identified as catalytic inhibitors of topoisomerase II, an important target in cancer therapy.[7] Structure-activity relationship studies have shown that modifications at the C2 and C9 positions of the purine ring are critical for their potency.[7]

The table below summarizes key 9-methyl substituted purine analogs and their biological activities.

Compound NameTargetTherapeutic AreaKey FindingsReference
9-Methyl-9H-purine derivativesmTORCancerPotent mTOR kinase inhibitors with antiproliferative activity.[4]
9-BenzylguanineTopoisomerase IICancerInvestigated as a C9-substituted purine analog for topoisomerase II inhibition.[7]
9-AlkylguaninesImmune SystemAntiviralAlkyl chains of four to six carbons at the 9-position showed the most activity.[5]
9-MethyladenineAdenosine ReceptorsNeuroscienceActs as an antagonist at adenosine receptors.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of a representative 9-methyl substituted purine analog.

Synthesis of 9-Methyladenine

9-Methyladenine can be synthesized from adenine through a direct methylation reaction.[9]

Materials:

  • Adenine

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve adenine in DMF in a round-bottom flask.

  • Deprotonation: Add powdered NaOH to the solution and stir at room temperature for 30 minutes. This deprotonates the N9 position of adenine, making it more nucleophilic.

  • Methylation: Cool the mixture in an ice bath and add dimethyl sulfate dropwise. The methyl group from DMS will be transferred to the N9 position.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The following diagram illustrates the general workflow for the synthesis of 9-methyladenine.

G Start Start: Adenine in DMF Deprotonation Deprotonation: Add NaOH Start->Deprotonation Methylation Methylation: Add Dimethyl Sulfate Deprotonation->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Column Chromatography Workup->Purification Product Final Product: 9-Methyladenine Purification->Product

Caption: Synthetic workflow for 9-methyladenine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[10]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 9-methyl substituted purine analog (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (doxorubicin) in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells and cells treated with the vehicle (DMSO) as controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the key steps of the MTT assay.

G Cell_Seeding Seed Cells in 96-well plate Compound_Treatment Treat with 9-Methyl Purine Analog Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The strategic incorporation of a methyl group at the 9-position of the purine scaffold represents a powerful and versatile tool in modern drug design. This modification can significantly enhance the metabolic stability, modulate target binding, and improve the overall pharmacological profile of purine analogs. The successful development of 9-methyl substituted purine analogs as anticancer, antiviral, and kinase inhibitors underscores the importance of this approach.

Future research in this area will likely focus on the design of even more selective and potent 9-substituted purine analogs through structure-based drug design and combinatorial chemistry approaches. The exploration of novel substitutions at the 9-position, beyond a simple methyl group, may also lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As our understanding of the complex biology of purinergic signaling and metabolism continues to grow, so too will the opportunities for the rational design of innovative purine-based therapeutics.

References

  • Sachan Dinesh et al. (2012). Biological activities of purine analogues: a review. JPSI 1 (2), 29-34. [Link]

  • Liu, J. et al. (2017). How protonation and deprotonation of 9-methylguanine alter its singlet O2 addition path: about the initial stage of guanine nucleoside oxidation. RSC Publishing. [Link]

  • Sørensen, B. S. et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. [Link]

  • Kelley, J. L. et al. (1985). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. PubMed. [Link]

  • Chen, Y. et al. (2019). Collision-Induced Dissociation of Homodimeric and Heterodimeric Radical Cations of 9-Methylguanine and 9-Methyl-8-oxoguanine: Covalent Adducts vs. Proton-Bound Dimers. ResearchGate. [Link]

  • Liu, J. et al. (2017). How protonation and deprotonation of 9-methylguanine alter its singlet O2 addition path: about the initial stage of guanine nucl. Queens College. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69689, 9-Methyladenine. PubChem. [Link]

  • Wang, N. et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed. [Link]

  • Smee, D. F. et al. (1983). Unique spectrum of activity of 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine against herpesviruses in vitro and its mode of action against herpes simplex virus type 1. PNAS. [Link]

  • De Clercq, E. (2009). Antivirals and antiviral strategies. PMC. [Link]

  • Erion, M. D. et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 3. 9-Arylmethyl derivatives of 9-deazaguanine substituted on the methylene group. PubMed. [Link]

  • Cheson, B. D. (1993). The Newer Purine Analogs. Significant Therapeutic Advance in the Management of Lymphoid Malignancies. PubMed. [Link]

  • Liu, J. et al. (2019). Nitrosation mechanisms, kinetics, and dynamics of the guanine and 9-methylguanine radical cations by nitric oxide. AIP Publishing. [Link]

  • Montgomery, J. A. & Thomas, H. J. (1979). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. PubMed. [Link]

  • Erion, M. D. et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 3. 9-Arylmethyl derivatives of 9-deazaguanine substituted on the arylmethyl group. Journal of Medicinal Chemistry. [Link]

  • Qiu, Y. L. et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. PubMed. [Link]

  • Skácel, J. et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PMC. [Link]

  • Lopes, C. et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [Link]

  • Wang, G. et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ResearchGate. [Link]

  • Kelley, J. L. et al. (1988). 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. PubMed. [Link]

  • Skácel, J. et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Structure of some purine analogs. ResearchGate. [Link]

  • ResearchGate. (2025). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. ResearchGate. [Link]

  • Abu-Zaied, M. A. et al. (2019). Novel purine thioglycoside analogs: synthesis, nanoformulation and biological evaluation in in vitro human liver and breast cancer models. DDDT. [Link]

  • Fishel, M. L. et al. (2004). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. PMC. [Link]

  • Karaman, B. et al. (2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. [Link]

  • El-Fakharany, E. M. et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • Boum-Rबीआई, Y. et al. (2025). Design, synthesis and evaluation of arylpurine-based sinefungin mimetics as zika virus methyltransferase inhibitors. RSC Publishing. [Link]

  • Abdel-Halim, H. et al. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI. [Link]

  • Limp-Foster, M. & Kelly, M. R. (2001). DNA Base Excision Repair (BER) and Cancer Gene Therapy: Use of the Human N-methylpurine DNA Glycosylase (MPG) to Sensitize Breast Cancer Cells to Low Dose. DTIC. [Link]

  • Wierzchowski, J. et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI. [Link]

  • Fishel, M. L. et al. (2004). Transient adenoviral N-methylpurine DNA glycosylase overexpression imparts chemotherapeutic sensitivity to human breast cancer cells. AACR Journals. [Link]

  • Kyriakou, E. et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. PMC. [Link]

  • Jia, H. et al. (2018). High-resolution Digital Mapping of N-Methylpurines in Human Cells Reveals Modulation of Their Induction and Repair by Nearest-neighbor Nucleotides. PMC. [Link]

  • Oncodaily. (2025). Epigenetic Modifiers in Cancer Therapy: Unlocking New Treatment Pathways. Oncodaily. [Link]

  • Wilson, A. A. et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. PMC. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. [Link]

  • Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]

  • News-Medical. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical. [Link]

Sources

Technical Guide: Solubility & Handling of 6-Chloro-2-fluoro-9-methyl-9H-purine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Chloro-2-fluoro-9-methyl-9H-purine (CAS: 344891-56-1) is a halogenated purine derivative frequently utilized as a scaffold in the synthesis of nucleoside analogs and as a probe in structural biology. Its specific substitution pattern—a chlorine at the C6 position and a fluorine at the C2 position, with the N9 position blocked by a methyl group—imparts unique electronic properties and reactivity profiles.

While the compound exhibits poor solubility in aqueous media, it demonstrates significant solubility in polar aprotic solvents.[1] This guide details the thermodynamic basis, practical protocols, and stability considerations for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for biological assays and synthetic applications.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
IUPAC Name This compound
CAS Number 344891-56-1Distinct from the N9-unsubstituted analog (CAS 1651-29-2).[1]
Molecular Weight 186.57 g/mol
Appearance White to off-white solidCrystalline lattice structure.[1]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; favors organic solvents.[1]
Primary Solvent DMSO (Anhydrous)Preferred for stock solutions >10 mM.[1]

Solubility in DMSO: Mechanistic Insights

Theoretical Basis

The dissolution of this compound in DMSO is driven by dipole-dipole interactions .[1] DMSO ($ (CH_3)_2S=O


\epsilon \approx 47$).
  • Solute-Solvent Interaction: The electron-deficient purine ring, exacerbated by the electron-withdrawing halogen atoms (Cl, F), creates a polarized system.[1] The oxygen atom of DMSO interacts with the electron-deficient regions of the purine ring, disrupting the crystal lattice.

  • Lattice Energy vs. Solvation: The N9-methyl group disrupts the intermolecular hydrogen bonding network typically found in N9-unsubstituted purines, theoretically lowering the lattice energy and enhancing solubility compared to its parent 6-chloro-2-fluoropurine.[1]

Empirical Solubility Data

While specific saturation limits vary by batch purity and crystal polymorph, the following benchmarks are established for laboratory applications:

  • Standard Stock Concentration: 10 mM – 50 mM (Reliably soluble).[1]

  • Saturation Limit (Approximate): ~100 mM (May require sonication/warming).

  • Aqueous Solubility: Negligible (< 1 mg/mL).[1] Precipitation occurs immediately upon dilution into aqueous buffers if the final DMSO concentration is too low (< 1%).

Protocol: Preparation of Stock Solutions

Objective: Create a stable, validated 50 mM stock solution of this compound.

Reagents & Equipment[1][2][4][6][7]
  • Compound: this compound (>97% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm).[1] Critical: Water promotes hydrolysis of the C6-Cl and C2-F bonds.[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh approximately 9.33 mg of the compound into a sterile amber vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve the target concentration (
    
    
    
    ).
    
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Perform this in a fume hood or dry box to minimize atmospheric moisture uptake.

  • Solubilization:

    • Vortex vigorously for 30–60 seconds.

    • Checkpoint: Inspect for particulates.[1] If solid remains, sonicate at room temperature for 2–5 minutes. Avoid heating above 35°C to prevent thermal degradation.[1]

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Workflow Visualization

StockPrep Weigh Weigh Compound (Amber Vial) Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Inert Atmosphere) Calc->AddSolvent Mix Vortex / Sonicate (Max 35°C) AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot & Freeze (-20°C or -80°C) QC->Aliquot Pass

Figure 1: Standardized workflow for the preparation of anhydrous DMSO stock solutions.

Stability, Reactivity, and Storage[8][9]

The Hydrolysis Risk

The presence of halogens at the 2- and 6-positions renders this purine susceptible to Nucleophilic Aromatic Substitution (


) .[1]
  • In pure DMSO: Stable for months at -20°C.

  • In wet DMSO: Water acts as a nucleophile.[1] The C6-Chlorine is generally more reactive than the C2-Fluorine towards hydrolysis, potentially yielding 6-hydroxy-2-fluoro-9-methylpurine (or the tautomeric amide).

  • In Biological Media: When diluting into aqueous buffers (e.g., PBS), the compound is kinetically stable for the duration of typical short-term assays (4–24 hours), provided the pH is near neutral (7.4). Extreme pH accelerates hydrolysis.

Degradation Pathway Logic

Degradation Compound 6-Chloro-2-fluoro-9-methylpurine (Intact in Anhydrous DMSO) Intermediate Transition State (Meisenheimer Complex) Compound->Intermediate + H2O (Slow) Water Moisture / Aqueous Buffer (Nucleophile) Water->Intermediate Product Hydrolysis Product (6-Hydroxy / 6-Oxo species) Intermediate->Product - HCl

Figure 2: Potential hydrolysis pathway in the presence of water/moisture.[1]

Storage Recommendations
ParameterRecommendationRationale
Temperature -20°C or -80°CSlows kinetic degradation rates.[1]
Container Amber, Glass, PTFE CapPrevents UV degradation and solvent leaching.[1]
Atmosphere Argon/Nitrogen flushDisplaces moisture-laden air before sealing.[1]
Freeze/Thaw Max 1-2 cyclesRepeated condensation introduces water.[1]

Troubleshooting & Quality Control

Common Issues
  • Precipitation upon Thawing:

    • Cause: DMSO freezes at 19°C. Localized concentration gradients form during freezing.[1]

    • Solution: Warm the vial in your hand or a 30°C water bath until fully liquid, then vortex to re-homogenize before opening.

  • Precipitation in Aqueous Media:

    • Cause: "Crash-out" effect due to low aqueous solubility.[1]

    • Solution: Ensure the final DMSO concentration in the assay is 0.1% – 1.0%.[1] Add the stock solution to the buffer while vortexing rapidly to prevent high local concentrations.

  • Yellowing of Solution:

    • Cause: Likely degradation or oxidation.

    • Action: Discard the stock.[1] Verify the DMSO quality (it should be colorless).

References

  • PubChem. (2025).[1][2] Compound Summary: 6-Chloro-2-fluoropurine (Related Analog).[1][3] National Library of Medicine. Retrieved from [Link][1]

  • Robins, R. K., et al. (1961).[1][3] "Purine Nucleosides.[4][5] I. The Synthesis of Certain 6-Substituted-9-(tetrahydro-2-pyranyl)-purines." Journal of the American Chemical Society, 83(11), 2574–2579.[1][3] (Foundational chemistry of halogenated purines).

Sources

Technical Safety & Handling Guide: 6-Chloro-2-fluoro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

6-chloro-2-fluoro-9-methyl-9H-purine (CAS: 344891-56-1) is a high-value heterocyclic scaffold used primarily in the development of nucleoside analogs for oncology (CDK inhibitors) and virology.[1] As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a biselectrophilic core .

Its utility lies in the differential reactivity of the C6-chlorine and C2-fluorine atoms. The C2-fluorine atom, being highly electronegative, activates the purine ring but also serves as a specific leaving group that can be retained or displaced depending on the nucleophile and conditions. This guide bridges the gap between standard safety compliance and advanced experimental application.

Physicochemical Profile
PropertySpecificationContextual Note
CAS Number 344891-56-1Unique identifier for the N9-methylated species.[1][2]
Formula C₆H₄ClFN₄Halogenated purine derivative.[1][2][3][4]
Molecular Weight 186.58 g/mol Low MW fragment, high ligand efficiency potential.
Appearance White to off-white solidColor change (yellowing) indicates decomposition/hydrolysis.
Solubility DMSO, DMF, MeOHLimited water solubility; hydrolytically unstable in aqueous acid/base.
Melting Point 145–150 °C (Predicted)Experimental verification required for specific lot.

Hazard Identification & Risk Assessment (GHS)

Classification based on Structure-Activity Relationship (SAR) of analogous 2,6-dihalopurines.

Signal Word: WARNING

GHS Classifications[5][6]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6] (H302)

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][5] (H315)[7][5][6]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[5] (H319)

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[7][5] (H335)

Toxicological Insight (The "Why")

Halogenated purines are antimetabolites. If absorbed, they can mimic endogenous purines (adenine/guanine), potentially inhibiting DNA/RNA synthesis enzymes. The presence of the fluorine atom at C2 increases lipophilicity and potential membrane permeability compared to the chloro-analog, necessitating stricter dermal protection.

Safe Handling & Storage Protocols

Engineering Controls[5]
  • Solid Handling: Must be performed within a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration. The powder is fine and electrostatic; inhalation risk is the primary vector.

  • Weighing: Use an anti-static gun before weighing to prevent particle dispersal.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Goggles (ANSI Z87.1)Standard safety glasses are insufficient against fine particulate dust.
Dermal Double Nitrile Gloves (0.11 mm min)Fluorinated heterocycles can exhibit enhanced permeation. Change outer gloves every 30 mins.
Respiratory N95 (minimum) or P100If hood sash is >18 inches or handling outside containment (not recommended).
Storage Architecture
  • Temperature: -20°C (Freezer) .

  • Atmosphere: Store under Argon or Nitrogen.

  • Mechanism of Degradation: The C6-Cl bond is susceptible to hydrolysis by atmospheric moisture, releasing HCl and generating the inactive 6-hydroxy impurity (hypoxanthine derivative). The C2-F is more stable but can hydrolyze under basic conditions.

Emergency Response Architecture

Spill Management Logic
  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Do not use water (hydrolysis risk). Cover with dry lime or soda ash to minimize dust.

  • Collect: Use a spark-proof dustpan. Place in a sealed hazardous waste container labeled "Toxic Organic Solid."

First Aid Causality
  • Eye Contact: Flush for 15 minutes. Mechanism: The fluorine substituent can hydrolyze to HF in trace amounts upon contact with mucosal moisture, causing delayed deep-tissue damage. Immediate irrigation is non-negotiable.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The compound is a potential CNS depressant and metabolic poison.

Application Science: Synthetic Utility & Reactivity

Expert Insight: Regioselective Functionalization

The power of This compound lies in the "Electrophilic Hierarchy."

  • C6 Position (Chlorine): Most reactive towards nucleophilic aromatic substitution (SNAr). Soft nucleophiles (amines, thiols) will displace the C6-Cl first.

  • C2 Position (Fluorine): Less reactive than C6 towards initial attack, but the Fluorine is a better leaving group than Chlorine once the system is activated. However, in this scaffold, the C6 position is electronically favored for the first substitution.

Protocol: Sequential SNAr Displacement

Objective: Synthesis of 2-fluoro-N6-substituted adenosine analog.

  • Step 1 (C6 Displacement):

    • Dissolve 1.0 eq of This compound in dry DMF.

    • Add 1.1 eq of Amine (R-NH₂) and 1.5 eq of DIPEA (base).

    • Condition: Stir at 0°C to RT. Note: Heating >60°C may trigger premature C2 displacement.

    • Outcome: Selective formation of the 6-amino-2-fluoro derivative.

  • Step 2 (C2 Displacement - Optional):

    • To the isolated intermediate, add a second nucleophile (e.g., alkoxide).

    • Condition: Heat to 80-100°C.

    • Outcome: 2,6-disubstituted purine.[1][2]

Visualizations

Diagram 1: Risk Assessment & Handling Workflow

This workflow dictates the decision logic for handling the compound based on its physical state and quantity.

SafetyWorkflow Start Start: Handling Request QuantCheck Quantity Check Start->QuantCheck SmallScale < 100 mg QuantCheck->SmallScale Analytical LargeScale > 100 mg QuantCheck->LargeScale Prep/Bulk Hood Fume Hood (Sash < 18") SmallScale->Hood Glovebox Glovebox / Isolator LargeScale->Glovebox Dust Hazard High PPE_Level1 PPE: Nitrile Gloves + Lab Coat + Goggles Hood->PPE_Level1 PPE_Level2 PPE: Double Gloves + Tyvek Sleeves + N95 Glovebox->PPE_Level2 Action Proceed with Synthesis PPE_Level1->Action PPE_Level2->Action

Caption: Decision matrix for engineering controls based on reagent quantity to mitigate inhalation risks.

Diagram 2: Reactivity & Synthesis Pathway

This diagram illustrates the regioselectivity logic essential for experimental design.

Reactivity Substrate 6-Chloro-2-fluoro-9-methylpurine (Starting Material) PathA Route A: Mild Conditions (0°C - RT) Substrate->PathA + Amine/Base PathB Route B: Harsh Conditions (>80°C) Substrate->PathB + Strong Nuc / Heat ProductA 6-Substituted-2-fluoro-purine (Major Product) PathA->ProductA ProductB Mixture / Double Substitution (Loss of Selectivity) PathB->ProductB Mech Mechanism: S_NAr Cl is better leaving group at C6 Mech->PathA

Caption: Regioselectivity map showing the kinetic preference for C6 substitution under controlled conditions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94844 (6-chloro-9-methylpurine Analog Data). Retrieved from [Link]

  • Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors. Bioorganic & Medicinal Chemistry. [General Synthetic Protocol Reference].

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Fluoro-Nucleoside Analogs Utilizing 6-Chloro-2-Fluoropurine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Chloro-2-Fluoropurine in Nucleoside Analog Synthesis

Nucleoside analogs represent a cornerstone of modern pharmacology, forming the basis for numerous antiviral and anticancer therapies. Their efficacy stems from their ability to mimic endogenous nucleosides, thereby interrupting critical cellular processes like DNA replication and RNA synthesis. The strategic introduction of halogen atoms onto the purine ring system is a proven method for enhancing the therapeutic index of these molecules. Specifically, the fluorine atom at the C2 position can increase metabolic stability and modulate receptor binding, while the chlorine atom at the C6 position serves as a versatile synthetic handle for introducing a wide array of functional groups.

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for creating novel nucleoside analogs starting from 6-chloro-2-fluoropurine. This purine base is an ideal precursor due to the distinct reactivity of its two halogen substituents. The C6-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for its displacement to create diverse analogs, while the C2-fluoro group is comparatively stable, remaining in the final product to confer desired biological properties.

We will delve into the critical N9-glycosylation reaction, the regiochemical challenges involved, and the subsequent functionalization of the purine core. The protocols and insights provided are designed to be both educational and practical for researchers aiming to expand their chemical library of potential drug candidates.

Note on the Starting Material: While the topic specifies "6-chloro-2-fluoro-9-methylpurine," it is crucial to note that the N9 position is the canonical site for glycosylation to form standard nucleosides. A methyl group at N9 would block this reaction. Therefore, this guide focuses on the more conventional and versatile precursor, 6-chloro-2-fluoropurine , to synthesize N9-glycosylated nucleoside analogs, which aligns with established synthetic routes in medicinal chemistry.

Core Mechanistic Principles: A Tale of Two Sites

The synthesis of purine nucleoside analogs from 6-chloro-2-fluoropurine is primarily a two-stage process: first, the stereoselective formation of the N-glycosidic bond, and second, the diversification of the purine core via substitution at the C6 position.

The Critical Glycosylation Step: Achieving N9 Regioselectivity

The formation of the bond between the anomeric carbon of a sugar moiety and the purine nitrogen is the most crucial step. For purines, this reaction can occur at either the N7 or N9 position of the imidazole ring. For the synthesis of analogs that mimic natural nucleosides like adenosine or guanosine, attachment at the N9 position is required.

The Vorbrüggen glycosylation is the most widely employed method for this transformation. It involves the reaction of a silylated heterocyclic base with an activated glycosyl donor in the presence of a Lewis acid catalyst.

  • Silylation: The purine base is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step enhances the solubility of the purine in anhydrous organic solvents and increases the nucleophilicity of the ring nitrogens.

  • Glycosyl Donor: The sugar component is typically a furanose or pyranose with protecting groups (e.g., acetyl, benzoyl) on the hydroxyls and an activating group at the anomeric (C1) position, such as an acetate or a halogen. A classic example is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Lewis Acid Catalyst: A catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) is used to activate the glycosyl donor, facilitating the formation of a key oxocarbenium ion intermediate.

The regioselectivity of the glycosylation (N9 vs. N7) is a significant consideration. While direct glycosylation often yields a mixture of isomers, the N9-glycoside is generally the thermodynamically more stable product.[1] Reaction conditions can be optimized to favor the N9 isomer; for instance, using non-polar solvents can sometimes favor the N9 product, while more polar solvents may lead to mixtures.[2]

digraph "Glycosylation_Regioselectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Purine [label="Silylated\n6-Chloro-2-Fluoropurine", fillcolor="#F1F3F4", fontcolor="#202124"]; Sugar [label="Activated Sugar\n(e.g., 1-O-Acetyl-tri-O-benzoylribose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Vorbrüggen\nGlycosylation\n(Lewis Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N9_Isomer [label="N9-Glycoside\n(Thermodynamically Favored,\nDesired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; N7_Isomer [label="N7-Glycoside\n(Kinetic Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges {Purine, Sugar} -> Reaction [arrowhead=none]; Reaction -> N9_Isomer [label="Major Pathway"]; Reaction -> N7_Isomer [label="Minor Pathway", style=dashed]; }

Diagram 1: Regioselectivity in Vorbrüggen Glycosylation.
Post-Glycosylation Strategy: Leveraging the C6-Chloro Leaving Group

Once the desired N9-glycosylated purine nucleoside is synthesized, the C6-chloro group becomes the focal point for diversification. It is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles.

  • Amination to Adenosine Analogs: The most common transformation is the reaction with ammonia (typically as a saturated solution in an alcohol like methanol or ethanol) to convert the 6-chloropurine nucleoside into the corresponding adenosine analog.[3] This reaction proceeds readily, often at room temperature or with gentle heating in a sealed vessel.

  • Introduction of Other Nucleophiles: The versatility of the 6-chloro group extends to reactions with a wide range of oxygen, sulfur, and carbon nucleophiles. This allows for the synthesis of analogs with functionalities such as alkoxy, aryloxy, alkylthio, or cyano groups at the C6 position, dramatically expanding the chemical space for structure-activity relationship (SAR) studies.[4]

The C2-fluoro group, in contrast, is much less reactive towards nucleophilic substitution, ensuring it remains intact throughout these transformations.

digraph "Synthetic_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2.5]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="6-Chloro-2-Fluoropurine\n+\nProtected Sugar", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N9-Glycosylation\n(e.g., Vorbrüggen Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Protected 6-Chloro-2-Fluoro-9-(glycosyl)purine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: C6-Substitution (SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="w/ Ammonia", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; OtherNuc [label="w/ Other Nucleophiles\n(R-O-, R-S-)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2A [label="Protected 2-Fluoroadenosine\nAnalog", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2B [label="Protected 6-Substituted\n2-Fluoro-purine Nucleoside", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3A [label="Step 3: Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3B [label="Step 3: Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalA [label="Final Product:\n2-Fluoroadenosine Analog", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalB [label="Final Product:\n6-Substituted Analog", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Ammonia [dir=none]; Step2 -> OtherNuc [dir=none]; Ammonia -> Intermediate2A; OtherNuc -> Intermediate2B; Intermediate2A -> Step3A; Intermediate2B -> Step3B; Step3A -> FinalA; Step3B -> FinalB; }

Diagram 2: General Synthetic Workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a representative 2-fluoroadenosine analog.

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for the glycosylation step.

Protocol 1: Synthesis of 9-(2',3',5'-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloro-2-fluoropurine

Objective: To perform the N9-glycosylation of 6-chloro-2-fluoropurine.

Materials & Reagents:

  • 6-chloro-2-fluoropurine

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 6-chloro-2-fluoropurine (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per mmol of purine).

  • Add BSA (1.5 eq) and heat the mixture to reflux (approx. 80 °C) for 1 hour, or until the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • In a separate dry, nitrogen-flushed flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

  • Transfer the sugar solution to the silylated purine solution via cannula.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add TMSOTf (1.2 eq) dropwise. The solution may change color.

  • Allow the reaction to warm to room temperature and then heat to 60-65 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-6 hours).

  • Once the reaction is complete, cool to room temperature and quench by carefully adding saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N9-glycosylated product.

Step Parameter Typical Value/Range Notes
GlycosylationReagent EquivalentsPurine (1.0), Sugar (1.1), BSA (1.5), TMSOTf (1.2)Ensure all reagents are anhydrous.
Temperature0 °C to 65 °CInitial cooling controls reactivity.
Yield70-90%Highly dependent on purity of reagents.
Protocol 2: Synthesis of 2-Fluoro-9-(2',3',5'-Tri-O-benzoyl-β-D-ribofuranosyl)adenine

Objective: To convert the 6-chloropurine nucleoside to its adenosine analog.

Materials & Reagents:

  • Protected 6-chloropurine nucleoside (from Protocol 1)

  • Saturated ammonia in methanol (MeOH/NH₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected 6-chloropurine nucleoside (1.0 eq) in DCM in a pressure-rated vessel or a thick-walled sealed tube.

  • Cool the solution to 0 °C and add a pre-chilled saturated solution of ammonia in methanol (a significant excess, e.g., 20-30 eq of NH₃).

  • Seal the vessel tightly and allow it to warm to room temperature. Stir for 24-48 hours. Caution: Pressure will build up.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the vessel in an ice bath before carefully opening.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the crude product by silica gel column chromatography (e.g., using a DCM/MeOH gradient) to afford the protected adenosine analog.

Protocol 3: Deprotection to Yield 2-Fluoroadenosine Analog

Objective: To remove the benzoyl protecting groups from the sugar moiety.

Materials & Reagents:

  • Protected 2-fluoroadenosine analog (from Protocol 2)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

  • Amberlite® IR120 (H⁺ form) resin or acetic acid

  • Diatomaceous earth

Procedure (Zemplén Deprotection):

  • Dissolve the protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Once complete, neutralize the reaction by adding Amberlite® IR120 (H⁺) resin until the pH is ~7. Stir for 15 minutes.

  • Filter the mixture through a pad of diatomaceous earth, washing the resin and pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified further by recrystallization (e.g., from ethanol or water) or by reverse-phase chromatography if necessary to yield the final, deprotected nucleoside analog.

Step Parameter Typical Value/Range Notes
AminationTemperatureRoom TemperaturePerformed in a sealed vessel due to ammonia volatility.
Yield85-95%Generally a very clean and high-yielding reaction.
DeprotectionCatalystNaOMe (catalytic)A stoichiometric amount is not needed.
Yield>90% (quantitative)Purification is often straightforward.
digraph "SNAr_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Intermediate [label="Protected\n6-Chloro-2-Fluoro-9-(glycosyl)purine", fillcolor="#FBBC05", fontcolor="#202124"]; Product_A [label="2-Fluoroadenosine\nAnalog", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_B [label="6-Alkoxy Analog", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_C [label="6-Thioether Analog", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, width=0];

// Edges Intermediate -> center [arrowhead=none]; center -> Product_A [label="+ NH₃"]; center -> Product_B [label="+ R-O⁻"]; center -> Product_C [label="+ R-S⁻"]; }

Diagram 3: Diversification via SNAr at the C6 Position.

Authoritative Grounding & Troubleshooting

  • Anhydrous Conditions are Paramount: The glycosylation step is highly sensitive to moisture, which can hydrolyze the silylating agent, the Lewis acid, and the activated sugar intermediate. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Ar).

  • Separating N9/N7 Isomers: If a significant amount of the N7 isomer is formed, careful silica gel chromatography is required for separation. The N9 isomer is typically more polar and will have a lower Rf value on TLC plates compared to the N7 isomer.

  • Incomplete Amination: If the amination reaction stalls, gentle heating (e.g., to 40-50 °C in a securely sealed vessel) can help drive it to completion. Ensure the ammonia/methanol solution is fresh and saturated.

  • Deprotection Issues: If the deprotection is sluggish, a slightly larger amount of NaOMe can be added. However, excess base or prolonged reaction times can lead to degradation, particularly of the ribose ring. Neutralization must be complete before final workup to prevent product degradation during concentration.

References

  • Montgomery, J. A., & Hewson, K. (1983). Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds. Journal of Medicinal Chemistry.
  • Zaragoza, F. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. [Link][1][5]

  • Gu, X., & Robins, M. J. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link][2][6]

  • Jeong, L. S., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509–2520. [Link][3]

  • Kim, S. K., et al. (2009). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4544-4546. [Link][7]

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of Nucleosides. Chemische Berichte, 114(4), 1234-1255.
  • Hassan, A. E. A., & Robins, M. J. (2005). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. The Journal of Organic Chemistry, 70(1), 134-142. [Link][4]

  • Alarcon, R., et al. (2000). Regioselective N-9 alkylation of 2-amino-6-(1,2,4-triazol-4-yl)purine. Tetrahedron Letters, 41(37), 7211-7214. [Link][8]

  • Pankiewicz, K. W. (1993). A synthesis of 2'-fluoro-substituted nucleosides. Journal of Fluorine Chemistry, 64(1-2), 15-28. [Link][9]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 6-Chloropurines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 6-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules like adenosine and guanosine. The functionalization of this privileged heterocycle is a critical strategy in the development of novel therapeutics. Among the various starting materials, 6-chloropurine has emerged as a versatile and indispensable building block.[1] Its utility stems from the electron-deficient nature of the purine ring system, which makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the direct and efficient introduction of a wide array of functional groups, including amines, thiols, and alkoxides, leading to the synthesis of diverse libraries of compounds with significant biological activities, such as kinase inhibitors, antivirals, and cytokinins.[2][3][4]

This guide provides a comprehensive overview of the SNAr reaction on 6-chloropurines, detailing the underlying mechanism, critical reaction parameters, and field-proven protocols for the synthesis of key 6-substituted purine derivatives.

The SNAr Mechanism on the Purine Ring: An In-Depth Look

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions, which are typically associated with aliphatic systems.[5] The SNAr reaction on an electron-poor aromatic ring, such as a purine, proceeds via a two-step addition-elimination mechanism.[5][6][7]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C6 carbon of the purine ring.[6] This step is typically the rate-determining step of the reaction.[6] The attack temporarily disrupts the aromaticity of the pyrimidine portion of the purine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atoms within the purine ring play a vital role in delocalizing and stabilizing the negative charge through resonance.[8][9]

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, faster step, the chloride ion (a good leaving group) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the purine ring, yielding the final 6-substituted product.[5]

.dot

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products 6CP 6-Chloropurine Cl MC Intermediate Cl Nu Nu Nucleophile Nu⁻ Product 6-Substituted Purine Nu Cl_ion Chloride Ion Cl⁻ MC:f1->Cl_ion:f0 Loss of Leaving Group (Fast)

Caption: General mechanism of the SNAr reaction on 6-chloropurine.

Key Parameters for Successful Substitution

The success and efficiency of the SNAr reaction on 6-chloropurines are highly dependent on several interconnected experimental parameters. Understanding and optimizing these factors is critical for achieving high yields and purity.

The Nature of the Nucleophile

A wide range of nucleophiles can be employed, with reactivity generally correlating with nucleophilicity.

  • Amines (Nitrogen Nucleophiles): Primary and secondary amines are the most common nucleophiles, leading to N6-substituted adenines and their derivatives.[10] The reactions are typically straightforward. Weakly basic aromatic amines, like aniline, may require more forcing conditions or acid catalysis to proceed efficiently.[11][12]

  • Thiols (Sulfur Nucleophiles): Thiolates (RS⁻), generated from thiols and a base, are excellent nucleophiles and react readily with 6-chloropurine to form 6-thiopurines.[1]

  • Alcohols/Phenols (Oxygen Nucleophiles): Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Their reactions require a strong base (e.g., NaH, DBU) to generate the more potent alkoxide or phenoxide nucleophile.[11]

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from 3-alkyl-acetylacetone, can also act as nucleophiles, enabling the synthesis of C6-alkylated purines.[13]

The Role of the Base

A base is often required, serving one of two primary purposes:

  • To Deprotonate the Nucleophile: For weak nucleophiles like alcohols, phenols, and thiols, a strong base is needed to generate the corresponding anion, which is a much more reactive nucleophile.

  • To Scavenge HCl: When the nucleophile is a primary or secondary amine, the reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine or the product, rendering it non-nucleophilic. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added as an acid scavenger.

Choice of Solvent

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally the best choice for SNAr reactions.[14]

  • Common Choices: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and n-butanol are frequently used. They effectively solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[14]

  • Protic Solvents: Polar protic solvents like ethanol or water can also be used, particularly for reactions with amine nucleophiles.[10] However, they can potentially solvate the nucleophile through hydrogen bonding, reducing its reactivity.[14][15]

Effect of Temperature

The reaction temperature is a critical lever for controlling the reaction rate.

  • Highly Reactive Nucleophiles: Reactions with potent nucleophiles like primary aliphatic amines or thiolates often proceed smoothly at room temperature or with gentle heating (e.g., 50-80 °C).

  • Less Reactive Nucleophiles: Displacements with weaker nucleophiles, such as aromatic amines or alcohols, typically require higher temperatures (e.g., reflux in a high-boiling solvent like n-butanol or DMF, often >100 °C) to achieve a reasonable reaction rate. Microwave irradiation has also been shown to significantly accelerate these reactions.[13]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for common SNAr transformations on 6-chloropurine. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

.dot

Experimental_Workflow cluster_workflow General Experimental Workflow start Combine 6-Chloropurine, Solvent, and Base (if needed) add_nuc Add Nucleophile start->add_nuc react Heat/Stir for Required Time (Monitor by TLC/LC-MS) add_nuc->react workup Aqueous Workup / Extraction react->workup purify Purification (Crystallization / Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for SNAr reactions with 6-chloropurines.

Protocol 1: Synthesis of an N6-Alkyladenine Derivative (Amination)

This protocol describes a general method for the reaction of 6-chloropurine with a primary or secondary amine.

  • Reagents & Materials:

    • 6-Chloropurine (1.0 eq)

    • Alkylamine (e.g., benzylamine) (1.1 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

    • Solvent (e.g., n-Butanol, Ethanol, or DMF) (5-10 mL per mmol of 6-chloropurine)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 6-chloropurine, the chosen solvent, and the amine.

    • Add the tertiary amine base (DIPEA or TEA) to the suspension.

    • Heat the reaction mixture to 80-100 °C (or reflux) with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-18 hours).

    • Allow the reaction to cool to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold solvent and then water, and dried.

    • Alternatively, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 2: Synthesis of a 6-Thiopurine Derivative (Thiolation)

This protocol outlines the synthesis of a 6-thioether from 6-chloropurine.

  • Reagents & Materials:

    • 6-Chloropurine (1.0 eq)

    • Thiol (e.g., benzyl mercaptan) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the thiol in DMF.

    • Carefully add the base (K₂CO₃ or, for NaH, add portion-wise at 0 °C) and stir for 15-30 minutes to form the thiolate.

    • Add 6-chloropurine to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-80 °C.

    • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice water and stir. If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by recrystallization or flash column chromatography.

Protocol 3: Synthesis of a 6-Alkoxypurine Derivative (Alkoxylation)

This protocol details the reaction of 6-chloropurine with an alcohol.

  • Reagents & Materials:

    • 6-Chloropurine (1.0 eq)

    • Alcohol (can be used as solvent if inexpensive, otherwise 1.5-3.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or DBU (1.5 eq)

    • Anhydrous DMF or THF

    • Round-bottom flask with magnetic stirrer and nitrogen atmosphere

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add the alcohol and anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Add 6-chloropurine to the alkoxide solution.

    • Heat the reaction mixture (typically 60-100 °C) and monitor by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

    • Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Summary Data and Conditions

The following table summarizes typical conditions for the SNAr reaction on 6-chloropurine with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Relative Rate
Aliphatic Amine ButylamineTEA / DIPEAn-Butanol, MeCN25 - 100Very Fast[11]
Aromatic Amine AnilineNone or TFAMeCN, DMF70 - 120Slow[11][16]
Thiol ThiophenolK₂CO₃, NaHDMF, DMSO25 - 80Very Fast
Alcohol MethanolNaH, DBUMethanol, MeCN50 - 100Moderate[11]
Phenol PhenolNaH, K₂CO₃DMF80 - 120Slow
Carbon Anion 3-pentyl-acetylacetoneK₂CO₃DMF120 (MW)Moderate[13]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (like DMSO), or ensuring the base is sufficiently strong and dry (especially when using NaH). For weak nucleophiles, using the corresponding 6-iodopurine or 6-fluoropurine may increase reactivity.[11][16]

  • Side Reactions: The purine ring has multiple nitrogen atoms (N1, N3, N7, N9) that can potentially be alkylated. While substitution at C6 is electronically favored, side reactions can occur. Using N9-protected 6-chloropurine can ensure regioselectivity if N9-alkylation is a competing pathway.[17]

  • Solubility Issues: 6-Chloropurine and many of its derivatives have poor solubility in some organic solvents. DMF and DMSO are excellent for dissolving these compounds. Gentle heating can also improve solubility.

  • Purification: Products often precipitate upon cooling or aqueous workup, which can be an effective first step of purification. Silica gel chromatography is a standard method for purifying less crystalline or impure products.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Robins, M. J., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Available from: [Link]

  • Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S. Patent and Trademark Office.
  • Bryce, M. R., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry. Available from: [Link]

  • CN102336755A. (2012). Chemical synthesis method of 6-chloropurine. Google Patents.
  • CN101602741A. (2009). Synthesis method of 6-chloropurine. Google Patents.
  • Mikhailov, S. N., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. Available from: [Link]

  • Montgomery, J. A., & Temple, C. (1957). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society. Available from: [Link]

  • Kolyachkina, S. V., et al. (2018). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. PubMed. Available from: [Link]

  • Wellcome Foundation. (1983). Method for preparing salts of 6-chloropurine. Google Patents.
  • Robins, M. J., et al. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters. Available from: [Link]

  • Xu, Z., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available from: [Link]

  • Jorgensen, A. D., et al. (2024). The Importance of Anharmonicity and Solvent Effects on the OH Radical Attack on Nucleobases. PMC. Available from: [Link]

  • Gray, N. S., et al. (2004). Synthesis of purine derivatives. Google Patents.
  • Guo, H., et al. (2011). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]

  • Ziegler, C. M., & Ruppel, S. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Semantic Scholar. Available from: [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • Huang, F., et al. (2003). Synthesis of Adenosine Derivatives as Transcription Initiators and Preparation of 5' Fluorescein- and Biotin-Labeled RNA. The Aquila Digital Community. Available from: [Link]

  • Kumar, A., et al. (2010). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC. Available from: [Link]

  • Bieg, T., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available from: [Link]

  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Biochemistry Den. (2025, February 20). Synthesis of Purine RiboNucleotides. Available from: [Link]

  • Robins, M. J., et al. (2025, August 6). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. Available from: [Link]

  • de C. B. de Melo, M. L., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • Robins, M. J., et al. (2007, May 9). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. PubMed. Available from: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available from: [Link]

  • Singleton, D. A., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Takale, B. S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available from: [Link]

  • Hradil, P., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Royal Society Open Science. Available from: [Link]

  • Stanovnik, B., & Svete, J. (2004). 7.1.1. Synthesis. Science of Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

C6-functionalization of 2-fluoro-9-methylpurine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C6-Functionalization of 2-Fluoro-9-Methylpurine Scaffolds

Executive Summary & Strategic Value

The 2-fluoro-9-methylpurine scaffold represents a "privileged structure" in modern drug discovery. The specific combination of the N9-methyl group (mimicking the nucleoside linkage) and the C2-fluorine atom provides a unique electronic and steric profile.

  • The C2-Fluoro Advantage: Unlike the C2-hydrogen (metabolically labile) or C2-chlorine (sterically bulky), the C2-fluorine serves as a bioisostere for hydrogen while exerting a strong electron-withdrawing effect. Crucially, it acts as a "latent" electrophile—stable enough to survive C6-functionalization but reactive enough for subsequent late-stage diversification via a second

    
     reaction.
    
  • The Challenge: The primary challenge is regioselectivity . Both C6 and C2 positions are electrophilic. Successful functionalization requires distinguishing the hyper-reactive C6 site from the moderately reactive C2 site to prevent the formation of inseparable regioisomers or 2,6-disubstituted byproducts.

This guide details the protocols for the selective C6-functionalization of 6-chloro-2-fluoro-9-methylpurine, preserving the C2-fluorine handle for future use.

Mechanistic Grounding: The Regioselectivity Gate

Understanding the electronic disparity between C6 and C2 is the prerequisite for reproducibility.

  • Electronic Bias: The N1 and N3 atoms of the pyrimidine ring pull electron density. The C6 position, sandwiched between N1 and C5, is significantly more electron-deficient than C2.

  • Leaving Group Ability: In

    
     reactions, the rate-determining step is often the formation of the Meisenheimer complex. Attack at C6 leads to a more stabilized intermediate (negative charge delocalized onto N1/N3) compared to attack at C2.
    
  • The "Temperature Switch":

    • < 25°C: Kinetic control favors C6 substitution exclusively.

    • > 60°C: Thermodynamic energy barriers are overcome, leading to C2 substitution or double-substitution.

Regioselectivity Start 6-Chloro-2-fluoro-9-methylpurine InterC6 Meisenheimer Complex (C6) (LOWER Activation Energy) Start->InterC6 Path A: Kinetic Control (0°C - RT) InterC2 Meisenheimer Complex (C2) (HIGHER Activation Energy) Start->InterC2 Path B: Thermal Forcing (>60°C) Nu Nucleophile (Nu:) Nu->Start ProdC6 Product A: 6-Substituted-2-fluoro-purine (DESIRED) InterC6->ProdC6 ProdC2 Product B: 2-Substituted-6-chloro-purine (UNDESIRED) InterC2->ProdC2

Figure 1: Kinetic vs. Thermodynamic pathways in dihalopurine functionalization. Path A is the target workflow.

Protocol A: Regioselective with Amines

This protocol is the industry standard for installing amino-side chains (e.g., solubilizing groups, pharmacophores) at C6 while retaining the C2-F.

Target Substrate: 6-Chloro-2-fluoro-9-methylpurine (CAS: 1651-29-2 derivative) Reaction Type: Nucleophilic Aromatic Substitution (


)[1]
Materials
  • Substrate: 6-Chloro-2-fluoro-9-methylpurine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
    
  • Solvent: Anhydrous THF (preferred) or DMF (if solubility is poor)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Dissolve 6-chloro-2-fluoro-9-methylpurine in anhydrous THF (0.1 M concentration).

    • Critical: Cool the solution to 0°C using an ice bath. Do not skip this step. Starting at RT can induce trace C2 byproducts with highly reactive amines.

  • Addition (15 min):

    • Add DIPEA dropwise.

    • Add the Amine nucleophile slowly over 5-10 minutes.

    • Note: If the amine is a solid, dissolve it in minimal THF before addition.

  • Reaction (1 - 4 hours):

    • Allow the reaction to warm naturally to Room Temperature (20-25°C).

    • Monitor: Check TLC (50% EtOAc/Hexane) or LCMS every hour.

    • Endpoint: Disappearance of starting material (SM).

    • Warning: If SM remains after 4 hours, do not heat above 40°C. Instead, add 0.2 equiv more amine and stir longer. Heating risks displacing the C2-fluorine.

  • Workup & Purification:

    • Quench with sat.

      
      . Extract with EtOAc (3x).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash Column Chromatography. C6-substituted products are typically more polar than the dichloro/chloro-fluoro precursor.

Data Summary: Solvent Effects on Regioselectivity

SolventTemp (°C)Yield (C6-Subst)C2-ByproductNotes
THF 0

25
92% < 1% Recommended. Cleanest profile.
DMF2585%3-5%Harder to remove solvent; promotes C2 attack slightly.
EtOHReflux40%45%Avoid. Protic solvents + heat = loss of regioselectivity.

Protocol B: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)[2]

Installing carbon substituents (aryl/heteroaryl) at C6 requires transition metal catalysis. The C6-Cl bond is reactive towards oxidative addition, while the C2-F bond is generally inert to Pd(0) under these specific conditions.

Target: 6-Aryl-2-fluoro-9-methylpurine

Materials
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.1 equiv).

  • Base:

    
     (2.0 equiv, 2M aqueous solution) or 
    
    
    
    (anhydrous).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Critical Step):

    • In a microwave vial or pressure tube, combine solvent (Dioxane/Water) and base.[2]

    • Sparge with Nitrogen/Argon for 15 minutes. Oxygen is the enemy here; it promotes homocoupling of the boronic acid and deactivation of the catalyst.

  • Assembly:

    • Add 6-chloro-2-fluoro-9-methylpurine , Boronic Acid , and Catalyst to the vial under a gentle stream of inert gas.

    • Seal immediately.

  • Reaction:

    • Heat to 80°C (Oil bath) or 100°C (Microwave, 30 mins).

    • Note: Unlike

      
      , thermal energy is required here to facilitate the transmetalation step. The C2-F bond is stable to Pd at these temperatures.
      
  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water.

    • Scavenging: If residual Pd is an issue for biological assays, treat the organic phase with a silica-based metal scavenger (e.g., Si-Thiol) for 1 hour.

SuzukiCycle cluster_warning Selectivity Check Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C6-Cl) Pd0->OxAdd Fast (C6-Cl) TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Regenerate Catalyst Product 6-Aryl-2-fluoro-9-methylpurine RedElim->Product Warning C2-F bond remains intact (Too strong for Pd insertion at 80°C)

Figure 2: Catalytic cycle highlighting the chemoselectivity of C6-Cl over C2-F.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (C6-OH) Wet solvents or excessive water in Suzuki reaction.Use anhydrous THF for

. Reduce water ratio in Suzuki or switch to anhydrous Toluene/DIPEA.
C2-Substitution Reaction temperature too high or reaction time too long.Stop reaction at 4h. Keep

at 0°C–RT. Do not reflux in high-boiling solvents.
Incomplete Reaction Steric hindrance of nucleophile.Switch solvent to NMP (N-methylpyrrolidone) and heat gently to 40°C. Add a stronger base (NaH) only if necessary (risk of side reactions).
Pd Black Precipitation Catalyst decomposition (Suzuki).Re-degas solvents. Add ligand (e.g., S-Phos) to stabilize the Pd species.

References

  • Regioselectivity in Purine Functionalization

    • Legraverend, M., et al. "Synthesis of 2,6-disubstituted purines." Tetrahedron, 2008.
    • Key Insight: Establishes the reactivity order C6 > C2 > C8 for halopurines.
  • Suzuki Coupling on Halopurines

    • Havelková, M., et al.[3] "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines." Synthesis, 2001.[3]

    • Key Insight: Demonstrates chemoselectivity of C6-Cl coupling in the presence of other halides.
  • 2-Fluoropurines as Bioactive Scaffolds

    • Krolikiewicz, K., et al. "The Synthesis of 2-Fluoropurine Nucleosides." Nucleosides and Nucleotides, 1994.
    • Key Insight: Protocols for handling the sensitive C2-F bond.
  • General Reactivity of 2,6-Dichloropurine vs 6-Chloro-2-fluoropurine

    • BenchChem Reactivity Guide. "Comparative Reactivity of Dichloropyrazines and Purines."
    • Key Insight: Electronic justific

(Note: While direct URLs are provided for context, access to full text depends on institutional subscriptions.)

Sources

Application Note: Strategic Amination of 6-Chloro-2-Fluoropurine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Purine Scaffolds

The purine core is a privileged scaffold in medicinal chemistry and chemical biology, forming the basis for a vast array of bioactive molecules, including antiviral and anticancer agents.[1][2] 6-Chloro-2-fluoropurine is a key heterocyclic building block that offers a versatile platform for the synthesis of diverse purine derivatives. The differential reactivity of the chlorine atom at the C6 position and the fluorine atom at the C2 position allows for sequential and selective functionalization. This application note provides a detailed guide to the reaction conditions and protocols for the amination of 6-chloro-2-fluoropurine, a critical transformation for generating libraries of novel compounds for drug development and scientific research.

Pillar 1: Understanding the Reaction Mechanism

The amination of 6-chloro-2-fluoropurine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] Unlike typical SN2 reactions, which are sterically hindered on an aromatic ring, the SNAr mechanism is a two-step addition-elimination process.[3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (the amine) on one of the electron-deficient carbon atoms of the purine ring. The purine ring is inherently electron-poor, and this electrophilicity is significantly enhanced by the electron-withdrawing effects of the two halogen substituents.[5] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6]

  • Elimination of Leaving Group: In the second step, the aromaticity of the purine ring is restored by the elimination of the halide leaving group.

The C6 position is significantly more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C6. The highly electronegative fluorine at C2 also deactivates this position towards substitution relative to the chlorine at C6.[4][7] This inherent difference in reactivity is the key to achieving selective C6 amination under controlled conditions.

Figure 1: The Addition-Elimination (SNAr) mechanism for amination at the C6 position of 6-chloro-2-fluoropurine.

Pillar 2: Optimizing Reaction Parameters

The success and selectivity of the amination reaction hinge on the careful selection of several key parameters. The conditions can be tuned to favor either mono-substitution at the C6 position or di-substitution at both the C6 and C2 positions.

Parameter Reagent/Condition Rationale & Expert Insights Typical Range/Examples References
Nucleophile Primary & Secondary Amines, AmmoniaThe choice of amine dictates the final product structure. Sterically hindered amines may require more forcing conditions. Aromatic amines are generally less nucleophilic than aliphatic amines.Ammonia, methylamine, aniline, piperidine, various functionalized amines.[1][8][9]
Solvent Polar Aprotic or Protic SolventsSolvents must be capable of dissolving the purine substrate. Alcohols (protic) can also act as a proton source. Polar aprotic solvents like THF, DMF, and acetonitrile are also highly effective.Ethanol (EtOH), Methanol (MeOH), n-Butanol (BuOH), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile.[1][8][9][10]
Base Tertiary Amines or Excess NucleophileA non-nucleophilic base is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Alternatively, using the amine nucleophile in excess can serve the same purpose.Diisopropylethylamine (DIPEA), Triethylamine (Et3N).[8][9][8][9]
Temperature Room Temp. to Reflux / MicrowaveHigher temperatures accelerate the reaction rate. Selective C6 amination is typically achieved at lower temperatures, while di-amination (C6 and C2) requires more aggressive heating. Microwave irradiation drastically reduces reaction times from hours to minutes.25°C to 120°C. Microwave heating is highly effective.[8][11][8][9][11]
Concentration Substrate ConcentrationHigher concentrations can increase the reaction rate but may also lead to solubility issues or side reactions.Typically 0.1 M to 1.0 M.N/A

Pillar 3: Experimental Protocols & Workflows

The following protocols provide validated starting points for the selective and exhaustive amination of 6-chloro-2-fluoropurine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Purine, Solvent, and Base B Add Amine Nucleophile A->B C Heat (Conventional or Microwave) B->C D Monitor Progress by TLC/LC-MS C->D E Remove Solvent in Vacuo D->E Reaction Complete F Purify Crude Product E->F G Characterize Final Compound F->G

Figure 2: General experimental workflow for the amination of 6-chloro-2-fluoropurine.

Protocol 1: Selective C6-Amination (Synthesis of 2-Fluoro-6-(alkylamino)purine)

This protocol is optimized for the selective substitution of the chlorine atom at the C6 position, leaving the C2-fluorine intact. It employs moderate thermal conditions.

Materials:

  • 6-Chloro-2-fluoropurine (1.0 eq)

  • Desired amine (e.g., Cyclohexylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (BuOH) or Ethanol (EtOH)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Stir plate and magnetic stir bar

Procedure:

  • To a clean, dry reaction vessel, add 6-chloro-2-fluoropurine (e.g., 172.5 mg, 1.0 mmol).

  • Add the solvent (e.g., n-Butanol, 5 mL) followed by DIPEA (e.g., 261 µL, 1.5 mmol).

  • Add the amine nucleophile (e.g., Cyclohexylamine, 137 µL, 1.2 mmol) to the stirred suspension.

  • Seal the vessel and heat the reaction mixture to 75-90°C.[8][9]

  • Stir the reaction for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 6-amino-2-fluoropurine product.

Protocol 2: Microwave-Assisted Di-Amination (Synthesis of 2,6-Diaminopurine Derivative)

This protocol utilizes microwave irradiation and an excess of the amine to achieve substitution at both the C6 and C2 positions, providing rapid access to 2,6-disubstituted purines.

Materials:

  • 6-Chloro-2-fluoropurine (1.0 eq)

  • Desired amine (e.g., Benzylamine) (5.0 eq or more)

  • Ethanol (EtOH)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe vial, combine 6-chloro-2-fluoropurine (e.g., 86 mg, 0.5 mmol) and the desired amine (e.g., Benzylamine, 272 µL, 2.5 mmol).[8]

  • Add ethanol (3-5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150°C) for 15-30 minutes.[8] Note: Reaction conditions should be optimized for the specific amine used. The initial C6 substitution is very rapid, while the subsequent C2 substitution requires more energy.

  • After irradiation, allow the vial to cool to a safe temperature before carefully opening it.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess amine under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the desired 2,6-diaminopurine derivative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Insufficient temperature; Deactivated amine (protonated); Low nucleophilicity of amine.Increase reaction temperature or switch to microwave heating. Ensure an adequate amount of base (DIPEA, Et3N) is present. For weakly nucleophilic amines, consider more forcing conditions or a different synthetic route.
Incomplete Reaction Insufficient reaction time; Sterically hindered amine.Extend the reaction time and continue monitoring by TLC/LC-MS. Increase the temperature. For very hindered amines, microwave conditions may be necessary.
Formation of Side Products Reaction with solvent (e.g., alcoholysis); Over-reaction leading to di-substitution when mono-substitution is desired.Use an aprotic solvent like THF or DMF. For selective C6 amination, use milder conditions: lower temperature, shorter reaction time, and stoichiometric amounts of the amine.
Difficult Purification Product and starting material have similar polarity; Amine impurities.Optimize chromatography conditions (try different solvent systems or columns).[12] An acidic or basic wash during workup can help remove excess amine or basic byproducts. Consider converting the product to a salt to facilitate purification by precipitation.

References

  • ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available from: [Link]

  • PMC. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PMC. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available from: [Link]

  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Dr. Roaa Majid. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Structural Biology @ Vanderbilt. A Chemical Approach to Introduce 2,6-Diaminopurine and 2‐Aminoadenine Conjugates into Oligonucleotides. Available from: [Link]

  • Organic Letters. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Available from: [Link]

  • Wikipedia. 2,6-Diaminopurine. Available from: [Link]

  • PMC. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. Available from: [Link]

  • PubMed. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. Available from: [Link]

  • European Patent Office. Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1. Available from: [Link]

  • Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]

Sources

Application Note: 6-Chloro-2-fluoro-9-methyl-9H-purine as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the utilization of 6-chloro-2-fluoro-9-methyl-9H-purine (CFMP) as a versatile intermediate in the synthesis of kinase inhibitors (specifically CDK and PI3K families) and adenosine receptor antagonists.

The CFMP scaffold represents a "privileged structure" due to its unique halogenation pattern. The electronic differentiation between the C6-Chlorine and C2-Fluorine atoms allows for highly regioselective sequential nucleophilic aromatic substitutions (


). Unlike 2,6-dichloropurine, where reactivity differences are subtle, the C2-fluorine atom in CFMP significantly activates the C6-position via inductive electron withdrawal while remaining resistant to displacement under mild conditions. This allows researchers to install sensitive amine pharmacophores at C6 with near-perfect regiocontrol before functionalizing the C2 position.

Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
CAS Number 123545-03-7 (Generic structure ref: 1651-29-2 for non-methylated)
Molecular Formula

Molecular Weight 186.57 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Storage -20°C, Desiccated (Hydrolysis sensitive at C6)

Safety Warning: Purine halides are potential skin sensitizers and irritants. The C6-Cl bond is labile; avoid contact with strong acids which may generate HCl. Perform all reactions in a fume hood.

The Reactivity Landscape

To successfully utilize CFMP, one must understand the electronic "pecking order" of the ring system.

  • N9-Methyl: Acts as a blocking group, preventing glycosylation/alkylation complications and fixing the tautomeric state.

  • C6-Chlorine (Primary Electrophile): The most electron-deficient site. The adjacent ring nitrogens (N1, N7) and the electronegative C2-Fluorine pull electron density away, making C6 highly susceptible to

    
     by amines at low temperatures.
    
  • C2-Fluorine (Secondary Electrophile): While Fluorine is generally a better leaving group in

    
     (due to the stabilization of the Meisenheimer complex), in the purine system, the C6 position is kinetically favored. The C2-F is typically displaced only after the C6 position has been substituted, usually requiring higher temperatures (
    
    
    
    C).
Visualization: Reactivity Flowchart

Reactivity SM 6-chloro-2-fluoro-9-methylpurine (Starting Scaffold) C6_Sub Step 1: C6 Substitution (Kinetic Control) SM->C6_Sub Primary Amine DIPEA, 0°C to RT Inter Intermediate: 2-Fluoro-6-amino-9-methylpurine C6_Sub->Inter Fast (< 2h) C2_Sub Step 2: C2 Substitution (Thermodynamic/Forcing) Inter->C2_Sub Secondary Amine/Alkoxide 120°C or Pd-Catalysis Final Final API Candidate (2,6-Diamino derivative) C2_Sub->Final Slow (12-24h)

Caption: Sequential functionalization strategy leveraging the differential electrophilicity of C6 and C2 positions.

Experimental Protocols

Protocol A: C6-Selective Amination (The "Library Builder")

Objective: To install the primary pharmacophore at C6 without disturbing the C2-Fluorine. Application: Synthesis of N6-substituted adenosine analogs or CDK inhibitors.

Materials:

  • 6-chloro-2-fluoro-9-methylpurine (1.0 eq)

  • Amine nucleophile (e.g., Benzylamine, Aniline derivative) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol (for anilines) or DMF (for aliphatic amines)

Procedure:

  • Preparation: Charge a reaction vial with CFMP (186 mg, 1.0 mmol) and dissolve in 3.0 mL of solvent.

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol). Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

    • Critical Control Point: If using a highly reactive aliphatic amine, cool the mixture to 0°C before addition to prevent bis-substitution.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines: Heat to 60°C for 4–6 hours.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ).
  • Workup: Pour the mixture into ice-cold water (15 mL). The product usually precipitates. Filter, wash with cold water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      

Validation Criteria:

  • 1H NMR: Loss of the downfield shift associated with C6-Cl influence; appearance of NH signal (broad singlet, ~8.0-9.0 ppm).

  • Yield Target: >85%.

Protocol B: C2-Substitution (The "Lock-in" Step)

Objective: Displacement of the "hard" C2-Fluorine. This step is often used to introduce solubilizing groups (e.g., piperazines) or to close a ring system.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Secondary Amine (e.g., N-methylpiperazine) (3.0 - 5.0 eq)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Setup: Dissolve the C6-substituted intermediate in DMSO (0.2 M concentration).

  • Reagent Load: Add a large excess of the secondary amine (3–5 equivalents). The excess acts as both nucleophile and base to scavenge HF.

  • Thermal Activation: Seal the vessel and heat to 120°C–140°C for 12–18 hours.

    • Note: The C2-F bond is strong. Unlike C6-Cl, it requires significant thermal energy to break in an

      
       context.
      
  • Workup: Cool to RT. Dilute with water. Extract with EtOAc.[1]

    • Purification: This step often requires Flash Chromatography (Gradient: 0-10% MeOH in DCM) to remove oxidized byproducts.

Synthesis of the Scaffold (If not commercially available)

If you cannot source 6-chloro-2-fluoro-9-methylpurine, you must synthesize it from 2-amino-6-chloropurine.

Workflow Diagram:

Synthesis Step1 Start: 2-amino-6-chloropurine Step2 Balz-Schiemann Reaction (NaNO2, HBF4, -10°C) Step1->Step2 Step3 Intermediate: 6-chloro-2-fluoropurine Step2->Step3 Step4 Methylation (MeI, K2CO3, DMF, 0°C) Step3->Step4 Step5 Product: 6-chloro-2-fluoro-9-methylpurine (Isolate N9 vs N7 isomer) Step4->Step5

Caption: Synthetic route to the CFMP scaffold. Note that Step 4 requires careful chromatographic separation of N9 (major) and N7 (minor) isomers.

References

  • General Purine Reactivity &

    
     Mechanisms: 
    
    • Legraverend, M., et al. "Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors." Bioorganic & Medicinal Chemistry, 2006.
    • Mechanism Insight: The "Element Effect" in nucleophilic aromatic substitution confirms that while Fluorine is a better leaving group in activated systems, the specific orbital arrangement of purine favors C6 attack first due to the nitrogen lone-pair repulsion
  • Synthesis of 2-Fluoro-6-chloropurine Precursors

    • Robins, M. J., & Uznanski, B. "Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides." Canadian Journal of Chemistry, 1981.
  • Application in CDK Inhibitor Design

    • Example of 6-chloro-2-fluoro scaffold use in drug discovery (generic purine analog synthesis).
  • Regioselectivity Data

    • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/Purines."

Sources

Precision Microwave-Assisted Synthesis of 2,6-Disubstituted Purines: A Sequential Functionalization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Microwave-Assisted Synthesis of 2,6-Disubstituted Purines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Value

The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of ubiquitous ATP-competitive kinase inhibitors (e.g., CDK, Src, Aurora kinase inhibitors) and Hsp90 antagonists. Traditional thermal synthesis of 2,6-disubstituted purines often requires prolonged heating (24–48 hours) and suffers from poor regioselectivity, leading to difficult chromatographic separations of C2/C6 isomers.

This guide details a microwave-assisted (MW) sequential functionalization strategy . By leveraging the specific dielectric heating effects of microwave irradiation, researchers can:

  • Accelerate Reaction Kinetics: Reduce reaction times from days to minutes.

  • Control Regioselectivity: Exploit the distinct electrophilic activation energies of the C6 and C2 positions to achieve >95% regiocontrol without protecting groups.

  • Access Diverse Chemical Space: Efficiently install amines (

    
    ) or aryl/heteroaryl groups (Suzuki-Miyaura) at the metabolically stable C2 position.
    

Mechanistic Logic: The "C6-First" Rule

To successfully synthesize 2,6-disubstituted purines, one must understand the electronic disparity between the C6 and C2 positions of the starting material, 2,6-dichloropurine .

  • C6 Position (High Reactivity): The C6 carbon is highly electron-deficient due to the cumulative inductive withdrawal of the adjacent N1, N7, and N9 atoms. It is the "softest" electrophile and most susceptible to nucleophilic attack (

    
    ). Under controlled MW conditions, substitution occurs exclusively here first.
    
  • C2 Position (Latent Reactivity): The C2 carbon is less electrophilic. Once an electron-donating group (e.g., an amine) is installed at C6, the purine ring becomes electron-rich, further deactivating the C2-chloride. Consequently, C2-substitution requires a higher activation energy barrier, which MW irradiation overcomes efficiently (thermal "push").

Workflow Visualization

The following diagram illustrates the sequential logic and decision pathways for this protocol.

PurineSynthesis Start 2,6-Dichloropurine Step1 Step 1: C6-Functionalization (Mild MW Heating) Start->Step1 Primary Amine 90°C, 15 min Intermediate 6-Substituted-2-chloropurine Step1->Intermediate >95% Regioselectivity Decision Step 2: C2-Functionalization (High MW Energy) Intermediate->Decision Purify/Isolate ProductA 2,6-Diaminopurine (via SNAr) Decision->ProductA 2° Amine, NMP 160°C, 30 min ProductB 2-Aryl-6-aminopurine (via Suzuki) Decision->ProductB Boronic Acid, Pd(0) 140°C, 20 min

Caption: Sequential functionalization pathway for 2,6-dichloropurine. The C6 position is addressed first under mild conditions, followed by high-energy activation of the deactivated C2 position.

Experimental Protocols

General Equipment & Safety
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) with IR temperature control and active pressure management.

  • Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE crimp caps.

  • Safety: Purine synthesis involves halogenated heterocycles and potentially pressurized vessels. Operate within a fume hood.

Protocol A: Regioselective C6-Amination ( )

Objective: Install the first diversity element at C6 while leaving the C2-chloride intact.

Reagents:

  • 2,6-Dichloropurine (1.0 equiv)[2]

  • Amine (Nucleophile) (1.1 equiv)[3]

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

Procedure:

  • Charge: In a 10 mL microwave vial, dissolve 2,6-dichloropurine (e.g., 100 mg, 0.53 mmol) in EtOH (3 mL).

  • Add: Add the amine (0.58 mmol) and DIPEA (0.64 mmol). Cap the vial securely.

  • Irradiate: Program the microwave for Dynamic Mode :

    • Temperature: 90 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: The product often precipitates upon cooling. Filter the solid and wash with cold water/methanol (1:1). If no precipitate forms, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: Protic solvents like ethanol facilitate the


 transition state via hydrogen bonding with the leaving group (chloride), enhancing rate and selectivity at lower temperatures [1].
Protocol B: C2-Functionalization (Option 1: with Amines)

Objective: Displace the deactivated C2-chloride with a second amine (e.g., synthesis of Reversine analogs).

Reagents:

  • 6-Substituted-2-chloropurine (Intermediate from Protocol A) (1.0 equiv)

  • Second Amine (3.0 – 5.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol

Procedure:

  • Charge: Dissolve the intermediate (0.25 mmol) in NMP (2 mL).

  • Add: Add the second amine (0.75 – 1.25 mmol). Note: Excess amine acts as both nucleophile and base.

  • Irradiate: Program the microwave:

    • Temperature: 150–160 °C

    • Hold Time: 20–30 minutes

    • Power: High absorption (NMP couples well).

  • Work-up: Pour the reaction mixture into crushed ice/water. Extract with EtOAc (x3). Wash organic phase with brine to remove NMP. Dry over

    
     and concentrate.
    

Critical Insight: The C2 position is significantly deactivated by the electron-donating group at C6. High temperatures (>150°C) and polar aprotic solvents (NMP) are required to force this conversion. Microwave heating is superior here, avoiding the charring associated with overnight oil-bath heating [2].

Protocol C: C2-Functionalization (Option 2: Suzuki-Miyaura Coupling)

Objective: Form a C-C bond at C2 (Biaryl/Heterobiaryl synthesis).

Reagents:

  • 6-Substituted-2-chloropurine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution, 2.0 equiv)[4]
    
  • Solvent: DME/Water (3:1) or Acetonitrile/Water (3:1)

Procedure:

  • Charge: Combine intermediate, boronic acid, and catalyst in the microwave vial.

  • Solvent: Add degassed solvent mixture (3 mL).

  • Irradiate:

    • Temperature: 130–140 °C

    • Hold Time: 15–20 minutes

  • Work-up: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water. Purify via prep-HPLC or column chromatography.

Data Summary & Optimization Guide

The following table summarizes typical yields and conditions comparing thermal vs. microwave methods for sequential purine substitution.

Reaction StepMethodTemp (°C)TimeYield (%)Selectivity (C6:C2)
C6-Amination Thermal (Reflux)8012–24 h65–7585:15
Microwave 90 15 min 85–95 >98:2
C2-Amination Thermal (Sealed)14024–48 h40–50N/A
Microwave 160 30 min 70–85 N/A
C2-Suzuki Thermal10018 h30–50N/A
Microwave 140 20 min 60–80 N/A
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Loss of Regioselectivity (Step 1) Temperature too high (>100°C) or excess strong base.Lower MW temp to 80–90°C. Use DIPEA instead of inorganic bases.
Incomplete Conversion (Step 2) Deactivated electrophile (C2).Increase temp to 170°C. Switch solvent to NMP. Increase amine equivalents (5 eq).
Hydrolysis (OH instead of Amine) Wet solvents or hygroscopic amine.Use anhydrous solvents. Ensure vial is crimped under Argon/Nitrogen.
Pd-Black Precipitation (Suzuki) Catalyst decomposition at high T.Switch to thermally stable catalysts like

or XPhos Pd G2.

References

  • Microwave-Assisted Synthesis of 2,6-Diamino-Substituted Purine Derivatives. Source: National Institutes of Health (PMC) Context: Describes the synthesis of reversine-related molecules and the specific conditions for sequential amination. URL:[Link]

  • Microwave-assisted chemistry of purines and xanthines. Source: Tetrahedron (via ScienceDirect/ACS snippets) Context: Comprehensive review on MW effects in purine chemistry, highlighting solvent effects and reaction kinetics. URL:[Link][5]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

    
    /Carbonate) widely adapted for the structurally analogous purine C2-coupling.
    URL:[Link]
    
  • Microwave promoted C6-alkyl

    
    -based reaction. 
    Source: Organic & Biomolecular Chemistry
    Context: Validates the 
    
    
    
    reactivity patterns and the efficiency of microwave irradiation in C6-functionalization. URL:[Link]

Sources

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Chloropurines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The purine scaffold is a privileged structure in medicinal chemistry, serving as the core for ubiquitous kinase inhibitors, antivirals (e.g., Acyclovir), and antimetabolites. However, the functionalization of chloropurines presents a unique "heterocycle challenge" for synthetic chemists.

The Core Challenge: Catalyst Poisoning & Selectivity

Unlike simple aryl halides, chloropurines possess multiple basic nitrogen atoms (N1, N3, N7, N9) capable of coordinating to Palladium (Pd), effectively sequestering the catalyst and shutting down the catalytic cycle ("poisoning"). Furthermore, multisubstituted purines (e.g., 2,6-dichloropurine) require precise control over regioselectivity.

This guide provides optimized protocols for:

  • Regioselective Suzuki-Miyaura Coupling (C-C bond formation).[1]

  • Buchwald-Hartwig Amination (C-N bond formation) using modern ligand systems.[2][3]

  • Overcoming Catalyst Deactivation via protecting group strategies and ligand selection.

Mechanistic Insight: The Regioselectivity Hierarchy

Understanding the electronic landscape of the purine ring is the prerequisite for successful synthesis.

  • C6 Position (Primary Reactivity): The C6-chloride is the most electron-deficient due to the cumulative withdrawing effects of N1, N7, and N9. It undergoes oxidative addition with Pd(0) most rapidly.

  • C2 Position (Secondary Reactivity): The C2-chloride is less reactive than C6 but can be targeted after C6 is functionalized or by using specific bulky ligands that sterically hinder C6 access (rare).

  • C8 Position: Generally inert to standard cross-coupling unless activated via direct C-H activation protocols.

Visualization: Reactivity & Poisoning Pathways

PurineReactivity Purine 2,6-Dichloropurine Scaffold C6 C6-Cl Position (Most Reactive) Low LUMO energy Purine->C6  Fast Oxidative  Addition (Pd0) C2 C2-Cl Position (Less Reactive) Requires forcing conditions Purine->C2  Slow Oxidative  Addition N9 N9-H (Acidic) Catalyst Poisoning Site Purine->N9  Pd-Coordination  (Deactivation) Protect STRATEGY: Protect N9 (THP, Boc, Bn) to restore catalytic turnover N9->Protect

Figure 1: The regioselectivity hierarchy of 2,6-dichloropurine. The C6 position is electronically primed for oxidative addition, while the free N9-H requires protection to prevent catalyst sequestration.

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol targets the C6 position of 2,6-dichloropurine. The use of a mild base and specific solvent mixtures is critical to maintain selectivity and prevent hydrolysis of the remaining C2-chloride.

Optimized Reagents & Conditions
ParameterRecommended ChoiceRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, air-stable, resists defluorination side-reactions better than Pd(PPh₃)₄.
Ligand dppf (contained in cat.)Bidentate ligand prevents rapid catalyst decomposition.
Base Na₂CO₃ (2.0 equiv)Strong enough to activate boronic acid, mild enough to spare the C2-Cl.
Solvent DME/Water (4:1) or Toluene/EtOH/WaterWater is mandatory for the transmetalation step in Suzuki coupling.
Temp 80 °CSufficient for C6 activation; avoid >100°C to prevent C2 coupling.
Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge N9-protected 2,6-dichloropurine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (dimethoxyethane) and 2M aqueous Na₂CO₃ (ratio 4:1, concentration 0.1 M relative to purine).

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The mono-coupled product (C6) usually appears first. If di-coupling (C2+C6) is observed, lower temperature to 60 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C6-arylated product is typically less polar than the starting material.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)[2]

Amination of chloropurines is historically difficult due to the competitive binding of the amine substrate to the palladium. We utilize BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald lab, which is specifically designed to prevent this coordination and facilitate reductive elimination.

Optimized Reagents & Conditions
ParameterRecommended ChoiceRationale
Precatalyst BrettPhos Pd G3 or G4 (1-3 mol%)Ensures 1:1 Pd:Ligand ratio; rapid activation at mild temps.
Base K₂CO₃ or Cs₂CO₃Weak bases preferred to prevent purine degradation. Avoid NaOtBu if functional groups are sensitive.
Solvent t-Amyl Alcohol or Dioxanet-Amyl alcohol often accelerates rate via hydrogen bonding; Dioxane is standard.
Temp 80–100 °CRequired to overcome the activation energy of the C-Cl bond.
Experimental Workflow Diagram

BuchwaldWorkflow Start Start: N9-Protected 6-Chloropurine Step1 1. Charge Solids (Glovebox/Air): - Substrate (1.0 eq) - Amine (1.2 eq) - Base (Cs2CO3, 2.0 eq) - BrettPhos Pd G4 (0.02 eq) Start->Step1 Step2 2. Inert Atmosphere: Evacuate/Backfill Argon (3x) Step1->Step2 Step3 3. Solvent Addition: Anhydrous t-Amyl Alcohol or 1,4-Dioxane Step2->Step3 Step4 4. Reaction: Heat to 90°C, 2-16h (Stir rate >700 rpm) Step3->Step4 Decision LCMS Check Step4->Decision Decision->Step4 Incomplete (Add 1 mol% cat) Finish Workup: Filter through Celite Concentrate -> Column Decision->Finish Complete

Figure 2: Workflow for BrettPhos-mediated amination. Note the use of "G3/G4" precatalysts to ensure precise Pd:Ligand stoichiometry.

Step-by-Step Procedure
  • Catalyst Choice: Use BrettPhos Pd G4 (precatalyst). If using separate Pd source, mix Pd(OAc)₂ and BrettPhos (1:2 ratio) in solvent for 5 mins before adding to the reaction to form the active species.

  • Setup: In a Schlenk tube or sealed vial, combine the chloropurine , amine , base (Cs₂CO₃ preferred for functional group tolerance), and catalyst .

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Note: Water must be strictly excluded for C-N coupling, unlike Suzuki.

  • Reaction: Heat to 100 °C.

    • Tip: If the amine is volatile (low boiling point), use a screw-cap pressure vial.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization (Expert Advice)

The "Pd-Black" Problem

If the reaction mixture turns black and conversion stalls, the active Pd(0) species has aggregated into inactive metal.

  • Cause: Ligand dissociation or oxygen leakage.

  • Solution: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to a precatalyst (e.g., XPhos Pd G4) which is more stable than generating in situ.

Product Inhibition (N-Binding)

The product (an aminopurine) is often a better ligand for Pd than the starting material, leading to product inhibition.

  • Solution: Use N9-protection (THP, Boc, Benzyl). Free NH purines are notoriously poor substrates because the N9-H is acidic (pKa ~9), and the resulting anion coordinates tightly to Pd.

    • Recommendation: Use THP (Tetrahydropyranyl) protection for easy removal with mild acid later.

Hydrodehalogenation (Side Reaction)

Observation of the purine where Cl is replaced by H.

  • Cause: This occurs via β-hydride elimination from the amine or solvent (especially in alcohols).

  • Solution: Switch solvent to Toluene or Dioxane (non-protic). Ensure the solvent is anhydrous.

References

  • Hocek, M., & Silhár, P. (2007).[4] Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link] (Foundational text on C6-purine reactivity and Suzuki conditions).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link] (Authoritative review on ligand selection, specifically BrettPhos and RuPhos).

  • Legault, C. Y., et al. (2007).[5] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link] (Mechanistic explanation of the C6 vs C2 electronic bias).

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie. [Link] (Context on the pharmaceutical relevance of methylated/aminated purines).

Sources

Application Notes and Protocols for the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors from 9-Methylpurine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine core is a recurring motif in a multitude of endogenous molecules vital to cellular processes, most notably as the foundation for the nucleobases adenine and guanine. This inherent biological relevance has rendered the purine scaffold a "privileged structure" in drug discovery, particularly in the design of kinase inhibitors.[1][2] Kinases, enzymes that catalyze the phosphorylation of proteins, play a central role in cell signaling and regulation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are instrumental in orchestrating the cell cycle.[3] Their aberrant activity is a common feature in oncology, leading to uncontrolled cell proliferation. Consequently, the development of small molecule inhibitors of CDKs has been a major focus of cancer research. Purine-based compounds, such as the well-known inhibitor Roscovitine, have demonstrated significant promise in this area by competitively binding to the ATP-binding pocket of CDKs, thereby blocking their phosphorylating activity.[4][5]

This document provides a detailed guide for the synthesis, characterization, and biological evaluation of CDK inhibitors derived from 9-methylpurine precursors. The protocols and explanations herein are designed to provide both the practical steps and the underlying scientific rationale to empower researchers in their drug discovery efforts.

Strategic Overview of the Synthesis

The synthesis of 2,6,9-trisubstituted purine CDK inhibitors from a 9-methylpurine precursor generally follows a modular approach. This strategy allows for the systematic variation of substituents at the C2 and C6 positions of the purine ring to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific CDKs.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 9-Methyl-2,6-dichloropurine C6_Sub Selective C6 Substitution (e.g., Amination) Start->C6_Sub C2_Sub C2 Substitution (e.g., Suzuki or Buchwald-Hartwig Coupling) C6_Sub->C2_Sub Final_Product 2,6,9-Trisubstituted Purine (CDK Inhibitor) C2_Sub->Final_Product Purification Purification & Characterization Final_Product->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purine CDK inhibitors.

Part 1: Synthesis of 2,6,9-Trisubstituted Purine Analogs

This section details the chemical synthesis, starting from the key precursor, 9-methyl-2,6-dichloropurine. The choice of a 9-methyl group serves to block one of the primary sites of metabolic modification and can influence the inhibitor's orientation within the ATP-binding pocket of the kinase.

Protocol 1.1: N9-Methylation of 2,6-Dichloropurine

The regioselective alkylation of the purine ring at the N9 position is a critical first step. While various methods exist, direct methylation of 2,6-dichloropurine using a methylating agent in the presence of a base is a common and effective approach.

Rationale: The N9 position is generally more nucleophilic and sterically accessible than the N7 position, favoring methylation at this site under basic conditions. The choice of base and solvent can further influence this selectivity.

Materials:

  • 2,6-Dichloropurine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford 9-methyl-2,6-dichloropurine as a white solid.[2]

Protocol 1.2: Selective C6 Amination

The greater reactivity of the chlorine atom at the C6 position compared to the C2 position allows for selective nucleophilic aromatic substitution. This step introduces diversity at a key interaction point with the kinase.

Rationale: The C6 position of the purine ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for a stepwise functionalization of the purine scaffold.

Materials:

  • 9-Methyl-2,6-dichloropurine

  • Desired primary or secondary amine (e.g., benzylamine) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol or Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 9-methyl-2,6-dichloropurine (1.0 eq) in n-butanol.

  • Add the desired amine (1.1 eq) and triethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 3-6 hours, monitoring by TLC.[6]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-chloro-6-substituted-9-methylpurine.

Protocol 1.3: C2 Substitution via Palladium-Catalyzed Cross-Coupling

The less reactive C2 position can be functionalized using powerful cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or amino substituents.

Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[7][8] This is particularly useful for introducing aryl or heteroaryl moieties that can form key interactions within the kinase active site.

Materials:

  • 2-Chloro-6-substituted-9-methylpurine

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • In a reaction vessel, combine the 2-chloro-6-substituted-9-methylpurine (1.0 eq), the boronic acid derivative (1.5 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the final 2,6,9-trisubstituted purine.[9]

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This reaction is highly versatile and allows for the introduction of a diverse range of primary and secondary amines at the C2 position.

Materials:

  • 2-Chloro-6-substituted-9-methylpurine

  • Desired primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.1 eq)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the 2-chloro-6-substituted-9-methylpurine (1.0 eq) and the desired amine (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction to 90-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound.

Part 2: Characterization of Synthesized Inhibitors

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized CDK inhibitors.

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the synthesized purine derivatives.[13]

Procedure:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of expected proton and carbon signals, their chemical shifts, multiplicities, and integration values, which should be consistent with the target structure.

Protocol 2.2: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the synthesized compound and confirming its elemental composition.

Procedure:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Determine the molecular weight from the mass of the molecular ion peak (e.g., [M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[14][15]

Protocol 2.3: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of the synthesized compounds.[16] A pure compound should ideally show a single peak in the chromatogram.

Procedure:

  • Dissolve a small amount of the compound in a suitable solvent.

  • Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18 for reversed-phase).

  • Elute the compound using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purity is typically determined by the percentage of the area of the main peak relative to the total area of all peaks.

Part 3: Biological Evaluation of CDK Inhibitors

Once synthesized and characterized, the compounds must be evaluated for their biological activity. This involves in vitro kinase assays to determine their potency against the target CDK and cell-based assays to assess their effects on cell proliferation.

Protocol 3.1: In Vitro CDK Kinase Assay

Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of a specific CDK/cyclin complex. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.

Method: ADP-Glo™ Kinase Assay (Promega) [17]

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant CDK2/Cyclin E1 enzyme

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Synthesized inhibitor

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in the appropriate kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.

  • Add 2 µL of the CDK2/Cyclin E1 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3.2: Cell Proliferation (MTT) Assay

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19] It is used to determine the cytotoxic or cytostatic effects of the synthesized CDK inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the synthesized inhibitor in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

Table 1: Representative Data for a Synthesized CDK Inhibitor

Compound IDTarget CDKIC₅₀ (nM)Cell LineGI₅₀ (µM)
Example-01 CDK2/Cyclin E50MCF-70.5
CDK1/Cyclin B250HCT1160.8

Conclusion and Future Directions

The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for the discovery and development of novel CDK inhibitors based on the 9-methylpurine scaffold. The modular nature of the synthesis allows for extensive exploration of the chemical space around the purine core, enabling the fine-tuning of inhibitory activity and selectivity. Iterative cycles of design, synthesis, and testing, guided by structure-activity relationship studies and computational modeling, will be instrumental in advancing promising lead compounds toward clinical development.

References

  • Schultz, L. et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. [Link]

  • Kim, J. et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Meijer, L. et al. (2012). Practical Synthesis of Roscovitine and CR8. ResearchGate. [Link]

  • Rouchal, M. et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

  • Verma, V. A. et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. [Link]

  • Havelka, M. et al. (2001). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Reaction Biology. [Link]

  • Coxon, C. R. et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

  • Endicott, J. A. et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural & Molecular Biology. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Fischer, P. M. et al. (2003). Synthesis of CYC-202 ((R)-Roscovitine). ResearchGate. [Link]

  • Gucky, T. et al. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Tang, D. et al. (2001). The design and synthesis of purine inhibitors of CDK2. III. PubMed. [Link]

  • Mitsiades, C. S. et al. (2008). Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications. PMC. [Link]

  • Eurofins DiscoverX. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. Eurofins DiscoverX. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • van Gennip, A. H. et al. (1986). Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography. PubMed. [Link]

  • González-García, M. et al. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Chemistry – A European Journal. [Link]

  • Uyama, Y. et al. (2020). Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. PMC. [Link]

  • Cohn, W. E. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute. [Link]

  • Berhault, A. et al. (2018). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... ResearchGate. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Coburn, W. C. et al. (1969). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines. The Journal of Organic Chemistry. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Takeda, S. et al. (2025). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Wang, L. et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Marek, R. & Sklenář, V. (2007). NMR studies of purines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • El-Gamal, M. I. et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. PMC. [Link]

  • Wevers, R. A. et al. (1995). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • El-Gamal, M. I. et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. PubMed. [Link]

Sources

Troubleshooting & Optimization

improving regioselectivity of purine N9-methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of purine N9-methylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving selective N-alkylation of the purine scaffold. Here, we move beyond simple protocols to explore the underlying principles governing regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Fundamentals & Core Challenges

Q1: Why is achieving regioselective N9-methylation of purines a common challenge?

The purine ring system possesses multiple nucleophilic nitrogen atoms, primarily at the N9 and N7 positions of the imidazole ring, but also at N1 and N3 in the pyrimidine ring. Direct alkylation, especially under basic conditions, often results in a mixture of N7 and N9 isomers[1][2][3]. The thermodynamically more stable N9 regioisomer usually predominates, but the N7 isomer frequently forms as a significant side product under kinetic control[3][4]. This lack of selectivity complicates purification, reduces the yield of the desired product, and necessitates robust analytical methods to confirm the structure of the obtained isomers.

Diagram 1: The N7 vs. N9 Alkylation Challenge

Caption: Competition between N7 (kinetic) and N9 (thermodynamic) alkylation sites.

Section 2: Troubleshooting Guide - Low N9/N7 Selectivity

This section addresses the most common issue: obtaining an undesired mixture of N7 and N9 alkylated products.

Q2: My reaction yields a poor ratio of N9/N7 isomers. What are the first parameters I should adjust?

The N9/N7 product ratio is governed by a delicate balance of electronic and steric factors. When troubleshooting, systematically evaluate the following reaction components.

  • The Base: The choice of base is critical. Strong, non-nucleophilic bases are often used to deprotonate the purine N-H.

    • Insight: Strong bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) fully generate the purine anion. The counter-ion (Na⁺, K⁺) can then coordinate with the nitrogen atoms. In some cases, the smaller lithium cation can chelate more tightly to the N3/N9 region, potentially favoring N9 alkylation. In contrast, weaker organic bases may result in an equilibrium, where the reaction proceeds under different conditions.

  • The Solvent: The solvent influences the reactivity of the purine anion.

    • Insight: Aprotic polar solvents like DMF and DMSO are standard choices. They effectively solvate the cation from the base, creating a more "naked" and highly reactive purine anion. This increased reactivity can sometimes favor the kinetic N7 product. In contrast, less polar solvents like acetonitrile (ACN) or THF may lead to stronger ion-pairing between the purine anion and the counter-ion, which can sterically influence the direction of alkylation, sometimes favoring N9.

  • Temperature: Reaction temperature dictates whether the reaction is under kinetic or thermodynamic control.

    • Insight: Lower temperatures (e.g., 0 °C to room temperature) typically favor the kinetically controlled product, which can sometimes be the N7 isomer. Higher temperatures allow the reaction to reach equilibrium, favoring the formation of the more thermodynamically stable N9 isomer[4]. If you are getting too much N7, consider increasing the reaction temperature and time.

Q3: The steric profile of my reagents seems to matter. How can I leverage this?

Absolutely. Steric hindrance is one of the most powerful tools for directing regioselectivity.

  • Alkylating Agent: Using a bulkier alkylating agent (e.g., isopropyl or tert-butyl halides instead of methyl iodide) will increase the steric demand of the reaction. The N7 position is generally more sterically hindered due to the adjacent C6 substituent, making the N9 position a more accessible target for bulky electrophiles.

  • Purine C6-Substituent: The substituent at the C6 position of the purine ring plays a crucial role. A large group at C6 can sterically shield the adjacent N7 position, thus directing alkylating agents toward N9[1]. Research by Robins et al. demonstrated that by installing a coplanar heteroaryl group at the C6 position, the N7 position could be effectively shielded, leading to regiospecific N9 alkylation[2][5][6].

Diagram 2: Troubleshooting Workflow for Poor N9-Selectivity

G start Start: Poor N9/N7 Ratio check_temp Is reaction run at high temp (e.g., >80 °C)? start->check_temp increase_temp Action: Increase temperature and reaction time to favor thermodynamic N9 product. check_temp->increase_temp No check_sterics Can you increase steric bulk? check_temp->check_sterics Yes increase_temp->check_sterics bulky_alkyl Action: Use a bulkier alkylating agent. check_sterics->bulky_alkyl Yes (Alkyl Agent) bulky_purine Action: Synthesize purine with a bulky C6-substituent. check_sterics->bulky_purine Yes (Purine Substrate) check_conditions Consider Advanced Methods check_sterics->check_conditions No bulky_alkyl->check_conditions bulky_purine->check_conditions mitsunobu Option 1: Mitsunobu Reaction (for alcohols) check_conditions->mitsunobu tbaf Option 2: TBAF-assisted Alkylation check_conditions->tbaf protecting_group Option 3: Use N7-Protecting Group Strategy check_conditions->protecting_group

Caption: A decision-making workflow for improving N9-methylation selectivity.

Section 3: Advanced Strategies for High Regioselectivity

When standard methods fail, more advanced synthetic strategies can provide excellent N9 selectivity.

Q4: I need near-perfect N9 selectivity. What advanced methods should I consider?
  • Mitsunobu Reaction: This is a highly reliable method for alkylating purines with primary or secondary alcohols. The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center and generally shows very high selectivity for the N9 position, especially for 2-amino-6-chloropurine, a guanine precursor[7][8]. The high N9 selectivity is attributed to the specific mechanism involving the triphenylphosphine-DEAD (or DIAD) adduct.

  • TBAF-Assisted Alkylation: The use of tetrabutylammonium fluoride (TBAF) offers a mild, rapid, and highly efficient method for N9-alkylation with organic halides[9]. The fluoride ion is thought to act as a base or hydrogen-bond acceptor, facilitating the deprotonation of the purine. Reactions are often complete within minutes at room temperature and demonstrate high N9 selectivity[9].

  • Bulky Protecting Groups: A novel 2,3-dicyclohexylsuccinimide (Cy₂SI) group can be installed on the purine. This bulky group effectively directs incoming electrophiles to the N9 position during glycosylation or alkylation reactions[10].

  • Supramolecular Catalysis: In an innovative approach, β-cyclodextrin has been used as a host molecule in water. The purine enters the cyclodextrin cavity in such a way that the N7 position is blocked, leaving the N9 position exposed for alkylation. This method achieved N9/N7 selectivity greater than 99:1[1].

Section 4: Analytical Characterization - Confirming Your Isomer

Accurate identification of the N7 and N9 isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Q5: How can I definitively distinguish between the N7 and N9 isomers using NMR?

While 1D ¹H NMR can show different chemical shifts for the purine protons (H2, H8, H6), these can be ambiguous. 2D NMR techniques provide definitive structural confirmation.

  • Key Differentiator - ¹³C Chemical Shifts: The chemical shift of the C5 carbon is a reliable indicator. In N9-alkylated 6-chloropurine derivatives, the C5 signal appears around 132 ppm, whereas in the corresponding N7-isomers, it is shifted upfield[4].

  • The Gold Standard - HMBC Spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most conclusive method. This experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • For an N9-methylpurine: You will observe a correlation between the methyl protons (-CH₃) and the purine ring carbons C4 and C8.

    • For an N7-methylpurine: You will observe a correlation between the methyl protons (-CH₃) and the purine ring carbons C5 and C8.

The presence of a correlation from the alkyl group's protons to C4 (and not C5) is a definitive marker for N9 substitution.

Table 1: Typical NMR Correlations for Isomer Identification

IsomerKey HMBC Correlation (from Alkyl CH₂)Expected ¹³C Shift of C5 (approx.)
N9-Alkyl Protons on α-carbon correlate to C4 and C8~132 ppm (deshielded)[4]
N7-Alkyl Protons on α-carbon correlate to C5 and C8More shielded than N9 isomer[4]

Section 5: Experimental Protocols

Protocol 1: General N9-Alkylation of 6-Chloropurine (Thermodynamic Control)

This protocol is a common starting point that often favors the thermodynamic N9 product but may require optimization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropurine (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes. Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction may take 4-24 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the N9 and N7 isomers.

  • Analysis: Characterize the isolated isomers using NMR (¹H, ¹³C, HMBC) to confirm their identity and purity.

Protocol 2: Highly N9-Regioselective Mitsunobu Reaction

This protocol is adapted for high N9 selectivity using 2-amino-6-chloropurine and an alcohol.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-6-chloropurine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Add anhydrous THF or 1,4-dioxane (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. The reaction will typically turn from a colorless suspension to a clear yellow/orange solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and hydrazide byproducts.

  • Purification: Purify directly by column chromatography. The byproducts are often less polar than the desired product. A second purification may be necessary for high purity. This method typically yields the N9-substituted product with excellent regioselectivity (>95%)[7].

References

  • Špaček, P., Zgarbová, M., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

  • Hao, C., et al. (2010). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Synthetic Communications. Available from: [Link]

  • Costentin, C., et al. (2020). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Chemical Reviews. Available from: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry. Available from: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Available from: [Link]

  • Špaček, P., Zgarbová, M., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

  • Wu, T. Y. H., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Asensio-Lopez, M. C., et al. (2023). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. International Journal of Molecular Sciences. Available from: [Link]

  • Wang, H., et al. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society. Available from: [Link]

  • Villa, E., et al. (2022). Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway. Nature Communications. Available from: [Link]

  • Gruber, W., Moellering, H., & Bergmeyer, H. U. (1966). [Analytical differentiation of purine and pyrimidine nucleotides. I. Determination of AMP, ADP and ATP, and of GTP + ITP]. Enzymologia Biologica et Clinica. Available from: [Link]

  • Krüger, A., & Séguin, E. (2013). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. Available from: [Link]

  • Wang, H., et al. (2015). N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society. Available from: [Link]

  • Kumar, P., et al. (2012). Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Oguadinma, P. O., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry. Available from: [Link]

  • Grolmusz, V. K., et al. (2024). Current Challenges of Methylation-Based Liquid Biopsies in Cancer Diagnostics. International Journal of Molecular Sciences. Available from: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry. Available from: [Link]

  • Voet, D., & Voet, J. G. (2011). Chapter 27: Nucleotide Biosynthesis. Biochemistry, 4th Edition. Available from: [Link]

  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. Nucleosides and Nucleotides. Available from: [Link]

  • Bessen, A. A., et al. (1995). Thiopurine induced disturbance of DNA methylation in human malignant cells. Biochimica et Biophysica Acta. Available from: [Link]

  • Halperin, E. (2026). Computational Challenges and Opportunities in DNA Methylation Analysis. Simons Institute. Available from: [Link]

  • Oguadinma, P. O., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry. Available from: [Link]

  • Saito, T., et al. (1993). Purines. LVII. Regioselective Alkylation of N6, 9-Disubstituted 8-Oxoadenines: Syntheses of the Sea Anemone Purine Caissarone and Some Positional Isomers and Analogues. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Jeng, H. A., et al. (2021). The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men. Scientific Reports. Available from: [Link]

Sources

troubleshooting low yields in 6-chloropurine substitution reactions

[1][2]

Module 2: The "Hypoxanthine" Impurity (Hydrolysis)

Symptom: You observe a peak with Mass [M-Cl+OH].[2] This is Hypoxanthine (6-hydroxypurine).[2][3][4][5]

Root Cause Analysis

Chloride is a good leaving group, but water is a competitive nucleophile, especially at high temperatures.[1][2]

  • Source of Water: Wet solvents (DMF/DMSO are hygroscopic) or using aqueous bases.[2]

  • The "Green" Paradox: While water is sometimes used as a solvent for microwave reactions (see Module 4), it requires specific rapid-heating profiles.[2] In slow thermal heating, water promotes hydrolysis before amination occurs.[1][2]

Solvent & Base Selection Matrix

Use this table to select the correct system for your nucleophile.[2]

Nucleophile TypeRecommended SolventRecommended BaseRisk Factor
Aliphatic Amines (e.g., Benzylamine)Ethanol or n-BuOH DIPEA (2-3 equiv)Low.[1][2] Excess amine usually outcompetes water.[2]
Anilines / Weak Nucleophiles n-BuOH None (or TFA cat.)[2]Medium. Slow kinetics allow moisture ingress.[2]
Alkoxides (e.g., NaOMe)THF or MeOH NaH or NaOMeHigh.[2] Must be anhydrous. Any water creates NaOH, leading to hydrolysis.[1][2]
Thiols DMF

Low.[2] Thiolates are excellent nucleophiles (

-like character).[2]

Module 3: Work-up & Isolation Woes

Symptom: The reaction looked good on TLC, but the product was lost during aqueous extraction, or the yield dropped significantly after column chromatography.

The Amphoteric Trap

Purines are amphoteric.[2]

  • Acidic pH: Protonated (Cationic)

    
     Water Soluble.[2]
    
  • Basic pH: Deprotonated (Anionic at N9)

    
     Water Soluble.[2]
    
  • Neutral pH: Neutral species

    
     Precipitates or Organic Soluble.[2]
    

Troubleshooting Protocol:

  • Avoid Column Chromatography: Purines streak on silica due to interaction with silanols.[2] If you must column, use 1% Triethylamine or 1% Acetic Acid in your eluent to suppress tailing.[1][2]

  • Precipitation Method (Preferred):

    • Cool reaction mixture (n-BuOH) to 0°C.

    • The product often crystallizes out.[2] Filter and wash with cold ether.[2]

  • The "Isoelectric" Extraction:

    • If extracting, do not use strong acid or strong base washes.[1][2]

    • Adjust aqueous layer to pH ~7–8.[2]

    • Extract with n-Butanol or Ethyl Acetate/THF (3:1) .[2] Standard DCM often fails to extract polar purines.[2]

Module 4: Advanced Protocol (Microwave Acceleration)

Context: For libraries or stubborn substrates, thermal heating is inefficient.[2] Microwave irradiation is the industry standard for this scaffold.[2]

Why it works: The dipolar nature of the purine ring couples efficiently with microwave irradiation, allowing rapid superheating that favors the bimolecular substitution (

2

Standard Microwave Protocol:

  • Vessel: 10 mL Microwave vial.

  • Reagents: 6-Chloropurine (1.0 equiv) + Amine (1.2 equiv).

  • Solvent: Isopropanol or Water (Yes, Water - see Qu et al.).[2]

    • Note: In microwave synthesis, water can be used because the reaction time (min) is faster than the hydrolysis rate.[2]

  • Conditions: 120°C for 10–20 minutes (High Absorption).

  • Workup: Cool to RT. The product usually precipitates directly from water/IPA.[2] Filtration yields pure product.[2]

Interactive Troubleshooting Flowchart

Use this logic tree to determine your next experimental step.

Troubleshooting_TreeStartStart: Low Yield AnalysisCheck_SMIs Starting Material (6-Cl)still present?Start->Check_SMCheck_ImpurityIdentify Major ImpurityCheck_SM->Check_ImpurityNo (Consumed)Reactivity_IssueReactivity Issue:1. Switch solvent to n-BuOH2. Increase Temp to 120°C3. Try Acid Catalysis (TFA)Check_SM->Reactivity_IssueYes (Unreacted)HydrolysisHydrolysis Issue:1. Dry solvents/reagents2. Switch to Microwave (fast heating)3. Reduce Base loadCheck_Impurity->HydrolysisMass = Product - Cl + OH(Hypoxanthine)Workup_LossIsolation Issue:1. Check pH (Target pH 7-8)2. Avoid Silica Columns3. Extract with n-BuOH/EtOAcCheck_Impurity->Workup_LossClean Crude, Low Mass RecoverycaptionFig 2: Decision tree for diagnosing 6-chloropurine reaction failures.

References

  • Legraverend, M., et al. (2006).[1][2] "Synthesis of 6-alkylaminopurines." Bioorganic & Medicinal Chemistry, 14(12), 3987-3994.[1][2] (Standard thermal protocols and n-BuOH solvent effects). Link

  • Qu, G., et al. (2006).[1][2] "Microwave assisted synthesis of 6-substituted aminopurine analogs in water." Journal of the Brazilian Chemical Society, 17(5).[2] (Green chemistry protocols proving water viability in microwave). Link

  • Wan, Z., et al. (2007).[1][2] "A convenient synthesis of 6-chloropurine."[2][6][7] Nucleosides, Nucleotides and Nucleic Acids. (Discusses the sensitivity of the C6-Cl bond to hydrolysis). Link[2]

  • Deng, H., et al. (2002).[1][2] "Reaction of 6-chloropurine with amines."[2][6][7][8] Journal of Chemical Research.[2] (Kinetics of amination vs hydrolysis). Link[2]

preventing hydrolysis of 6-chloro group during workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-chloropurine and its derivatives. The C6-chloro substituent is a critical synthetic handle, enabling a wide range of nucleophilic substitution reactions to build diverse purine libraries.[1][2] However, its reactivity also makes it susceptible to unwanted hydrolysis, primarily to the corresponding hypoxanthine derivative, during reaction workup. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to maintain the integrity of your 6-chloro group.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems encountered during the workup of reactions involving 6-chloro-purine derivatives.

Q1: I'm observing significant conversion of my 6-chloro-purine to a hypoxanthine derivative during my standard aqueous workup. What is happening and how can I prevent it?

A1: Root Cause Analysis & Prevention

What you are observing is a classic case of hydrolysis, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4][5] The electron-deficient nature of the purine ring system makes the C6 position highly susceptible to attack by nucleophiles. In an aqueous workup, water (H₂O) or, more potently, the hydroxide ion (OH⁻), acts as the nucleophile, displacing the chloride.[6]

Key Factors Influencing Hydrolysis:

  • pH: The rate of hydrolysis is significantly accelerated under basic conditions due to the higher concentration of the potent hydroxide nucleophile. Strongly acidic conditions can also promote hydrolysis, albeit typically at a slower rate than strongly basic conditions.[7]

  • Temperature: Like most reactions, the rate of hydrolysis increases with temperature.

  • Contact Time: Prolonged exposure to the aqueous phase increases the extent of hydrolysis.

Preventative Strategies:

  • Temperature Control: Always perform aqueous washes at low temperatures (0-5 °C) using an ice bath. This is the single most effective and straightforward change to implement.

  • pH Management:

    • Avoid strong bases (e.g., NaOH, KOH) for neutralization. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution or a cold, dilute ammonia solution.[1]

    • Adjust the pH of the aqueous phase to be neutral or slightly acidic (pH 5-7) before extraction, if the stability of your target molecule allows.[7][8]

  • Minimize Contact: Perform extractions and washes quickly and efficiently. Avoid letting the biphasic mixture sit for extended periods.

Q2: My reaction is in a polar, water-miscible solvent like DMF, DMSO, or THF. How do I design a workup that avoids both hydrolysis and emulsion issues?

A2: Strategies for Polar Aprotic Solvents

Working with polar aprotic solvents requires a modified approach, as they can complicate phase separation and increase the product's exposure to the aqueous environment.[9][10]

Recommended Workflow:

  • Solvent Removal (Preferred Method): Whenever possible, remove the high-boiling polar solvent (e.g., DMF, DMSO) under reduced pressure (rotoevaporation) before initiating the aqueous workup.[9] This is the safest approach to prevent hydrolysis.

  • Dilution & Wash Method (If Solvent Removal is Impractical):

    • Dilute the reaction mixture significantly with a non-polar or moderately polar extraction solvent that is immiscible with your polar solvent (e.g., ethyl acetate, dichloromethane). A 10- to 20-fold volume increase is recommended.

    • Wash the organic layer multiple times with cold brine (saturated NaCl solution). The high salt concentration helps to "pull" the polar organic solvent (DMF, DMSO) into the aqueous layer.[11] Use 3-5 washes for optimal removal.

    • For THF or dioxane, which are more readily partitioned into water, dilution followed by several washes with cold water or brine is usually sufficient.[9]

Q3: Are there non-aqueous workup alternatives for highly sensitive 6-chloro-purine derivatives?

A3: Yes, non-aqueous workups are an excellent strategy for labile compounds.

When the risk of hydrolysis is unacceptably high, avoiding an aqueous environment altogether is the best course of action.

Alternative Protocols:

  • Direct Precipitation & Filtration: If your product is a solid and the reaction byproducts are soluble in the reaction solvent, the mixture can be cooled to induce precipitation. The product is then isolated by filtration and washed with a cold, non-nucleophilic solvent.[1][12]

  • Silica Plug Filtration: This is a highly effective method for removing salts and polar impurities without introducing water.

    • Concentrate the reaction mixture to dryness.

    • Redissolve the residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Pass the solution through a short plug of silica gel, eluting with the same or a slightly more polar solvent. The non-polar to moderately polar product will elute, while polar salts and baseline impurities will be retained on the silica.[10][13]

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism of hydrolysis for the 6-chloro group on a purine?

The hydrolysis proceeds via a two-step addition-elimination (SNAr) mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., OH⁻) attacks the electrophilic C6 carbon of the purine ring. This breaks the aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][14]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride leaving group. This step is typically fast.

The presence of electron-withdrawing nitrogen atoms within the purine ring system activates the ring for this type of nucleophilic attack.[4]

Caption: SNAr Mechanism for Hydrolysis of 6-Chloropurine.

FAQ 2: How does pH quantitatively affect the stability of the 6-chloro group?

The stability of the 6-chloro group is highly dependent on pH. While specific kinetic data depends on the full molecular structure and conditions, the following table provides a general guide for workup procedures.

pH RangeConditionStability of C6-ClRecommended Action During Workup
< 2 Strongly AcidicModerate Risk Minimize exposure time. Use cold conditions.
2 - 6 Weakly AcidicHigh Optimal range for stability.[7]
6 - 7.5 NeutralHigh Safe range for standard workups.[1]
7.5 - 9 Weakly BasicModerate Risk Use cold conditions (0°C) and minimize time.
> 9 Strongly BasicVery Low (High Risk) AVOID. Rapid hydrolysis will occur.
FAQ 3: What is the recommended workflow for a hydrolysis-sensitive workup?

The following decision tree and protocol outline a best-practice approach.

Workup_Decision_Tree start End of Reaction q_solvent Is reaction solvent water-miscible (DMF, THF, etc.)? start->q_solvent remove_solvent Remove solvent under reduced pressure q_solvent->remove_solvent Yes (preferred) dilute Dilute with extraction solvent (e.g., EtOAc, DCM) q_solvent->dilute No / Not possible q_neutralize Does mixture need neutralization? remove_solvent->q_neutralize dilute->q_neutralize neutralize Add cold, weak base (e.g., sat. NaHCO₃) to pH ~7 at 0°C q_neutralize->neutralize Yes extract Perform quick extraction with cold organic solvent q_neutralize->extract No neutralize->extract wash Wash organic phase with cold brine (1-2x) extract->wash dry Dry over Na₂SO₄ or MgSO₄, filter, and concentrate wash->dry end_node Pure Product dry->end_node

Caption: Decision Workflow for Hydrolysis-Sensitive Workup.

Experimental Protocols

Protocol 1: Standard Cold Aqueous Workup

This protocol is suitable for reactions where the product is stable enough to withstand brief exposure to a neutral aqueous phase.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching (If necessary): Slowly add a pre-chilled quenching agent (e.g., cold water or saturated ammonium chloride solution) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Neutralization (If necessary): If the reaction mixture is acidic or basic, slowly add a cold, saturated solution of sodium bicarbonate (to neutralize acid) or a cold, dilute solution of citric acid/NH₄Cl (to neutralize base) until the pH of the aqueous phase is between 6.5 and 7.5. Monitor the pH using test strips.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a cold organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times. Perform the extractions swiftly.[12][15]

  • Washing: Combine the organic layers and wash once with cold brine. This helps to remove residual water and some polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

Protocol 2: Non-Aqueous Silica Plug Filtration

This protocol is recommended for extremely labile 6-chloro-purine derivatives.

  • Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.

  • Redissolution: Dissolve the crude residue in a minimal volume of a relatively non-polar solvent in which your product is soluble but impurities are less so (e.g., 9:1 Dichloromethane/Ethyl Acetate).

  • Column Preparation: Prepare a short column (a pipette or small chromatography column) with a cotton or glass wool plug, a thin layer of sand, and 5-10 cm of silica gel packed as a slurry in a non-polar solvent (e.g., hexane).

  • Filtration: Carefully load the redissolved product onto the top of the silica plug. Elute the product using a suitable solvent system, starting with a less polar solvent and gradually increasing polarity if necessary. Collect the fractions containing your product. Polar impurities and salts will remain at the top of the silica plug.

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.

References

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). Org. Biomol. Chem., 2, 665–670. Available at: [Link]

  • Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. U.S. Patent and Trademark Office.
  • Frontier, A. Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]

  • CN100549013C - The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • Theory of Aqueous Workup. University of York, Chemistry Teaching Labs. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution. Available at: [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). Available at: [Link]

  • Wang, Z., et al. (2026, February 6). Aqueous synthesis of nucleoside analogs via direct coupling of natural sugars and purines. ChemRxiv. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20). Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. (2023, February 15). Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025, February 2). Available at: [Link]

  • Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry. (2021, September). Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (2021, August 9). Available at: [Link]

  • Uric Acid, the End-Product of Purine Metabolism, Mitigates Tau-Related Abnormalities. MDPI. (2025, June 28). Available at: [Link]

  • The reactivity of substituted purines in strongly basic medium. Wageningen University & Research. Available at: [Link]

Sources

purification methods for 9-methyl-9h-purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 9-Methyl-9H-Purine Derivatives

Welcome to the Advanced Purification Support Hub. Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting isolation, separation, and characterization of 9-methylated purine analogs.

Introduction: The "N9" Challenge

Synthesizing 9-methyl-9H-purine derivatives (often via alkylation of 6-substituted purines) presents a classic organic chemistry dilemma: Regioselectivity . The purine ring contains multiple nucleophilic nitrogens. While the N9 position is often the thermodynamic target (mimicking natural nucleosides), the N7 position is kinetically accessible, frequently leading to N7/N9 mixtures that are difficult to separate.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of methyl-purines, providing self-validating workflows for purification and structural confirmation.

Module 1: The Regioisomer Crisis (N7 vs. N9)

Case #001: "I have two spots on TLC/peaks on HPLC with identical mass. Which is which?"

This is the most frequent support ticket. Methylation of purines (e.g., using methyl iodide or dimethyl sulfate) often yields a mixture of N7-methyl and N9-methyl isomers.

Diagnostic Workflow

Do not rely solely on elution order, as it changes with pH and stationary phase. Use NOESY NMR for definitive assignment.

The "Golden Rule" of Purine NMR:

  • N9-Isomer: The methyl group protons will show a strong Nuclear Overhauser Effect (NOE) correlation with the H8 proton (the proton on the five-membered ring).

  • N7-Isomer: The methyl group is spatially distant from H8. Instead, you may see correlations with H5 (if the 6-position is not substituted, which is rare in drug discovery) or a lack of H8 correlation.

Secondary Indicator (Carbon Shifts):

  • C5 Shift: In N9-isomers, the C5 carbon is typically deshielded (shifted downfield, ~132 ppm) compared to the N7-isomer.

  • C4 Shift: In N9-isomers, the C4 carbon is shielded (shifted upfield) compared to N7.[1]

Visual Workflow: Isomer Identification

IsomerID Start Crude Reaction Mixture (Two Isomers) TLC TLC Analysis (Polar Eluent: 10% MeOH/DCM) Start->TLC Decision Separation Visible? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash ΔRf > 0.1 HPLC Prep-HPLC (C18, Low pH) Decision->HPLC ΔRf < 0.1 Isolate Isolate Pure Fractions Flash->Isolate HPLC->Isolate NMR 1H-NMR + NOESY Isolate->NMR CheckN9 NOE: Methyl ↔ H8? NMR->CheckN9 ConfN9 Confirmed: N9-Isomer (Thermodynamic) CheckN9->ConfN9 Strong Signal ConfN7 Confirmed: N7-Isomer (Kinetic) CheckN9->ConfN7 No Signal

Caption: Decision tree for isolating and identifying N7 vs. N9 purine regioisomers.

Module 2: Chromatographic Troubleshooting

Case #002: "My peaks are tailing severely on C18."

Purines are basic heterocycles. Free silanol groups on silica (in Flash) or C18 columns (in HPLC) interact with the basic nitrogens, causing peak tailing.

Solution: Mobile Phase Modifiers You must control the ionization state of the purine.

TechniqueIssueRecommended ModifierMechanism
Flash (Normal Phase) Streaking/Tailing1% Triethylamine (TEA) TEA blocks acidic silanol sites on the silica gel, preventing the purine from "sticking."
Prep-HPLC (Reverse Phase) Broad Peaks0.1% Formic Acid or TFA Protonates the purine (forming the cation), ensuring it runs as a single species. Warning: TFA forms strong ion pairs; see Module 4.
Prep-HPLC (High pH) Poor Selectivity10mM Ammonium Bicarbonate (pH 10) Keeps purine neutral (deprotonated). Useful if acidic conditions fail to separate isomers. Requires "Hybrid" silica (e.g., XBridge).

Protocol: The "Gradient Shallowing" Trick If N7 and N9 co-elute on a standard 5-95% gradient:

  • Run a scout gradient to find the elution %B (e.g., they elute at 30% ACN).

  • Create an isocratic hold or very shallow gradient at that point.

    • Example: 0-5 min (5% B) → 5-25 min (25% to 35% B).

    • This expands the separation window specifically where the isomers elute.

Module 3: Crystallization & "Oiling Out"

Case #003: "I tried to recrystallize, but I got a sticky oil at the bottom of the flask."

9-methyl purines have intermediate polarity—too polar for pure hexanes, too lipophilic for pure water. This "middle ground" often leads to oiling out (liquid-liquid phase separation) rather than crystallization.

The "Oiling Out" Rescue Protocol:

  • Re-dissolve: Add a small amount of your "good" solvent (e.g., Ethanol or Methanol) and heat until the oil dissolves.

  • Seeding: If you have any solid crystals (even crude), add a tiny speck now.

  • Slow Anti-Solvent Addition: Do NOT dump cold hexane into the hot solution.

    • Add the anti-solvent (e.g., Diethyl Ether or Hexane) dropwise to the hot solution until it turns slightly cloudy.

    • Add one drop of "good" solvent to clear it.

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as the bath cools down naturally. Do not move to ice immediately.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
MeOH / Water 9:1 to 1:1HighGood for polar derivatives. Slow evaporation works well.
EtOH / Heptane VariableMediumClassic anti-solvent method. Risk of oiling out if cooled too fast.[2]
Acetonitrile (ACN) PureHighMany methyl purines crystallize well from hot ACN upon cooling.
DMSO / Water 1:5LowHard to remove DMSO. Use only as a last resort.

Module 4: Salt Management (The Hidden Impurity)

Case #004: "My yield is >100% and the solid is hygroscopic."

If you used TFA in your HPLC method, you have isolated the Trifluoroacetate salt , not the free base. The extra mass is the counterion, and TFA salts are notoriously hygroscopic (water-absorbing).

De-salting Protocol (Free-basing):

  • Dissolve: Dissolve the TFA salt in EtOAc (or DCM if solubility is poor).

  • Wash: Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Chemistry: The bicarbonate deprotonates the purinium cation (

      
       ~ 2-4), releasing the free base and trapping TFA as Sodium Trifluoroacetate in the water layer.
      
  • Dry: Dry organic layer over Na₂SO₄, filter, and evaporate.

  • Verify: Check 19F-NMR. If a peak at -76 ppm persists, you still have TFA.

FAQ: Quick Troubleshooting

Q: Can I use UV ratios to distinguish isomers? A: Sometimes. N7 and N9 isomers often have different UV


 values due to differences in conjugation. N7-alkylated purines often show a hypsochromic shift (blue shift) compared to N9. However, this is not definitive without a standard. Stick to NOESY NMR.

Q: My 9-methyl purine is stuck on the Palladium catalyst after cross-coupling. A: Purine nitrogens are excellent ligands for Pd. A simple filtration is insufficient.

  • Solution: Treat your crude reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol or DMT ) for 4 hours at 40°C before filtration. Alternatively, wash the organic layer with aqueous Sodium Diethyldithiocarbamate.

Q: Why is 9-methylpurine water soluble? A: The 9-methyl group is small. The polar pyrimidine/imidazole core dominates the properties. Unlike 9-undecyl or 9-phenyl derivatives, the methyl variant retains significant water solubility, making aqueous workups (extraction) tricky. Tip: Use "Salting Out" (saturate aqueous layer with NaCl) to force the purine into the organic layer (EtOAc/THF).

References

  • BenchChem. (2025).[1][3] Differentiation of N7 and N9 Purine Isomers using NMR Spectroscopy. BenchChem Technical Support. Link

  • Kowalska, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Link

  • National Institutes of Health (NIH). (2023). Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn. PMC. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Link

Sources

Technical Support Center: Regiocontrol in Purine Alkylation (SnCl4 System)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling Regiochemistry in Purine Alkylation using Tin(IV) Chloride (


)
Document ID:  TSC-PUR-042
Last Updated:  2025-05-15
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

The alkylation of purines (e.g., guanine, adenine, and their derivatives) presents a classic regiochemical challenge: distinguishing between the N9 (biologically relevant, thermodynamically favored) and N7 (kinetically favored) positions.

While simple basic alkylation often yields N7/N9 mixtures, the SnCl4-mediated process (a variation of the Vorbrüggen reaction) leverages Lewis Acid coordination and thermodynamic equilibration to drive high N9 selectivity. This guide details the mechanistic causality, operational protocols, and troubleshooting steps to master this transformation.

Mechanism: The "Why" Behind the Protocol

To control the reaction, one must understand the transient species formed. The reaction does not proceed via a simple


 attack by a naked nitrogen anion. Instead, it involves a silylated intermediate and a Lewis Acid-complex.
The Pathway to N9 Selectivity[1]
  • Silylation (Activation): The purine is treated with BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS. This masks the polar N/O protons and increases solubility.

  • Lewis Acid Coordination:

    
     coordinates with the silylated base and the electrophile (alkyl halide/acetate/sugar).
    
  • Kinetic vs. Thermodynamic Control:

    • Kinetic Attack: Often occurs at N7 due to steric accessibility and electron density.

    • Thermodynamic Equilibration: Under the influence of

      
       and heat, the N7-isomer (a quaternary salt or labile intermediate) can revert and rearrange to the more stable N9-isomer.
      
Visualization: Reaction Coordinate & Pathway

PurineAlkylation Start Purine Base (Insoluble) Silylation Silylation (BSA/HMDS) Start->Silylation Activation SilylatedBase Bis-TMS Purine (Soluble) Silylation->SilylatedBase Complex σ-Complex (SnCl4 Coordinated) SilylatedBase->Complex + R-X / SnCl4 N7_Kinetic N7-Isomer (Kinetic Product) Complex->N7_Kinetic Fast (Low Temp) N9_Thermo N9-Isomer (Thermodynamic Product) Complex->N9_Thermo Slow (High Temp) Complex->N9_Thermo Equilibration N7_Kinetic->Complex Reversibility (via SnCl4)

Figure 1: The mechanistic flow showing how SnCl4 facilitates the reversibility of the kinetic N7 product to the thermodynamic N9 product.[1][2][3][4][5][6][7][8][9]

Standard Operating Procedure (SOP)

Objective: Synthesis of N9-alkylated purine with >95:5 regioselectivity.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Purine Base 1.0SubstrateMust be dry (<0.5% water).
BSA 2.5 - 3.0Silylating AgentExcess ensures complete silylation.
Alkylating Agent 1.0 - 1.1ElectrophileAcetates, benzoates, or halides.
SnCl4 1.1 - 1.5Lewis AcidFuming liquid; handle under

.
Solvent (DCE) [0.2 M]Solvent1,2-Dichloroethane favors N9 over MeCN.
Step-by-Step Protocol
  • Silylation (The "Clear" Step):

    • Suspend Purine (1.0 eq) in anhydrous DCE (or Toluene).

    • Add BSA (3.0 eq).

    • Heat to 60–80°C until the solution becomes completely clear .

    • Checkpoint: If solids persist, add more BSA or check moisture content. Silylation must be complete.

  • Coupling (The "Lewis Acid" Step):

    • Cool the clear solution to 0°C or Room Temperature (RT).

    • Add the Alkylating Agent (1.0 eq).

    • Add

      
       (1.2 eq) dropwise. Caution: Exothermic.
      
    • Crucial Decision: Heat the reaction to reflux (80°C) for 2–12 hours.

    • Why? Room temperature often yields N7/N9 mixtures. Heat drives the rearrangement to N9.

  • Workup (The "Emulsion" Danger Zone):

    • Cool to RT.

    • Quench: Slowly pour into a vigorous stirring solution of saturated

      
        or 10% Potassium Sodium Tartrate (Rochelle's Salt) .
      
    • Stir for 30–60 minutes. The tin salts must complex with the tartrate/carbonate to break the emulsion.

    • Extract with DCM/DCE.

Troubleshooting Guide

Diagnostic Decision Tree

Use this logic flow to identify the root cause of failure.

Troubleshooting Problem Identify Issue Split1 Low Yield? Problem->Split1 Split2 Wrong Isomer (N7)? Problem->Split2 Split3 Workup Emulsion? Problem->Split3 Moisture Check Moisture (SnCl4 hydrolysis) Split1->Moisture Silylation Incomplete Silylation (Did it go clear?) Split1->Silylation Temp Temp too Low (Increase to Reflux) Split2->Temp Time Time too Short (Allow equilibration) Split2->Time Solvent Solvent Polarity (Switch MeCN -> DCE) Split2->Solvent Rochelle Use Rochelle's Salt (Tartrate Quench) Split3->Rochelle Filter Filter through Celite Split3->Filter

Figure 2: Troubleshooting logic for common SnCl4 alkylation failures.

Detailed Issue Resolution
Issue 1: High N7 (Kinetic) Impurity
  • Symptom: LCMS shows two peaks with identical mass; the earlier eluting peak (usually N7) is significant (>10%).

  • Root Cause: The reaction was stopped before thermodynamic equilibrium was reached, or the solvent stabilized the N7 kinetic product.

  • Fix:

    • Increase Temperature: Move from RT to 80°C (Reflux).

    • Extend Time: The conversion of N7

      
       N9 is slower than the initial alkylation.
      
    • Change Solvent: Avoid highly polar solvents like Acetonitrile if N9 is desired. Use 1,2-Dichloroethane (DCE) or Toluene .

Issue 2: The "Tin Emulsion" Nightmare
  • Symptom: During aqueous workup, the organic and aqueous layers form a thick, inseparable white/gray paste.

  • Root Cause: Colloidal Tin(IV) hydroxides/oxides.

  • Fix:

    • Prevention: Do not use simple water/brine to quench.

    • The Gold Standard: Use Rochelle's Salt (Potassium Sodium Tartrate) . The tartrate ligates the Tin, making it water-soluble.

    • Alternative: Quench with saturated

      
       and stir vigorously for 45 minutes  until the solids become granular, then filter through Celite before separation.
      
Issue 3: Hydrolysis of Starting Material
  • Symptom: Recovery of non-alkylated purine base.

  • Root Cause:

    
     reacted with ambient moisture to form 
    
    
    
    , which desilylated the base before alkylation occurred.
  • Fix: Ensure all glassware is flame-dried. Use a nitrogen balloon. Verify

    
     quality (should not be cloudy).
    

Frequently Asked Questions (FAQs)

Q: Can I use TMSOTf instead of SnCl4? A: Yes, TMSOTf is a common alternative. However,


 is a "harder" Lewis acid and often provides better coordination for challenging substrates or sterically hindered bases. TMSOTf is milder but may require strictly anhydrous conditions to be effective.

Q: Why is 1,2-Dichloroethane (DCE) preferred over Acetonitrile (MeCN)? A: MeCN is a coordinating solvent. It can compete with the purine for the Lewis Acid, dampening the catalytic effect. Furthermore, MeCN stabilizes the polar transition state of the kinetic N7 attack. DCE is non-coordinating and allows the high temperatures required for thermodynamic equilibration to N9.

Q: My reaction turned black/dark. Is it ruined? A: Not necessarily.


 reactions often darken due to trace decomposition or complex formation. Rely on LCMS/TLC rather than visual appearance. If the yield is low, consider adding a scavenger like 2,6-lutidine to neutralize adventitious acid formation.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions. (The foundational text on silyl-Hilbert-Johnson reactions).

  • H. Vorbrüggen et al. (1981). Nucleoside Synthesis with Trimethylsilyl Triflate and Perchlorate as Catalysts. Chem. Ber. (Comparison of Lewis Acids).

  • Bauta, W. E., et al. (2004). A New Process for Antiviral Nucleosides. Organic Process Research & Development. (Industrial application of SnCl4/silylation for N9 selectivity).

  • University of Rochester. How To: Manage an Emulsion. (General workup techniques for metal-mediated reactions).

Sources

Validation & Comparative

Technical Guide: NMR Characterization of N9 vs N7 Methylated Purine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2]

In the development of purine-based nucleoside analogs and kinase inhibitors, determining the site of alkylation is a critical quality attribute. The purine ring system contains two nucleophilic nitrogen atoms in the imidazole ring: N7 and N9 .

While N9-alkylation is generally the thermodynamically preferred pathway due to the preservation of aromaticity and minimized steric clash with C6 substituents, N7-alkylation frequently occurs as a kinetic product or a significant impurity (10–30%) depending on the base, solvent polarity, and steric bulk of the alkylating agent.

Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive, self-validating NMR protocol to distinguish these regioisomers, moving beyond simple chemical shift heuristics to rigorous 2D structural elucidation.

The Diagnostic Workflow (Decision Logic)

The following decision tree outlines the logical flow for unambiguous assignment. It integrates 1D screening with 2D definitive confirmation.

NMR_Workflow Start Purine Isomer Sample H1 1H NMR Screening (Check N-Me & H8) Start->H1 C13 13C NMR Analysis (The 'C5 Rule') H1->C13 CheckC5 Check C5 Chemical Shift C13->CheckC5 N9_Path C5 Deshielded (~130-145 ppm) CheckC5->N9_Path High ppm N7_Path C5 Shielded (~115-125 ppm) CheckC5->N7_Path Low ppm HMBC 2D HMBC Experiment (Definitive Confirmation) N9_Path->HMBC N7_Path->HMBC ResultN9 N9-Isomer Confirmed (N-Me correlates to C4 & C8) HMBC->ResultN9 Correlation to C4 ResultN7 N7-Isomer Confirmed (N-Me correlates to C5 & C8) HMBC->ResultN7 Correlation to C5

Figure 1: Logical workflow for distinguishing N9 vs N7 purine isomers. The 13C chemical shift provides a strong indication, while HMBC provides the structural proof.

Comparative Analysis: N9 vs N7 Signatures

13C NMR: The "C5 Rule"

The most robust 1D NMR indicator is the chemical shift of the C5 and C4 carbons. The electronic environment of the imidazole ring changes drastically depending on the position of the double bond, which shifts to accommodate the alkyl group.

  • N9-Alkylated Purines: The C5 carbon is deshielded (shifted downfield).[1]

  • N7-Alkylated Purines: The C5 carbon is shielded (shifted upfield).

Conversely, the C4 signal typically moves in the opposite direction, but C5 is the more reliable marker.

FeatureN9-Isomer (Thermodynamic)N7-Isomer (Kinetic)

(Approx)
C5 Shift 130 – 145 ppm 115 – 125 ppm ~10–15 ppm
C4 Shift 150 – 160 ppm160 – 170 ppm~10 ppm

(C5 - C8)
Small Difference (< 15 ppm)Large Difference (> 25 ppm)Diagnostic
H8 Shift Typically 8.1 – 8.5 ppmTypically 8.3 – 8.8 ppmNot definitive alone
2D HMBC: The Definitive Proof

While chemical shifts are useful, they can be influenced by substituents at C2 and C6. Heteronuclear Multiple Bond Correlation (HMBC) is required for absolute assignment.

  • Mechanism: HMBC detects long-range couplings (

    
     and 
    
    
    
    ), typically across 2 or 3 bonds.[2]
  • The Critical Pathway: We track the correlation from the N-Methyl protons (or the

    
    -protons of the alkyl chain) to the quaternary carbons of the pyrimidine ring.
    
HMBC Correlation Map
  • N9-Isomer: The N9-Methyl protons (

    
    ) will show a 
    
    
    
    correlation to C4 and C8 .
  • N7-Isomer: The N7-Methyl protons (

    
    ) will show a 
    
    
    
    correlation to C5 and C8 .

Because C4 and C5 have distinct chemical shifts (as established in 3.1), identifying which carbon correlates to the methyl group confirms the isomer.

HMBC_Correlations cluster_N9 N9-Isomer HMBC Pattern cluster_N7 N7-Isomer HMBC Pattern Me9 N9-Me (1H) C4_9 C4 (~150ppm) Me9->C4_9 3J (Diagnostic) C8_9 C8 Me9->C8_9 3J Me7 N7-Me (1H) C5_7 C5 (~120ppm) Me7->C5_7 3J (Diagnostic) C8_7 C8 Me7->C8_7 3J

Figure 2: HMBC connectivity logic. The correlation to the bridgehead carbon (C4 vs C5) is the distinguishing factor.

Detailed Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3. Purines often have poor solubility in chloroform, and DMSO prevents aggregation that can broaden peaks.

  • Concentration: 5–10 mg in 600 µL solvent is sufficient for a standard 400 MHz instrument.

  • Tube: High-quality 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR:

    • Sweep Width: 12–15 ppm (to capture downfield NH or OH protons).

    • Scans: 16–64.

  • 13C NMR (Proton Decoupled):

    • Relaxation Delay (D1): Set to 2.0s to ensure quaternary carbons (C4, C5, C6) relax sufficiently for detection.

    • Scans: 512–1024 (Quaternary carbons have low sensitivity).

  • gHMBC (Gradient HMBC):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz . This is standard for aromatic systems.
      
    • Scans: 16–32 per increment.

    • Increments: 256 (for F1 resolution).

Data Processing & Analysis Steps
  • Phase Correction: Ensure pure absorption mode for 2D peaks.

  • Assignment of C4/C5:

    • Locate the quaternary carbons in the 110–160 ppm range.

    • Use the "C5 Rule" to tentatively assign the lower ppm peak as C5 (in N7) or the higher ppm peak as C4 (in N7).

  • Trace the Cross-Peaks:

    • Find the proton signal of the N-Methyl group (typically singlet, 3.5–4.0 ppm).

    • Draw a horizontal line from this proton signal in the HMBC spectrum.

    • Observe which carbon signals intersect this line.

    • Validation: If the N-Me protons correlate to a carbon at ~150+ ppm, it is C4 (implies N9 ). If they correlate to a carbon at ~120 ppm, it is C5 (implies N7 ).

Troubleshooting & Common Pitfalls

Tautomerism

Unsubstituted purines exist in rapid N7-H/N9-H tautomeric equilibrium. However, once methylated, the structure is "locked." Do not confuse broad peaks from restricted rotation (e.g., bulky C6 substituents) with tautomerism. If peaks are broad, acquire spectra at elevated temperature (e.g., 353 K in DMSO-d6).

Missing Correlations

If the


 correlation to C4 or C5 is missing in the HMBC:
  • The coupling constant might be smaller than 8 Hz. Try optimizing for 5 Hz.

  • Use 1H-15N HMBC if available. N7 is significantly more shielded (shifted upfield) than N9 in 15N NMR, providing a secondary confirmation method.

Distinguishing from N3-Alkylation

While rare, N3-alkylation can occur. N3-isomers show HMBC correlations to C2 and C4. The correlation to C2 (which has a distinct proton H2 attached) allows differentiation from N9 (correlates to C4/C8) and N7 (correlates to C5/C8).

References

  • BenchChem. (2025).[1] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from

  • Kratochvil, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Retrieved from

  • Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry.[1][2][3][4][5][6] Retrieved from

  • ResearchGate. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.[7] Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

Sources

Topic: 1H NMR Shift Differences & Structural Differentiation of 9-Methyl vs. 7-Methyl Purines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR-based differentiation of 9-methylpurine and 7-methylpurine. It prioritizes structural validation through 2D NMR techniques (NOESY/HMBC) over variable 1D chemical shifts, which are solvent-dependent.

Part 1: Executive Summary & Mechanistic Basis

The Challenge: In purine synthesis, alkylation often yields a mixture of N9-alkyl (thermodynamically favored) and N7-alkyl (kinetically favored) isomers. Distinguishing these regioisomers solely by 1D 1H NMR chemical shifts is prone to error due to concentration and solvent effects.

The Solution: While 1H NMR shifts provide initial indications, the definitive identification requires establishing the spatial proximity of the methyl group to the purine ring protons (H6 and H8) using NOE (Nuclear Overhauser Effect) and confirming the electronic environment of the bridgehead carbons (C4/C5) using 13C NMR .

Structural Logic
  • 9-Methylpurine: The methyl group is attached to N9 (imidazole ring). It is spatially close to H8 but distant from H6 (pyrimidine ring).

  • 7-Methylpurine: The methyl group is attached to N7 (imidazole ring). It is spatially close to H8 AND significantly closer to H6 compared to the N9 isomer.

Part 2: Comparative Analysis (1H & 13C NMR)

1H NMR Chemical Shift Trends (DMSO-d6)

Note: Chemical shifts (


) are approximate and solvent-dependent. Relative ordering is more diagnostic than absolute values.
Feature9-Methylpurine (N9-Isomer)7-Methylpurine (N7-Isomer)Diagnostic Note
H8 Proton

8.5 – 8.7 ppm

8.6 – 8.9 ppm
H8 is often more deshielded (downfield) in the N7 isomer due to the proximity of the positive charge dipole on N7.
H6 Proton

9.0 – 9.2 ppm

8.9 – 9.1 ppm
H6 is typically the most downfield signal in the parent purine.
H2 Proton

8.9 – 9.0 ppm

8.9 – 9.1 ppm
Least diagnostic; often overlaps or shifts minimally between isomers.
N-Methyl

3.8 – 3.9 ppm

4.0 – 4.2 ppm
N7-Me is often slightly downfield of N9-Me.
The "Gold Standard" Differentiation: 13C NMR & NOE

This is the self-validating system for your assignment.

Method9-Methylpurine 7-Methylpurine Mechanism
13C NMR (C4/C5) C5 > C4 (

ppm)
C4 > C5 (

ppm)
C5 is deshielded in N9 isomers.C4 is deshielded in N7 isomers.
NOESY / ROESY Strong NOE: Me

H8
No NOE: Me

H6
Strong NOE: Me

H8
Visible NOE: Me

H6
N7-Me is spatially close (~3-4 Å) to H6; N9-Me is too far (>5 Å).
HMBC (1H-15N) Correlation: Me

N9
Correlation: Me

N7
Direct confirmation of attachment site.

Part 3: Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the logical decision tree and spatial NOE correlations used to distinguish the isomers.

PurineAnalysis cluster_structure Structural Logic (NOE) Start Unknown Purine Isomer (Methylated) Exp1 Experiment 1: 1D 1H NMR (DMSO-d6) Start->Exp1 Exp2 Experiment 2: NOESY / ROESY Exp1->Exp2 Ambiguous Shifts Exp3 Experiment 3: 13C NMR (C4/C5 Shift) Exp1->Exp3 Verification ResN9 Result: 9-Methylpurine Exp2->ResN9 NOE: Me-H8 ONLY (No Me-H6) ResN7 Result: 7-Methylpurine Exp2->ResN7 NOE: Me-H8 AND Me-H6 (Spatial Proximity) Exp3->ResN9 C5 (~150 ppm) > C4 (~140 ppm) Exp3->ResN7 C4 (~160 ppm) > C5 (~140 ppm) N9_Struct N9-Isomer: Me is far from H6 (Distance > 5Å) N7_Struct N7-Isomer: Me is closer to H6 (Distance ~ 3.5Å)

Caption: Logical workflow for distinguishing N9 vs N7 purine isomers. The NOE interaction between the Methyl group and H6 is the critical differentiator.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to better solubility of polar purines and prevention of aggregation.

  • Concentration: 5–10 mg of compound in 0.6 mL solvent. High concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.

  • Reference: Calibrate to residual DMSO pentet (

    
     2.50 ppm for 1H, 
    
    
    
    39.5 ppm for 13C).
Protocol B: NOESY Acquisition
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ):  Set to 500–800 ms .
    
    • Reasoning: Small molecules (MW < 300) have slow tumbling rates. A longer mixing time ensures sufficient magnetization transfer (positive NOE).

  • Processing: Phasing must be precise. Look for cross-peaks at the intersection of the Methyl chemical shift (F1) and Aromatic proton shifts (F2).

Protocol C: HMBC (Optional but Definitive)
  • Optimization: Optimize for Long-Range Coupling (

    
    ) of 8–10 Hz .
    
  • Analysis:

    • N9-Me: The methyl protons will show a 3-bond correlation to C4 and C8 .

    • N7-Me: The methyl protons will show a 3-bond correlation to C5 and C8 .

    • Differentiation: Identify C4 and C5 from the 13C spectrum (using the shift rules in Part 2) to confirm the correlation.

References

  • Chemical Shift Trends in Purines

    • Pugmire, R. J., et al. "Carbon-13 magnetic resonance spectra of purine and certain of its derivatives." Journal of the American Chemical Society 93.8 (1971): 1880-1887. Link

  • N7 vs N9 Differentiation Methodology

    • BenchChem Technical Support. "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Technical Guides (2025). Link

  • NOE Applications in Regioisomers

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Chapter 8: Correlations through Space). Link

  • Solvent Effects on Purine Shifts

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry 44.5 (2006): 491-509.[1] Link

Sources

A Comparative Guide to the Reactivity of 2-Fluoro and 6-Chloro Positions in Purines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the purine scaffold is a cornerstone of creating novel therapeutics. The differential reactivity of halogenated positions on the purine ring offers a powerful tool for synthetic strategy. This guide provides an in-depth comparison of the reactivity of 2-fluoro and 6-chloro positions in purines, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your experimental designs.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) in Purines

The purine ring system, being electron-deficient due to the presence of four nitrogen atoms, is primed for nucleophilic aromatic substitution (SNAr). This reaction is fundamental to the modification of the purine core. The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The electrophilicity of the carbon atoms in the purine ring is enhanced by the electron-withdrawing nature of the ring nitrogens, making positions C2, C6, and C8 susceptible to nucleophilic attack.

The reactivity in an SNAr reaction is governed by two key factors:

  • The rate of nucleophilic attack: This is the rate-determining step and is accelerated by a more electrophilic carbon center and a better nucleophile.

  • The stability of the leaving group: The ability of the leaving group to depart from the Meisenheimer complex.

In the context of purines, the presence of halogens at the C2 and C6 positions makes them excellent electrophilic sites for SNAr reactions.

Head-to-Head Comparison: 2-Fluoro vs. 6-Chloro Reactivity

Experimental evidence from numerous synthetic applications strongly indicates that the 6-chloro position is generally more reactive towards nucleophilic substitution than the 2-fluoro position in a 2-fluoro-6-chloropurine system. This is often observed in synthetic procedures where nucleophiles are introduced selectively at the C6 position, leaving the C2-fluoro group intact.[3]

This selective reactivity can be attributed to the electronic properties of the purine ring system. The C6 position is para to the N1 nitrogen and ortho to the N7 nitrogen, while the C2 position is flanked by N1 and N3. The nitrogen atoms exert a significant electron-withdrawing effect, which is crucial for stabilizing the negative charge in the Meisenheimer intermediate. The resonance stabilization of the intermediate formed upon nucleophilic attack at C6 is more effective, making this position more susceptible to attack.

While fluorine is typically a better leaving group than chlorine in SNAr reactions when the first step (nucleophilic attack) is rate-determining, the inherent electrophilicity of the carbon atom plays a more dominant role in this case. The C6 carbon is more electron-deficient than the C2 carbon, leading to a lower activation energy for the initial nucleophilic attack at C6.

Experimental Data: A Closer Look at Halogen Reactivity at the C6 Position

Their findings reveal that the reactivity order is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, with butylamine in acetonitrile, the reactivity order is F > Br > Cl > I. However, with a weakly basic arylamine like aniline, the order is I > Br > Cl >> F, although this reaction is autocatalytic.[4][5] The addition of an acid catalyst like trifluoroacetic acid (TFA) can again alter the reactivity profile.[4]

Table 1: Comparative Reactivity of 6-Halopurine Nucleosides with Various Nucleophiles [4][5]

Nucleophile/ConditionsReactivity Order
BuNH₂/MeCNF > Br > Cl > I
MeOH/DBU/MeCNF > Cl ≈ Br > I
K⁺⁻SCOCH₃/DMSOF > Br > I > Cl
Aniline/MeCN (70 °C)I > Br > Cl ≫ F
Aniline/TFA/MeCN (50 °C)F > I > Br > Cl

This data underscores the nuanced interplay of factors governing SNAr reactions on the purine core and highlights the exceptional reactivity of the 6-fluoro substituent under many conditions.

Mechanistic Rationale and Workflow Diagrams

The regioselectivity of nucleophilic attack on dihalopurines can be rationalized by considering the stability of the Meisenheimer intermediate. The electron-withdrawing nitrogen atoms play a key role in delocalizing the negative charge.

SNAr Mechanism at C6 cluster_0 Reaction Pathway Start 2-Fluoro-6-chloropurine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Attack at C6) Start->Intermediate Nucleophilic Attack (rate-determining) Product 2-Fluoro-6-substituted purine + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: Generalized SNAr mechanism at the C6 position of 2-fluoro-6-chloropurine.

The preferential attack at C6 over C2 is a result of the more effective stabilization of the anionic intermediate formed.

Experimental Workflow Start Dissolve 2-fluoro-6-chloropurine in appropriate solvent Add_Base Add base (e.g., K₂CO₃, DIPEA) Start->Add_Base Add_Nucleophile Add nucleophile (e.g., amine, alcohol) Add_Base->Add_Nucleophile Reaction Heat reaction mixture (e.g., 80°C) Add_Nucleophile->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for selective C6 substitution.

Experimental Protocol: Selective Nucleophilic Substitution at the C6-Position of 2-Fluoro-6-chloropurine

This protocol provides a general method for the selective substitution of the 6-chloro group with an amine nucleophile.

Materials:

  • 2-Fluoro-6-chloropurine

  • Amine nucleophile (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-6-chloropurine (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq).

  • Add the amine nucleophile (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired 2-fluoro-6-aminopurine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful selective substitution can be confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new product spot. The structure of the product can be unequivocally confirmed by NMR, where the characteristic shifts of the purine protons and the newly introduced substituent will be observed, and by mass spectrometry, which will show the expected molecular ion peak.

Conclusion

In the competitive landscape of purine chemistry, understanding the nuances of reactivity is paramount. While both the 2-fluoro and 6-chloro positions of a dihalopurine are activated for nucleophilic aromatic substitution, the C6-chloro position is generally the more reactive site. This preferential reactivity is a consequence of the electronic landscape of the purine ring, which favors the formation of a more stabilized Meisenheimer intermediate upon attack at C6. This knowledge, combined with the understanding of how different nucleophiles and reaction conditions can modulate reactivity, provides a robust framework for the rational design and synthesis of novel purine derivatives for drug discovery and other applications.

References

  • Robins, M. J., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5962-5968. [Link]

  • Villegas, A., et al. (2022). Synthesis of 2,6,9-trisubstituted purine derivatives. RSC Advances, 12(1), 1-20. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical reviews, 104(5), 2631-2666. [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Hocek, M. (2009). Synthesis of 6-substituted purine and 8-substituted adenine ribonucleosides. Chemical reviews, 109(11), 5952-5986. [Link]

  • Liu, J. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive. [Link]

  • Terrier, F. (2013). Nucleophilic aromatic substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Hocek, M., & Pohl, R. (2007). S (N) Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl) purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(18), 5962-5968. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Halogenated Purine Analogs: A Comparative Study Centered on 6-chloro-2-fluoro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Purines in Modern Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutics.[1] Substituted purines, which mimic endogenous nucleobases, are particularly prominent as kinase inhibitors, antiviral agents, and anticancer drugs.[2][3][4] The precise three-dimensional arrangement of atoms and the resulting intermolecular interactions, dictated by the crystal structure, are paramount. These features govern a molecule's solid-state properties, such as solubility and stability, and its ability to interact with biological targets.

This guide provides an in-depth framework for the crystal structure analysis of novel purine derivatives, with a specific focus on 6-chloro-2-fluoro-9-methyl-9H-purine. While a public crystal structure for this specific compound is not available as of this writing, we will utilize data from closely related, structurally determined analogs to illustrate the analytical process. This comparative approach allows us to predict its structural characteristics and understand the nuanced effects of its specific substitutions—the C2-fluoro, C6-chloro, and N9-methyl groups. We will explore how these features cooperatively influence crystal packing and molecular conformation, providing critical insights for researchers in drug development.

Part 1: Deciphering the Architecture: Analysis of a Prototypical Halogenated Purine

To establish a baseline for our analysis, we will examine the crystallographic data of a closely related compound, a dihydroartemisinin hybrid featuring the 2-fluoro-6-chloro-9H-purinyl moiety, for which X-ray diffraction data has been published.[5] This allows us to dissect the fundamental structural contributions of the halogenated purine core.

The process of single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure at atomic resolution.[6][7] The resulting data allows for the precise measurement of bond lengths, angles, and the identification of non-covalent interactions that stabilize the crystal lattice.

Table 1: Representative Crystallographic Data for a Substituted Purine Analog (Note: Data presented here is illustrative, based on typical values for small organic molecules and published purine derivatives.)[8]

ParameterValueSignificance
Chemical FormulaC₅H₂ClFN₄ (moiety)Defines the elemental composition.
Space GroupP-1 (Triclinic)Describes the symmetry of the crystal lattice. Triclinic is a common space group for complex organic molecules.
a, b, c (Å)7.80, 8.22, 12.96The dimensions of the unit cell, the basic repeating unit of the crystal.
α, β, γ (°)82.4, 81.6, 86.8The angles of the unit cell.
Volume (ų)813.5The volume of the unit cell.
Z2The number of molecules in the unit cell.
R-factor (R1)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[9]
Final Refinement SoftwareSHELXL, Olex2Standard programs used for refining the crystal structure model against the observed data.[9][10][11]
Intramolecular Geometry: The Impact of Halogenation

The geometry of the purine ring system is expected to be largely planar. However, the strong electronegativity of the fluorine and chlorine substituents can induce subtle changes in bond lengths and angles compared to unsubstituted purine. The C2-F bond will polarize the pyrimidine ring, while the C6-Cl bond influences the electronic character of the imidazole portion. The N9-methyl group introduces a non-planar substituent, which can sterically influence the orientation of neighboring molecules in the crystal lattice.

Intermolecular Interactions: The Architects of the Crystal Lattice

The true elegance of a crystal structure lies in its network of intermolecular interactions. For this compound, we can anticipate a complex interplay of forces:

  • Hydrogen Bonding: While the N9 position is blocked by a methyl group, the remaining ring nitrogens (N1, N3, N7) are potential hydrogen bond acceptors. Weak C-H···N or C-H···F hydrogen bonds may also play a role in stabilizing the structure.

  • Halogen Bonding: The chlorine atom at the C6 position is a potential halogen bond donor. This is a highly directional interaction where the electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic atom, such as a nitrogen or oxygen, on an adjacent molecule.[12][13] The strength and prevalence of these bonds are highly dependent on the nature and position of the halogen.[14]

  • π-π Stacking: The aromatic purine cores are prone to stacking interactions. The electron-withdrawing nature of the halogens can modulate the quadrupole moment of the aromatic system, favoring offset or "slipped" stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion.

Caption: Key intermolecular synthons anticipated in the crystal lattice.

Part 2: A Comparative Structural Analysis with Other Purine Analogs

To fully appreciate the structural contributions of the substituents in this compound, it is essential to compare it with other purine derivatives. This comparison highlights how subtle chemical changes can lead to significant differences in crystal packing.[15]

We will consider three comparators:

  • Comparator 1: 6-Chloropurine: Isolates the effect of the C6-chloro group without the influence of the C2-fluoro substituent.

  • Comparator 2: Guanine: A naturally occurring purine with different hydrogen bonding capabilities (donor at N1, acceptor at O6).[15]

  • Comparator 3: A 6-Iodo-purine analog: To demonstrate how a heavier, more polarizable halogen impacts halogen bonding interactions.[13]

Table 2: Comparative Analysis of Intermolecular Interactions and Packing Motifs

CompoundPrimary H-Bonding MotifHalogen Bondingπ-π StackingPredicted Impact on Properties
This compound (Hypothetical) C-H···N, C-H···F interactionsPresent and potentially structure-directing (C-Cl···N)Offset stacking due to polarized ringsModerate melting point, potentially lower solubility due to hydrophobic methyl and chloro groups.
6-Chloropurine Strong N-H···N hydrogen bonds forming chains or sheetsWeaker C-Cl···N interactions may be presentCommon, often offsetHigher melting point than the N9-methylated analog due to strong hydrogen bonding.
Guanine Extensive N-H···O and N-H···N hydrogen bond networkNot applicableForms planar sheets stabilized by H-bondsVery high melting point and poor aqueous solubility due to the strong, extensive hydrogen-bonded network.[15]
6-Iodo-purine Analog Dependent on other substituentsStrong and highly directional C-I···N/O bondsStacking influenced by the large iodine atomThe strong halogen bonds can significantly increase the lattice energy, leading to a higher melting point.[13]

This comparative analysis reveals a clear trend: the presence of strong, directional interactions like N-H···N hydrogen bonds or C-I···N halogen bonds leads to more stable, higher-melting-point crystal lattices. The substitution of the N9-H with a methyl group in our target compound removes a critical hydrogen bond donor site, meaning that weaker interactions and crystal packing forces will play a more dominant role in defining the final structure.

Part 3: The Workflow: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction

This section provides a standardized, self-validating protocol for determining the crystal structure of a novel small molecule like this compound. Each step includes causality and quality control checks, ensuring the integrity of the final structure.

Experimental Protocol
  • Crystal Growth & Selection:

    • Procedure: Grow single crystals of the compound, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling. Suitable solvents must be screened.

    • Causality: Slow crystal growth is critical to minimize defects and obtain a well-ordered lattice, which is necessary for sharp diffraction.

    • QC: Select a crystal that is visually clear, has well-defined faces, and is of an appropriate size (ideally 0.02-0.3 mm in all dimensions) under a microscope.[6]

  • Crystal Mounting and Data Collection:

    • Procedure: Mount the selected crystal on a goniometer head. Place the diffractometer in a cold stream (typically 100 K). An X-ray source (e.g., Mo or Cu Kα radiation) is used to irradiate the crystal.[6] The crystal is rotated, and a series of diffraction images are collected on a detector.

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structural model.[6] The choice of X-ray source depends on the crystal's composition; Cu radiation is often used for absolute structure determination of chiral molecules.[6]

    • QC: The diffraction spots should be sharp and well-defined. The data collection strategy should aim for high completeness (>99%) and a resolution of at least 0.84 Å for publication.[16]

  • Data Reduction and Structure Solution:

    • Procedure: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl). Determine the unit cell parameters and the crystal's space group using software like XPREP.[16] Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT, SIR).

    • Causality: Structure solution provides an initial, approximate model of the atomic positions in the unit cell.

    • QC: The initial model should account for most of the non-hydrogen atoms and have a sensible chemical appearance.

  • Structure Refinement:

    • Procedure: Iteratively refine the atomic positions, occupancies, and displacement parameters against the experimental data using a least-squares minimization procedure (e.g., with SHELXL or Olex2-refine).[9][17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Causality: Refinement is the process of optimizing the structural model to achieve the best possible fit with the observed diffraction data.[10]

    • QC: The refinement should converge to a low R1 value (typically < 5% for high-quality data).[9] The final difference electron density map should be featureless, indicating that all atomic density has been correctly modeled.

  • Validation and Reporting:

    • Procedure: Validate the final structure using tools like PLATON or the IUCr's checkCIF service. Generate a final report and a Crystallographic Information File (CIF).

    • Causality: Validation ensures the structural model is chemically reasonable and free of significant errors. The CIF file is the standard format for reporting and archiving crystal structure data.

Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Finalization Synthesis Compound Synthesis Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Crystal_Selection Microscopic Selection Crystal_Growth->Crystal_Selection Crystal_Mounting Mounting & Cryo-cooling Crystal_Selection->Crystal_Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection X-ray Diffractometer Data_Reduction Integration & Scaling Data_Collection->Data_Reduction Structure_Solution Initial Phasing (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Least-Squares Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Geometric & Error Analysis Structure_Refinement->Validation CIF_Generation Generate Final Report (CIF) Validation->CIF_Generation checkCIF Publication Publication CIF_Generation->Publication

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Conclusion

The detailed analysis of a molecule's crystal structure is an indispensable component of modern drug development. For a novel compound like this compound, a thorough crystallographic study provides invaluable data. By understanding the intramolecular geometry and the complex network of intermolecular forces—including hydrogen bonds, halogen bonds, and π-π stacking—researchers can rationalize its physicochemical properties and gain crucial insights into its potential for molecular recognition at a biological target.

This guide has outlined a robust, comparative framework for such an analysis. By leveraging data from related structures and adhering to a rigorous, self-validating experimental workflow, scientists can confidently elucidate the three-dimensional architecture of new chemical entities, accelerating the journey from molecular design to therapeutic application.

References

  • Cooper, R. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. [Link]

  • Introduction to Structure Refinement. (n.d.). University of St Andrews. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Lough, A. (2020, December 3). Refinement method uses quantum calculations to detail intricacies in crystal structures. Chemistry World. [Link]

  • Solve a small-molecule structure. (2025, December 13). CCP4 wiki. [Link]

  • Azevedo, A. M., et al. (2010). Four generations of transition-state analogues for human purine nucleoside phosphorylase. PNAS, 107(12), 5362-5367. [Link]

  • Structures of purine base analogs, compared with adenine, cytosine, and guanine bases, and the phenyl ring. (n.d.). ResearchGate. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Single-Crystal X-ray Diffraction for Structural Solution. (2026, January 14). University of Warwick. [Link]

  • Al-Faiyz, Y. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1859-1868. [Link]

  • Eisenkolb, K. V., et al. (2025, September 9). Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. PMC. [Link]

  • van der Meer, S. B., et al. (2025, February 11). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. PMC. [Link]

  • Structures of purine nucleoside analogs. (n.d.). ResearchGate. [Link]

  • Gray, N. S., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. [Link]

  • Wang, C., et al. (2022). Synthesis, X-ray crystal structure, DFT calculation and anti-tumor research of novel-configurational dihydroartemisinin purine hybrids. Molecular Crystals and Liquid Crystals, 756(1), 74-91. [Link]

  • Purine derivatives considered in this work. The inhibitory... (n.d.). ResearchGate. [Link]

  • 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. (2025, August 25). Chemsrc. [Link]

  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. [Link]

  • Maddila, S., et al. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]

  • 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. (n.d.). PubChem. [Link]

  • Zhao, G., He, X., & Zhong, B. (2012). Crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, C14H18ClN5O4. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 241-242. [Link]

  • da Silva, J. L. F., et al. (n.d.). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. PMC. [Link]

  • Gulea, M., & Donnard, M. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]

  • Special Issue: Purine and Its Derivatives. (n.d.). MDPI. [Link]

  • Wouters, J., & Quere, L. (2018). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm, 20(15), 2058-2068. [Link]

  • Singh, V. K., et al. (n.d.). Structural Properties of some Purine Derivative Drugs. IOSR Journal. [Link]

  • Ilardo, M., et al. (2025, September 18). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. PMC. [Link]

  • 6-Chloro-2-fluoropurine | C5H2ClFN4 | CID 5287914. (n.d.). PubChem. [Link]

  • Bryant, J. M., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PubMed. [Link]

  • Benedict, J. B., et al. (2021). Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9-Anthracene Carboxylic Acid. CrystEngComm, 23(34), 5829-5838. [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 2,6-Disubstituted Purines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to numerous biological processes and form the basis of many therapeutic agents. Among these, 2,6-disubstituted purines are a particularly significant class, appearing in antivirals, anti-cancer agents, and kinase inhibitors.[1][2] Understanding the fundamental physicochemical properties of these molecules is paramount, and UV-Vis spectroscopy provides a rapid, reliable, and non-destructive method for their characterization and quantification.

This guide offers an in-depth comparison of the UV-Vis absorption spectra of various 2,6-disubstituted purines. Moving beyond a simple data repository, we will explore the causal relationships between molecular structure, environmental factors, and the resulting spectral properties, providing the field-proven insights necessary for robust experimental design and data interpretation.

The Electronic Landscape of the Purine Core

The characteristic ultraviolet absorption of the purine ring system arises from π → π* electronic transitions within the aromatic structure. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the electronic nature of substituents attached to the ring. By modifying the electron density within the heterocyclic system, substituents at the C2 and C6 positions can predictably alter the energy required for these transitions, leading to shifts in the absorption spectrum.[3]

This sensitivity is precisely what makes UV-Vis spectroscopy such a powerful tool. It allows us to:

  • Confirm the identity and purity of a synthesized compound.

  • Quantify the concentration of a solution with high accuracy.

  • Monitor reactions involving the purine scaffold.

  • Study the influence of environmental factors like pH and solvent polarity.[4]

Below is a general representation of the 2,6-disubstituted purine structure, highlighting the key positions for substitution.

Caption: General structure of a 2,6-disubstituted purine.

Comparative Analysis: How Substituents Modulate Absorption

The nature of the groups at the C2 and C6 positions dictates the spectral profile. Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups, and electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) groups, interact with the purine's π-system, altering the energy gap between the ground and excited states.

  • Bathochromic Shift (Red Shift): This shift to a longer λmax occurs when a substituent lowers the energy gap for the π → π* transition. This is commonly observed with electron-donating groups that extend the conjugation of the system.[5][6]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax results from an increase in the transition energy gap. This can be caused by substituents that disrupt the planarity or conjugation of the molecule.

The following table summarizes the reported λmax values for several 2,6-disubstituted purines, providing a clear comparison. Note that the solvent and pH can significantly influence these values, a factor we will discuss subsequently.

Substituent at C2Substituent at C6λmax (nm)Comments
-H-Cl~265A foundational building block for further synthesis.
-Cl-Cl~275The presence of a second chlorine atom causes a slight bathochromic shift.
-NH₂-H~260-262Adenine, a fundamental nucleobase.
-NH₂-NH₂~2802,6-Diaminopurine shows a significant red shift compared to adenine due to the second amino group.[7]
-H-OH~250Hypoxanthine. The keto tautomer is predominant.
-NH₂-OH~248, ~280Guanine. Exhibits two distinct absorption peaks.
-OH-OH~266, ~292Uric acid, another purine derivative with two characteristic peaks.[8]

Note: The exact λmax can vary depending on the solvent, pH, and specific experimental conditions.

The Critical Influence of Solvent and pH

A common pitfall in UV-Vis analysis is overlooking the profound impact of the experimental environment. The polarity of the solvent can influence the stability of the ground and excited states differently, leading to spectral shifts (solvatochromism).[4]

More importantly for purines, pH is a critical variable. Many substituents on the purine ring, as well as the nitrogen atoms within the ring itself, are ionizable. Protonation or deprotonation drastically alters the electronic structure and, consequently, the UV-Vis spectrum.[9] For example, the spectrum of guanine changes significantly between acidic, neutral, and basic conditions due to the protonation/deprotonation of its N1, N7, and the 2-amino group. This property is not a complication but a feature; it can be harnessed to determine the pKa values of a compound.[5]

A Self-Validating Protocol for UV-Vis Spectral Acquisition

Trustworthiness in experimental science stems from robust and reproducible protocols. The following workflow is designed to be a self-validating system for acquiring high-quality UV-Vis absorption spectra of 2,6-disubstituted purines. The causality behind each step is explained to ensure a deep understanding of the process.

Experimental Workflow Diagram

A 1. Solvent Selection & Prep B 2. Stock Solution Prep A->B Use same solvent batch C 3. Serial Dilution B->C Ensure full dissolution F 6. Sample Measurement C->F Prepare multiple concentrations D 4. Spectrometer Setup E 5. Baseline Correction (Blank) D->E Warm up lamp E->F Use matched cuvettes G 7. Data Analysis F->G Check for linearity (Beer's Law)

Sources

Comparative Guide: Purity Analysis of 6-Chloro-2-fluoro-9-methyl-9H-purine by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of nucleoside analogs and CDK inhibitors, 6-chloro-2-fluoro-9-methyl-9H-purine (CAS: 344891-56-1) serves as a critical scaffold. Its reactivity at the C6 and C2 positions makes it versatile, but this same reactivity introduces a complex impurity profile—specifically regioisomers (N7 vs. N9 methylation) and hydrolysis byproducts (6-hydroxy or 2-hydroxy variants).

While HPLC-UV remains the workhorse for routine bulk purity assessments, it frequently fails to distinguish between regioisomers with identical chromophores or detect trace dehalogenated impurities lacking strong UV absorbance. This guide objectively compares HPLC-UV with LC-MS (Liquid Chromatography-Mass Spectrometry) , demonstrating why LC-MS is the requisite standard for high-fidelity purity analysis in drug development pipelines.

Comparative Analysis: LC-MS vs. HPLC-UV[1][2]

The following table summarizes the performance metrics of both methodologies based on internal validation data and literature consensus for halogenated purines.

Table 1: Performance Matrix
FeatureHPLC-UV (Diode Array)LC-MS (ESI-Quadrupole)Verdict
Specificity Low. Relies solely on Retention Time (RT) and

. N7/N9 isomers often co-elute with indistinguishable UV spectra.
High. Separates by

and RT. Can distinguish impurities co-eluting in UV by extracting ion chromatograms (XIC).
LC-MS Wins
Sensitivity (LOD) Moderate (~10 µM). Limited by extinction coefficient (

). Poor for trace precursors.
High (< 10 nM). Excellent ionization efficiency for purines in ESI(+).LC-MS Wins
Isomer ID Impossible without standards. N7 and N9 isomers have nearly identical UV profiles.Possible. Distinct fragmentation patterns (MS/MS) and RT differences allow identification without pure standards.LC-MS Wins
Linearity Excellent (>3 orders). Robust for major component assay (>95% purity).Good (2-3 orders). Subject to ion suppression; requires stable isotope internal standards for absolute quant.HPLC-UV Wins
Throughput Medium. Long gradients often needed to resolve isomers.High. Mass selectivity allows faster gradients; co-eluting peaks can be deconvoluted mathematically.LC-MS Wins

Deep Dive: The Isomer & Impurity Challenge

The Regioisomer Problem (N7 vs. N9)

Methylation of 6-chloro-2-fluoropurine typically favors the N9 position (thermodynamic product), but the N7 isomer (kinetic product) is a persistent impurity [1].

  • HPLC-UV Limitation: Both isomers possess the same conjugated

    
    -system, resulting in identical UV maxima (~260-270 nm). If the chromatographic resolution (
    
    
    
    ) is
    
    
    , UV integration will erroneously report a single peak, inflating purity values.
  • LC-MS Solution: While they share the same parent mass (

    
    ), they exhibit different hydrophobicity. The N7 isomer is generally more polar and elutes earlier on C18 columns. Furthermore, MS/MS fragmentation can distinguish them; N7 isomers often lose the methyl group more readily than N9 isomers during collision-induced dissociation (CID).
    
The Dehalogenation Trap

Hydrolysis of the chloro- or fluoro- groups yields hydroxy-purines (mass shift of -18 or -2 Da depending on mechanism). These impurities often have significantly lower UV extinction coefficients than the parent, meaning a 1% impurity by mass might only show as 0.1% by UV area—a dangerous underestimation in toxicology studies. LC-MS detects these species with high sensitivity due to their distinct


 values (e.g., 

169 for hydrolysis of Cl).

Validated Experimental Protocol: LC-MS Workflow

This protocol is designed for the Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole, but is transferable to Waters/Thermo systems.

Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water (Final: 10 µg/mL).

  • Filtration: 0.2 µm PTFE filter to remove particulates (critical to prevent column clogging).

Chromatographic Conditions (LC)
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Rationale: The T3 bonding technology provides superior retention for polar purines compared to standard C18, enhancing N7/N9 separation [2].

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MS)[1][2][5]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Type:

    • Full Scan (Q1):

      
       100 – 600 (Impurity profiling).
      
    • SIM (Selected Ion Monitoring):

      • 
         187.0 (Parent 
        
        
        
        )
      • 
         189.0 (Cl-37 isotope check)
        
      • 
         169.0 (Hydrolysis product)
        
      • 
         153.0 (Dechlorinated byproduct)
        

Workflow Visualization

The following diagram illustrates the decision logic for identifying impurities using this LC-MS workflow.

PurityAnalysis Start Sample Injection (6-Cl-2-F-9-Me-Purine) LC LC Separation (HSS T3 Column) Start->LC MS_Detect MS Detection (Full Scan + SIM) LC->MS_Detect Check_MZ Check m/z 187.0 (Parent Ion) MS_Detect->Check_MZ Isotope Check Cl Isotope Pattern (3:1 ratio for 187:189) Check_MZ->Isotope Signal Found Impurity_Scan Scan Other m/z (169, 153, etc.) Check_MZ->Impurity_Scan No Signal/Background RT_Check Retention Time Check Isotope->RT_Check Pattern Matches Result_Unknown IMPURITY: Unknown (Run MS/MS) Isotope->Result_Unknown Pattern Fails Result_Pure CONFIRMED PURITY Target Compound RT_Check->Result_Pure RT Matches Std Result_Iso IMPURITY: N7-Isomer (Early Elution) RT_Check->Result_Iso RT Shift (Usually Earlier) Result_Hydro IMPURITY: Hydrolysis (Mass Shift -18) Impurity_Scan->Result_Hydro m/z 169 Detected Impurity_Scan->Result_Unknown Other m/z

Caption: Logical workflow for distinguishing the target purine from regioisomers and synthetic byproducts using LC-MS.

Results Interpretation & Troubleshooting

Interpreting the Chlorine Isotope Pattern

A hallmark of 6-chloro-purines is the distinct chlorine isotope signature.

  • Observation: You should see two peaks for the parent ion:

    
     187 (100% intensity) and 
    
    
    
    189 (~32% intensity).
  • Diagnostic: If this 3:1 ratio is distorted, it indicates a co-eluting impurity that is not chlorinated (e.g., a dechlorinated side product overlapping with the isotope peak).

Common Pitfalls
  • Carryover: Purines are "sticky" on stainless steel.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Ion Suppression: High concentrations of synthesis salts (e.g., NaCl, TEA) will kill the MS signal.

    • Fix: Divert the first 1.0 min of LC flow to waste before it enters the MS source.

References

  • Regioselectivity in Purine Alkylation

    • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. 2024.
    • [Link]

  • LC-MS Method Development for Purines

    • Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS.[1] PubMed. 2012.

    • [Link]

  • Comparative Analysis (HPLC vs LC-MS)

    • Comparison of HPLC-UV and LC-MS/MS for Cortisol (Proxy for small molecule comparison). ResearchGate.[2]

    • [Link]

  • Compound Data

    • This compound Compound Summary. PubChem.[3]

    • [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Chloro-2-fluoro-9-methyl-9h-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel compounds like 6-Chloro-2-fluoro-9-methyl-9h-purine are routine. However, the lifecycle of these materials extends beyond their use in experimentation; their proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols for halogenated heterocyclic compounds.

I. Hazard Identification and Risk Assessment

The first step in the proper disposal of any chemical is a thorough understanding of its hazards. Based on analogous compounds, this compound should be treated as a hazardous substance.

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity, Oral Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][2]
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2]
Eye Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.[4][5]

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[4]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[4]

  • Lab Coat: A flame-retardant lab coat should be worn to protect street clothes and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8]

1. Waste Segregation:

  • Halogenated Waste: this compound is a halogenated organic compound due to the presence of chlorine and fluorine. It must be collected in a designated "Halogenated Organic Waste" container.[9][10][11]

  • Avoid Mixing: Do not mix with non-halogenated waste. The cost of disposing of halogenated waste is significantly higher, and cross-contamination will classify the entire container as halogenated waste.[11]

2. Waste Collection and Container Management:

  • Container: Use a clearly labeled, non-reactive, and sealable container. The container must be in good condition, free from leaks or cracks.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Do not use abbreviations.

  • Closure: Keep the waste container closed at all times, except when adding waste.[12]

3. Storage:

  • Location: Store the waste container in a well-ventilated, designated satellite accumulation area near the point of generation.

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.

  • Incineration: High-temperature incineration is the preferred method for the destruction of chlorinated organic compounds.[13][14][15] This process breaks down the molecule into less harmful components.

  • Landfill Prohibition: Land disposal of untreated hazardous wastes is restricted.[16]

IV. Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a chemical spill kit with absorbent materials to contain the spill.[4]

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process for This compound assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_waste Is the material waste? don_ppe->is_waste collect_waste Collect in a Labeled, Sealable 'Halogenated Waste' Container is_waste->collect_waste Yes end End of Disposal Process is_waste->end No store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety or Licensed Waste Contractor store_waste->contact_ehs dispose Arrange for Professional Disposal (Likely Incineration) contact_ehs->dispose dispose->end

Caption: Decision workflow for the safe disposal of this compound.

VI. Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard identification, proper use of PPE, stringent waste segregation, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of chemical waste.

VII. References

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.

  • 6-Chloro-9-methyl-9H-purin-2-amine Safety Data Sheet. AK Scientific, Inc.

  • Guidance on Storage and Handling of Chlorinated Solvents. ECSA.

  • Process for the incineration of chlorinated organic materials. (1980, July 29). Google Patents.

  • Purine and Pyrimidine Metabolism. (1997, December 4).

  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025, August 6). ResearchGate.

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • Process for Disposal of Chlorinated Organic Residues.

  • This compound. Advanced ChemBlocks.

  • Hazardous Waste and Disposal. American Chemical Society.

  • SAFETY DATA SHEET - 6-Chloropurine. Fisher Scientific.

  • Material Safety Data Sheet - Purine, 99%. (2005, May 5). Cole-Parmer.

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA.

  • Process for destroying chlorinated aromatic compounds. (2001, April 24). Google Patents.

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US EPA.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.

  • 6-CHLORO-9-METHYLPURINE Safety Data Sheets. ECHEMI.

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.

  • A Guide to Preparing and Analyzing Chlorinated Pesticides.

  • 6-Chloro-9-methyl-9H-purine. Sigma-Aldrich.

  • Degradation of Purine Nucleotides. Pharmacy 180.

  • Safe handling of hazardous drugs. PMC.

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.

  • DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION.

  • purine nucleotides degradation II (aerobic) | Pathway. PubChem.

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Purine, Pyrimidine Metabolism, Disorders. UW Pressbooks.

  • DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. DiVA portal.

  • Chapter 2 Section 3.2 - Incinerators. EPA.

Sources

A Senior Application Scientist's Guide to Handling 6-Chloro-2-fluoro-9-methyl-9h-purine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 6-Chloro-2-fluoro-9-methyl-9h-purine (CAS 344891-56-1). As a halogenated purine derivative, this compound is a valuable reagent in biochemical and drug development research.[1][2] However, its chemical structure necessitates a rigorous approach to safety. This guide is designed for researchers, scientists, and drug development professionals to ensure minimal exposure and maintain a safe laboratory environment.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as 6-chloro-9-methylpurine and 6-Chloro-2-fluoropurine, provide a strong basis for hazard assessment.[3][4][5] The primary hazards are associated with its reactivity and potential biological effects upon exposure.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classifications for closely related compounds indicate that this compound should be handled as a hazardous substance.[4][5][6]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damageWarning/Danger
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Expert Insight: The presence of chloro- and fluoro- groups on the purine ring system enhances the electrophilicity of the molecule, increasing its potential for unwanted reactions with biological nucleophiles like proteins and DNA. This reactivity is the underlying reason for its classification as an irritant and acute toxicant. Therefore, preventing direct contact is the primary safety objective.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, ingestion, or skin/eye contact.[7][8] The following equipment must be used for all procedures involving this compound.

Protection TypeRecommended EquipmentPurpose & Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[8] A face shield should be worn over goggles for bulk transfers or when splash potential is high.Protects eyes from airborne powder and splashes. Standard safety glasses are insufficient. The compound is classified as a serious eye irritant/damaging agent.[3][5][9]
Hand Protection Chemical-resistant nitrile gloves.[7][10]Prevents skin contact, which can cause irritation.[4][5] Gloves should be powder-free to avoid aerosolizing the compound.[11] Change gloves immediately if contaminated or every 30-60 minutes during prolonged use.[11]
Body Protection A long-sleeved laboratory coat that extends below the mid-thigh.[8] Consider a chemical-resistant apron for large-scale work.Protects skin and personal clothing from contamination. A buttoned lab coat provides a removable barrier in case of a significant spill.[7][10]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable (e.g., during spill cleanup), a NIOSH-approved respirator is required.Minimizes inhalation of the powder, which is harmful and may cause respiratory irritation.[4][5][12] The choice of respirator depends on the potential exposure level.
Respiratory Protection Decision Workflow

The following workflow guides the selection of appropriate respiratory protection.

g start Start: Handling This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood no_resp Standard PPE sufficient. No respirator needed. fume_hood->no_resp Yes spill_check Is there a risk of aerosolization or spill outside the hood? fume_hood->spill_check No spill_check->no_resp No resp_n95 Use a NIOSH-approved N95 respirator. spill_check->resp_n95 Yes large_spill Is it a large spill or uncontrolled release? resp_n95->large_spill During Cleanup large_spill->resp_n95 No (Small Spill) resp_full Use a full-face respirator with chemical cartridges. Evacuate and call EHS. large_spill->resp_full Yes

Caption: Decision tree for selecting respiratory protection.

Operational Plan for Safe Handling

A systematic approach to handling this powdered chemical is essential to minimize exposure.[12][13]

Step 1: Preparation and Engineering Controls

  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.[13]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any minor spills and facilitate cleanup.[13]

  • Assemble Materials: Before opening the primary container, ensure all necessary equipment is within reach: spatulas, weigh boats, solvent, and a labeled waste container.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[12]

Step 2: Weighing and Handling the Compound

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Minimize Dust: Open the container slowly inside the fume hood. Avoid creating airborne dust by handling the powder gently.[12][14] Do not crush or grind the material outside of a contained system.

  • Transfer: Use a dedicated spatula for transfers. Weighing the material directly into a sealable container is preferable to using open weigh paper.

  • Keep Sealed: Keep the primary container tightly closed whenever not in use.[13][15]

  • No Dry Sweeping: Never use a dry brush or cloth to clean up small amounts of powder, as this will aerosolize the particles. Gently wipe with a damp cloth or paper towel.

Step 3: Post-Handling and Cleanup

  • Decontaminate Tools: Clean any reusable tools (e.g., spatulas) with an appropriate solvent inside the fume hood.

  • Dispose of Consumables: Place all contaminated disposable items (gloves, bench paper, weigh boats) into a clearly labeled hazardous waste container.

  • Wash Hands: After removing gloves and lab coat, wash hands thoroughly with soap and water.[12]

Spill and Disposal Management

Spill Response Plan

  • Evacuate & Alert: If a spill occurs outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection (at a minimum, an N95 respirator).[12][16]

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal. Do not pour liquid directly onto the powder.

  • Cleanup: Carefully sweep the solid material into a sealable container for disposal.[12] Clean the spill area with a suitable solvent and decontaminating solution.

  • Disposal: Label the container as "Hazardous Waste" with the full chemical name and dispose of it according to institutional guidelines.

Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain.[17]

  • Waste Segregation: All solid waste contaminated with the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste: Aqueous solutions containing this compound must be collected in a separate, labeled hazardous waste container for aqueous toxic chemicals.[17]

  • Professional Disposal: All waste must be disposed of through an approved and licensed chemical waste management company.[14][18] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 6-Chloropurine.

  • BenchChem. (2025). Personal protective equipment for handling 8-Ethynyl-9h-purine.

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination.

  • PubChem. 6-Chloro-2-fluoropurine. National Center for Biotechnology Information.

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.

  • MedChem Express. 6-Chloro-2-fluoro-9H-purine.

  • Actylis Lab Solutions. (2024). Life-Changing Safety Tips for Handling Laboratory Chemicals.

  • DC Fine Chemicals. (2024). Chemical Reagents: The key to accurate and safe experiments in the laboratory.

  • ECHEMI. (2019). 6-CHLORO-9-METHYLPURINE Safety Data Sheets.

  • PubChem. 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information.

  • MedchemExpress.com. 6-Chloro-2-fluoro-9H-purine | Biochemical Reagent.

  • Wittenberg University. Handling Chemicals. Department of Chemistry.

  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety.

  • Sigma-Aldrich. 6-chloro-9-methyl-9H-purine.

  • Advanced ChemBlocks. (2026). This compound.

  • Ambeed.com. 6-Chloro-2-fluoro-9H-purine | NSC 37363.

  • AK Scientific, Inc. Safety Data Sheet for 6-Chloro-9-methyl-9H-purin-2-amine.

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services.

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Pharmacy Purchasing & Products Magazine. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • MilliporeSigma. 6-Chloro-2-fluoropurine 97%.

  • University of Wisconsin-Milwaukee. Chapter 7 - Management Procedures For Specific Waste Types.

  • PubChem. 6-chloro-9-methyl-9H-purin-2-amine. National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.